Triethylamine hydrochloride
Description
Properties
IUPAC Name |
N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRPSCZWQJDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51974-04-0, 121-44-8 (Parent) | |
| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
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| Record name | Triethylamine hydrochloride | |
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DSSTOX Substance ID |
DTXSID8060292 | |
| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |
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Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White crystalline powder; [MSDSonline] | |
| Record name | Triethylamine hydrochloride | |
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Boiling Point |
245 °C (sublimes) | |
| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
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Solubility |
In water, 1X10+6 mg/L at 25 °C, Soluble in 0.7 parts water, Very soluble in ethanol, chloroform, Soluble in alcohol, chloroform; very slightly soluble in benzene. Practically insoluble in ether | |
| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Density |
1.0689 g/cu cm 21 °C | |
| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000138 [mmHg] | |
| Record name | Triethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Crystals from alcohol, Hexagonal crsystals from alcohol | |
CAS No. |
554-68-7 | |
| Record name | Triethylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triethylamine hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:1) | |
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| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |
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| Record name | Triethylammonium chloride | |
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| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Melting Point |
260 °C (decomposes) | |
| Record name | TRIETHYLAMINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Triethylamine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) hydrochloride ((C₂H₅)₃N·HCl), also known as triethylammonium (B8662869) chloride, is a versatile and widely utilized organic salt in research and industrial settings. As the hydrochloride salt of the tertiary amine triethylamine, it serves as a crucial reagent in a multitude of chemical transformations, most notably as a proton scavenger in reactions that produce hydrogen chloride. Its application is particularly prominent in organic synthesis, including peptide synthesis and dehydrohalogenation reactions. In the realm of drug development, it is often employed as a counter-ion in high-performance liquid chromatography (HPLC) for the separation and purification of acidic, basic, and neutral drug compounds.[1] A thorough understanding of its physical properties is paramount for its effective and safe handling, storage, and application in these critical fields. This technical guide provides an in-depth overview of the core physical characteristics of triethylamine hydrochloride, complete with detailed experimental protocols and visual representations of relevant chemical processes.
Core Physical Properties
The physical properties of this compound have been extensively characterized. A summary of these key quantitative data is presented in the tables below for ease of reference and comparison.
General and Thermal Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₆ClN | [2][3][4] |
| Molecular Weight | 137.65 g/mol | [1][2][3][5] |
| Appearance | White to off-white crystalline powder.[1][2][6] | [1][2][6] |
| Melting Point | 261 °C (decomposes) | [1][2][7] |
| Boiling Point | 223.18 °C (rough estimate) | [1][2][7] |
| Density | 1.07 g/cm³ | [1][2][5] |
Solubility and Solution Properties
| Property | Value | Reference(s) |
| Solubility in Water | 1440 g/L at 20 °C | [1][2][5] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and chloroform. Insoluble in ether. | [5] |
| pKa of Conjugate Acid (Triethylammonium ion) | 10.75 (in H₂O) | [8] |
| pH of Aqueous Solution | 5 (10 g/L at 20 °C) | [2][5] |
| Hygroscopicity | Hygroscopic | [1][2][6][8] |
Experimental Protocols
Accurate determination of the physical properties of this compound is essential for its proper use. The following sections detail the standard methodologies for measuring its key characteristics.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure this compound, a sharp melting range is expected. The substance decomposes at its melting point, which should also be noted.[1][2][6][8]
Solubility Determination
The solubility of this compound in water and organic solvents can be determined by the equilibrium solubility method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, ether) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker or a magnetic stirrer.
-
Phase Separation: Once equilibrium is established, the undissolved solid is allowed to settle, or the solution is centrifuged to separate the solid phase from the saturated solution.
-
Analysis: A known volume of the clear, saturated solution is carefully withdrawn and its concentration is determined using a suitable analytical technique. For an amine salt like this compound, this can be achieved through titration with a standardized base or by gravimetric analysis after evaporating the solvent.[5][9]
pKa Determination
The pKa of the conjugate acid of triethylamine (the triethylammonium ion) can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously with a magnetic stirrer.
-
Titration: A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the triethylammonium ions have been neutralized.[3][10]
Visualizations
To further elucidate the experimental and chemical contexts of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the physical properties of this compound.
Caption: Role of triethylamine in a dehydrohalogenation reaction, forming this compound.
References
- 1. byjus.com [byjus.com]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 6. pennwest.edu [pennwest.edu]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.aip.org [pubs.aip.org]
- 10. sites.usm.edu [sites.usm.edu]
Triethylamine Hydrochloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) hydrochloride ((C₂H₅)₃N·HCl), also known as triethylammonium (B8662869) chloride, is a versatile and widely utilized organic salt in chemical synthesis and pharmaceutical development. It is the hydrochloride salt of the tertiary amine, triethylamine. This white to off-white crystalline powder is appreciated for its role as a proton scavenger, a mild acid catalyst, and a reagent in a variety of chemical transformations. Its physical properties, such as its solubility profile and defined melting point, make it a convenient and manageable alternative to handling gaseous hydrogen chloride or the volatile liquid triethylamine. This guide provides an in-depth overview of the chemical and physical properties of triethylamine hydrochloride, detailed experimental protocols for its synthesis and application, and visual representations of its role in key chemical reactions.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a critical resource for its application in experimental design.
Physical Properties
A compilation of the key physical characteristics of this compound is presented in Table 1. This data is essential for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [1],[2] |
| Melting Point | 254-261 °C (decomposes) | [3],[4],[5],[6],[7],[8] |
| Boiling Point | Sublimes at 245 °C | [5] |
| Density | 1.0689 g/cm³ at 21 °C | [4],[5] |
| pH | 5 (10 g/L in H₂O at 20°C) | [9],[10] |
| Hygroscopicity | Hygroscopic | [9],[2] |
Chemical and Spectroscopic Data
Table 2 provides essential chemical and spectroscopic information for this compound, aiding in its identification and characterization.
| Property | Value | References |
| Molecular Formula | C₆H₁₆ClN | [3],[5],[11] |
| Molecular Weight | 137.65 g/mol | [3],[5],[7],[11] |
| pKa of conjugate acid (triethylammonium ion) | 10.75 | [12] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.43 (t, 9H), 3.17 (q, 6H), 11.6 (s, 1H) | [13] |
| IR Spectrum | Key peaks can be found on the NIST WebBook | [14] |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in reactions and subsequent purification.
| Solvent | Solubility | References |
| Water | 1440 g/L at 20°C | [9],[15],[10] |
| Ethanol | Soluble | [9],[4],[1] |
| Chloroform | Soluble | [9],[4],[1] |
| Ether | Insoluble | [9],[1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of this compound are provided below. These protocols are intended to serve as a guide for laboratory practice.
Synthesis of this compound
Protocol 1: Neutralization of Triethylamine with Hydrochloric Acid
This is the most direct method for the preparation of this compound.
Materials:
-
Triethylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Ice bath
-
Stir plate and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a fume hood, dissolve a known amount of triethylamine in anhydrous diethyl ether in a flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirring solution. A white precipitate of this compound will form immediately.
-
Continue stirring for 30 minutes in the ice bath to ensure complete reaction.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to remove residual solvent.
Application in Organic Synthesis
Protocol 2: Use as an Acid Scavenger in Esterification
Triethylamine is commonly used as a base to neutralize the HCl generated during the formation of esters from acyl chlorides. This leads to the in-situ formation of this compound.
Materials:
-
Acyl chloride
-
Alcohol
-
Triethylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Separatory funnel
-
Aqueous 1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 equivalent) to the stirring solution. A precipitate of this compound may form.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl solution (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester product. The this compound is removed during the aqueous workup.
Protocol 3: Dehydrohalogenation of an Alkyl Halide
Triethylamine is a suitable base for promoting E2 elimination reactions to form alkenes.
Materials:
-
Alkyl halide
-
Triethylamine
-
Solvent (e.g., Tetrahydrofuran - THF, or Acetonitrile - ACN)
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve the alkyl halide and an excess of triethylamine (2-3 equivalents) in a suitable solvent in a round-bottom flask equipped with a condenser.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The this compound salt may precipitate.
-
If a precipitate has formed, it can be removed by filtration.
-
The filtrate can then be subjected to an aqueous workup similar to Protocol 2 to remove any remaining this compound and excess triethylamine.
Visualizing Chemical Processes
Graphical representations of reaction mechanisms and workflows involving this compound can aid in understanding its function.
Caption: Esterification reaction using triethylamine as an acid scavenger.
References
- 1. CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. CN103115922A - Method for determining content of triethylamine salt - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Navigating the Solubility of Triethylamine Hydrochloride: An In-depth Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the solubility of triethylamine (B128534) hydrochloride (TEA-HCl) in various organic solvents has been compiled to support researchers, scientists, and professionals in drug development. This document provides quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for its management in chemical reactions, addressing a critical knowledge gap in synthetic and pharmaceutical chemistry.
Triethylamine hydrochloride, a common byproduct in organic synthesis where triethylamine is used as a base, often presents challenges in purification due to its variable solubility. Understanding its behavior in different solvent systems is paramount for optimizing reaction workups, crystallization processes, and overall process efficiency.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the nature of the solvent, particularly its polarity and hydrogen bonding capabilities. The following tables summarize the available quantitative solubility data in a range of common organic solvents.
Table 1: Solubility of this compound in Selected Pure Solvents at 25°C (298.15 K) [1]
| Solvent | Chemical Formula | Solubility ( g/100 mL) |
| Water | H₂O | 29.3 |
| Ethanol | C₂H₅OH | 41.8 |
| Acetone | CH₃COCH₃ | 18.2 |
Table 2: Qualitative and General Solubility Information
| Solvent | Solubility Description | References |
| Chloroform | Very soluble | [2][3] |
| Ethanol | Very soluble | [2][3] |
| Alcohol (general) | Soluble | [3][4] |
| Benzene | Very slightly soluble | [3] |
| Ether | Insoluble | [3][4] |
| Acetonitrile | Soluble, data available in binary mixtures | [5][6] |
| 1-Butanol | Soluble, data available in binary mixtures | [6][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble, data available in binary mixtures | [6][8] |
| 1-Octanol | Data available in binary mixtures | [6] |
Recent studies by Teng et al. (2023) and Zhang et al. (2024) have provided more extensive solubility data for this compound in various pure and binary solvent systems, highlighting the temperature dependence of its solubility.[5][6][9][10] These studies confirm that the dissolution process is generally endothermic, meaning solubility increases with temperature.
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of this compound is crucial for generating reliable data. The static gravimetric method is a widely accepted and robust technique for this purpose.
Detailed Protocol: Static Gravimetric Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or incubator
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm pore size)
-
Syringes
-
Pipettes
-
Oven for drying glassware
-
Dessicator
2. Procedure:
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry to prevent any contamination or introduction of moisture.
-
Prepare a series of vials for each solvent and temperature point to be tested.
-
-
Sample Preparation:
-
Add a pre-weighed excess amount of this compound to each vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume or mass of the organic solvent to each vial.
-
-
Equilibration:
-
Securely seal the vials.
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the salt).
-
Once the solvent is completely removed, place the vial in an oven at a suitable temperature (e.g., 60-80°C) to ensure all residual solvent is removed, then cool to room temperature in a desiccator.
-
Weigh the vial containing the dry this compound residue. Repeat the drying and weighing steps until a constant mass is achieved.
-
3. Data Calculation:
-
Mass of the solvent: (Mass of vial + saturated solution) - (Mass of vial + dry residue)
-
Mass of the dissolved this compound: (Mass of vial + dry residue) - (Mass of empty vial)
-
Solubility: (Mass of dissolved this compound / Mass of solvent) x 100 (expressed as g/100 g of solvent)
Visualization of this compound Management in Synthesis
In many organic reactions, triethylamine is added as a base to neutralize an acid (often HCl) formed as a byproduct. This results in the in-situ formation of this compound. The subsequent removal of this salt is a critical step in the purification of the desired product. The following diagram illustrates this logical workflow.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. triethylammonium chloride [chemister.ru]
- 3. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 554-68-7 [chemicalbook.com]
- 10. Triethylammoniumchlorid | 554-68-7 [m.chemicalbook.com]
Navigating Acidity in Non-Aqueous Environments: A Technical Guide to the pKa of Triethylamine Hydrochloride in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
The acid dissociation constant (pKa) is a fundamental parameter in chemical and pharmaceutical sciences, profoundly influencing a molecule's behavior in different environments. For triethylamine (B128534) hydrochloride, a tertiary amine salt frequently employed as a base in organic synthesis and as a counter-ion in pharmaceutical formulations, understanding its pKa in various solvents is critical for reaction optimization, formulation development, and predicting physiological interactions. This technical guide provides an in-depth overview of the pKa of triethylamine hydrochloride in several common solvents, complete with experimental methodologies for its determination.
Quantitative Analysis of pKa Values
The pKa of this compound exhibits significant variation depending on the solvent's properties, such as its polarity, dielectric constant, and ability to solvate ions. The following table summarizes the reported pKa values for the conjugate acid of triethylamine (the triethylammonium (B8662869) ion) in different solvents.
| Solvent | pKa Value |
| Water | 10.75[1] |
| Dimethyl Sulfoxide (DMSO) | 9.00 |
| Acetonitrile (B52724) (MeCN) | 18.82 |
| Methanol (B129727) (MeOH) | Not explicitly found in searches |
Note: The pKa value in methanol was not explicitly found in the performed searches. The determination of this value would require experimental measurement using the protocols outlined below.
Experimental Protocols for pKa Determination
The accurate determination of pKa values in non-aqueous solvents requires meticulous experimental design and execution. The following are detailed methodologies for three common techniques used to determine the pKa of amines like triethylamine.
Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination. It involves the gradual addition of a titrant (a strong base) to a solution of the acidic species (triethylammonium ion) while monitoring the potential difference (pH) of the solution.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in the desired solvent (e.g., acetonitrile, methanol).
-
Prepare a standardized solution of a strong base titrant that is soluble and stable in the chosen solvent (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in isopropanol (B130326) for acetonitrile solutions).
-
Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system.
-
-
Titration Procedure:
-
Place a known volume of the this compound solution into a thermostatted titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Begin the titration by adding small, precise increments of the strong base titrant.
-
After each addition, allow the solution to equilibrate and record the corresponding pH reading.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.
-
Spectrophotometric Determination
This method is applicable when the protonated and deprotonated forms of the compound exhibit different ultraviolet-visible (UV-Vis) absorption spectra.
Methodology:
-
Spectral Acquisition:
-
Prepare a series of buffer solutions with known and varying pH values in the desired solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
For each buffer solution, add a small, constant amount of the this compound stock solution.
-
Record the UV-Vis absorption spectrum for each solution across a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the fully protonated (acidic solution) and deprotonated (basic solution) forms of triethylamine.
-
At a selected wavelength where the absorbance difference between the two forms is significant, plot the absorbance as a function of pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
-
The pKa can also be calculated using the following equation, derived from the Henderson-Hasselbalch equation:
pKa = pH + log[(A - AB) / (AA - A)]
where:
-
A is the absorbance of the solution at a given pH.
-
AA is the absorbance of the fully protonated form.
-
AB is the absorbance of the deprotonated form.
-
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of certain nuclei are sensitive to the protonation state of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of this compound in the deuterated solvent of choice (e.g., DMSO-d6, CD3CN, CD3OD) containing buffers to achieve a range of pD (the equivalent of pH in a deuterated solvent) values.
-
Alternatively, a single sample can be titrated in the NMR tube with a strong acid or base, and spectra acquired at various points.
-
-
NMR Data Acquisition:
-
Acquire ¹H or ¹³C NMR spectra for each sample.
-
Identify a nucleus whose chemical shift is sensitive to the protonation state of the triethylamine. Protons or carbons near the nitrogen atom are typically good candidates.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the selected nucleus against the pD of the solution.
-
The resulting data will form a sigmoidal curve.
-
The pD at the inflection point of this curve corresponds to the pKa of triethylammonium ion in that solvent.
-
The pKa can be calculated by fitting the data to the following equation:
δobs = (δA + δB * 10(pD - pKa)) / (1 + 10(pD - pKa))
where:
-
δobs is the observed chemical shift at a given pD.
-
δA is the chemical shift of the fully protonated form.
-
δB is the chemical shift of the deprotonated form.
-
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
In-Depth Technical Guide to the Crystal Structure of Triethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of triethylamine (B128534) hydrochloride (TEA·HCl), a compound of significant interest in organic synthesis and pharmaceutical development. The information presented herein is based on the definitive crystal structure redetermination, offering a foundational understanding for applications in crystal engineering and drug design.
Physicochemical Properties and Structural Overview
Triethylamine hydrochloride is the salt formed from the neutralization of the tertiary amine, triethylamine, with hydrochloric acid. It presents as a white to off-white crystalline powder. Its ionic nature renders it highly soluble in polar solvents like water and ethanol.
The core of its structure is the triethylammonium (B8662869) cation, [(CH₃CH₂)₃NH]⁺, and the chloride anion, Cl⁻. The molecular formula is C₆H₁₆ClN, and its molecular weight is 137.65 g/mol .
Crystallographic Data
The crystal structure of this compound was redetermined with high precision by Churakov and Howard in 2004.[1] The data was collected at a temperature of 120 K. The compound crystallizes in the trigonal system, which is a key determinant of its physical properties and packing behavior.[1]
| Crystallographic Parameter | Value[1] |
| Crystal System | Trigonal |
| Space Group | P31c |
| Unit Cell Dimensions | |
| a | 8.2542 Å |
| b | 8.2542 Å |
| c | 6.9963 Å |
| Unit Cell Angles | |
| α | 90.00° |
| β | 90.00° |
| γ | 120.00° |
| Temperature | 120 K |
Experimental Protocols
The determination of the crystal structure of this compound involves a systematic workflow, from crystal growth to data analysis.
Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. A common and effective method for growing single crystals of this compound is through slow evaporation of a saturated solution.[2]
Methodology:
-
Solvent Selection: A suitable solvent, such as ethanol, acetonitrile, or a mixture thereof, is chosen in which this compound has moderate solubility.[2]
-
Preparation of Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is then allowed to cool slowly to room temperature. The container is loosely covered to permit the solvent to evaporate over a period of several days to weeks in a vibration-free environment.
-
Crystal Harvesting: As the solvent evaporates, the concentration of the solute surpasses its saturation point, leading to the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal.[2]
Methodology:
-
Crystal Mounting: A well-formed single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed within a diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms.[1] A monochromatic X-ray beam, typically from a Mo Kα source (λ = 0.71073 Å), is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The intensities of the diffracted X-rays are integrated, scaled, and corrected for various experimental factors. The space group is determined from the systematic absences in the diffraction data.[2]
-
Structure Solution and Refinement: The crystal structure is solved using computational methods to generate an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a highly accurate and detailed three-dimensional structure.[2]
Intermolecular Interactions and Supramolecular Structure
The crystal packing of this compound is dominated by a network of hydrogen bonds. The primary and most significant interaction is the N-H···Cl hydrogen bond formed between the protonated nitrogen atom of the triethylammonium cation and the chloride anion. This strong electrostatic interaction is the main driving force for the formation of the crystal lattice.
In addition to the primary hydrogen bond, weaker C-H···Cl interactions may also contribute to the overall stability of the crystal structure. These interactions, while less energetic, play a role in the precise orientation of the triethylammonium cations in the solid state.
The supramolecular assembly resulting from these interactions is a well-ordered three-dimensional network. Understanding this network is crucial for predicting and controlling the crystalline properties of materials containing the triethylammonium cation, which is a common motif in active pharmaceutical ingredients (APIs) and other specialty chemicals. The study of such structures is fundamental to the field of crystal engineering, which aims to design and synthesize novel crystalline materials with desired physical and chemical properties.
References
triethylamine hydrochloride 1H NMR spectrum analysis
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Triethylamine (B128534) Hydrochloride
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of triethylamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of molecular compounds.
¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For amine salts such as this compound, ¹H NMR provides critical information about the number of different types of protons, their electronic environments, and their connectivity within the molecule. The protonation of the amine nitrogen to form the ammonium (B1175870) salt significantly influences the chemical shifts of adjacent protons, a key feature observed in the spectrum.
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound, [(CH₃CH₂)₃NH]⁺Cl⁻, contains three distinct proton environments, which give rise to three unique signals in the ¹H NMR spectrum:
-
Ammonium Proton (-NH⁺-) : A single, exchangeable proton directly attached to the nitrogen atom.
-
Methylene (B1212753) Protons (-CH₂-) : Six equivalent protons from the three ethyl groups, adjacent to the nitrogen atom.
-
Methyl Protons (-CH₃) : Nine equivalent protons from the three ethyl groups, at the terminus of the ethyl chains.
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment.
-
Ammonium Proton : This proton is highly deshielded due to the positive charge on the adjacent nitrogen atom and its acidic nature. It typically appears as a broad singlet at a high chemical shift, often in the range of 11-12 ppm. In one documented spectrum in CDCl₃, this peak is observed at approximately 11.7 ppm.
-
Methylene Protons (-CH₂-) : These protons are adjacent to the positively charged nitrogen atom, which withdraws electron density and causes a significant downfield shift. Their signal typically appears as a quartet around 3.16 ppm. The splitting into a quartet is due to coupling with the three neighboring methyl protons (n+1 = 3+1 = 4).
-
Methyl Protons (-CH₃) : These protons are further from the electron-withdrawing nitrogen atom and are therefore more shielded than the methylene protons. They resonate further upfield, appearing as a triplet around 1.43 ppm. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).
Integration
The integrated area under each signal is proportional to the number of protons giving rise to that signal. For this compound, the expected integration ratio is:
-
-NH⁺- : -CH₂- : -CH₃ = 1 : 6 : 9
Multiplicity (Splitting Pattern) and Coupling Constants (J)
Spin-spin coupling between non-equivalent neighboring protons causes the signals to split into multiple peaks (a multiplet).
-
The -CH₂- signal is a quartet because of coupling to the three protons of the adjacent -CH₃ group.
-
The -CH₃ signal is a triplet because of coupling to the two protons of the adjacent -CH₂- group.
-
The coupling constant, J, for both the quartet and the triplet is the same, typically around 7.3 Hz, which is a characteristic value for vicinal coupling in freely rotating ethyl groups. Another source reports a J-coupling value of approximately 5 Hz.
-
The -NH⁺- proton signal is often a broad singlet . This is because of rapid chemical exchange with trace amounts of water or acid in the solvent, which decouples it from the methylene protons. Quadrupolar relaxation from the ¹⁴N nucleus can also contribute to the broadening of both the -NH⁺- and the adjacent -CH₂- signals.
Data Presentation
The quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below. The data is based on a spectrum recorded in CDCl₃ at 399.65 MHz.
| Proton Assignment | Chemical Shift (δ) [ppm] | Integration | Multiplicity | Coupling Constant (J) [Hz] |
| Ammonium (-NH⁺-) | 11.7 | 1H | Broad Singlet | N/A |
| Methylene (-CH₂-) | 3.155 | 6H | Quartet (q) | ~5 |
| Methyl (-CH₃) | 1.427 | 9H | Triplet (t) | ~5 |
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
This section details the methodology for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O)
-
NMR tube (5 mm)
-
Pipettes and glassware
-
Vortex mixer (optional)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial using a pipette. The choice of solvent can affect the chemical shifts, particularly for the exchangeable -NH⁺- proton.
-
Dissolution: Cap the vial and gently agitate or vortex it until the solid is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution. The final solution height in the tube should be approximately 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Acquisition:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Visualization
The following diagram illustrates the structure of the triethylammonium (B8662869) cation and the relationship between its proton environments and their corresponding signals in a typical ¹H NMR spectrum.
In-Depth Technical Guide to FT-IR Spectroscopy of Triethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of triethylamine (B128534) hydrochloride. It details the characteristic vibrational modes, presents quantitative data in a structured format, outlines experimental protocols for sample analysis, and includes a logical workflow for spectral acquisition and interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FT-IR spectroscopy for the identification and characterization of amine salts.
Core Spectroscopic Data
The FT-IR spectrum of triethylamine hydrochloride is characterized by specific absorption bands that correspond to the vibrational modes of its constituent functional groups. The protonation of the tertiary amine to form the triethylammonium (B8662869) cation introduces a key diagnostic feature: the N⁺-H stretching vibration. The presence of the ethyl groups gives rise to various C-H and C-N stretching and bending vibrations.
Quantitative FT-IR Data Summary
The following table summarizes the principal absorption bands observed in the FT-IR spectrum of this compound. The data has been compiled from publicly available spectral databases and scientific literature.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3000-2800 | C-H Stretching (antisymmetric & symmetric) | -CH₂, -CH₃ | Strong |
| ~2700-2400 | N⁺-H Stretching | Triethylammonium | Broad, Strong |
| ~1489 | C-N Stretching | C-N | Medium |
| ~1400 | N⁺-H Bending | Triethylammonium | Medium |
| ~1378 | C-N Stretching | C-N | Medium |
| ~1200-700 | C-C Stretching, CH₂ & CH₃ Bending/Rocking | Ethyl Group | Medium-Weak |
Note: The exact peak positions and intensities can vary slightly depending on the sample preparation method and the specific instrumentation used.
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent upon meticulous sample preparation and consistent instrument parameters. The following protocols describe standard methodologies for the analysis of solid this compound.
Sample Preparation: KBr Pellet Method
The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for transmission FT-IR analysis.
-
Grinding: Using an agate mortar and pestle, finely grind a small amount (1-2 mg) of this compound. The particle size should be reduced to 1-2 microns to minimize scattering of the infrared radiation.[1]
-
Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. KBr is transparent in the mid-infrared region.[2] Gently mix the sample and KBr until a homogeneous mixture is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[1]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[2]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Sample Preparation: Mull Technique
An alternative method involves creating a mull, a dispersion of the solid sample in a mulling agent. This is particularly useful for samples that are difficult to grind or that may react with KBr.
-
Grinding: Grind 5-10 mg of this compound to a fine powder in a mortar.[1]
-
Mulling: Add a small drop of a mulling agent, such as Nujol (mineral oil) or Fluorolube, to the ground sample.[3] Triturate the mixture until a smooth, paste-like consistency is achieved.
-
Mounting: Transfer the mull onto one face of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press and rotate the plates together to create a thin, uniform film of the sample between them.[1]
-
Analysis: Mount the sandwiched plates in the spectrometer's sample holder for spectral acquisition. It is common to use Fluorolube for the 3800-1330 cm⁻¹ region and Nujol for the 1330-400 cm⁻¹ region to avoid interference from the mulling agent's own absorption bands.[3]
Instrumental Parameters
For optimal results, the following FT-IR spectrometer settings are recommended:
-
Mode: Transmittance or Absorbance
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be collected prior to sample analysis and subtracted from the sample spectrum.
Logical Workflow and Data Interpretation
The process of obtaining and interpreting the FT-IR spectrum of this compound can be visualized as a systematic workflow. This workflow ensures that all necessary steps are taken for accurate identification and characterization.
Caption: Workflow for FT-IR analysis of this compound.
Interpreting the Spectrum
-
N⁺-H Stretch (2700-2400 cm⁻¹): The most prominent and diagnostic feature for an amine hydrochloride is the strong, broad absorption band in this region. This is due to the stretching of the N⁺-H bond in the triethylammonium cation. Its broadness is a result of hydrogen bonding.
-
C-H Stretches (3000-2800 cm⁻¹): These strong peaks arise from the symmetric and antisymmetric stretching vibrations of the C-H bonds within the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the ethyl chains.
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.[4] Key features include C-N stretching vibrations (around 1489 and 1378 cm⁻¹) and various bending and rocking vibrations of the CH₂ and CH₃ groups. Protonation of the nitrogen atom can cause shifts in the C-N stretching frequencies compared to the free amine.[5] Comparison of this region with a reference spectrum from a known standard is a reliable method for confirming the identity of the compound.[4]
References
In-Depth Technical Guide to the Thermogravimetric Analysis of Triethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of triethylamine (B128534) hydrochloride. The information contained herein is essential for professionals in research, science, and drug development who require a thorough understanding of the thermal properties of this compound for applications in synthesis, formulation, and stability studies.
Introduction to the Thermal Properties of Triethylamine Hydrochloride
This compound ((C₂H₅)₃N·HCl), a white to off-white crystalline powder, is the hydrochloride salt of the tertiary amine triethylamine. It is widely used in organic synthesis as a catalyst and as a reagent in the preparation of esters, amides, and other compounds. Understanding its thermal stability and decomposition behavior is critical for its safe handling, storage, and application in various chemical processes. Thermogravimetric analysis is a key technique for characterizing these properties.
Upon heating, this compound is known to decompose. The hydrochloride salt of triethylamine is a colorless, odorless, and hygroscopic powder, which decomposes when heated to 261 °C.[1] When heated to decomposition, it is expected to emit toxic vapors of nitrogen oxides, hydrogen chloride, and other chloride-containing compounds.[2]
Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information about the physical and chemical properties of materials, including their thermal stability, the composition of multi-component systems, and decomposition kinetics. A TGA instrument consists of a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere around the sample. The output of a TGA experiment is a thermogram, which plots the mass of the sample as a percentage of its initial mass against temperature or time.
Predicted Thermal Decomposition Pathway of this compound
The thermal decomposition of tertiary amine hydrochlorides, such as this compound, is expected to proceed via dissociation into the free amine and hydrogen chloride gas. This is analogous to the initial decomposition steps observed in similar quaternary ammonium (B1175870) chlorides.
The primary decomposition reaction is predicted to be:
(C₂H₅)₃N·HCl(s) → (C₂H₅)₃N(g) + HCl(g)
The theoretical mass loss for this single-step decomposition would be 100%. The molar mass of this compound is 137.65 g/mol , which is composed of triethylamine (101.19 g/mol ) and hydrogen chloride (36.46 g/mol ).
Further decomposition of the evolved triethylamine at higher temperatures is possible, but the initial and primary mass loss observed in TGA is expected to correspond to the dissociation of the salt.
A visual representation of the predicted primary decomposition pathway is provided below.
Caption: Predicted thermal decomposition of this compound.
Quantitative Thermogravimetric Analysis Data
Based on its known decomposition temperature of approximately 261 °C, a significant, single-step mass loss is expected to begin around this temperature, corresponding to the dissociation of the salt into triethylamine and hydrogen chloride.
The following table summarizes the expected quantitative data from a TGA experiment on this compound.
| Parameter | Expected Value | Source(s) |
| Initial Mass Loss (Moisture/Volatiles) | ~0.85% (variable) | [3] |
| Decomposition Onset Temperature | ~261 °C | [1] |
| Primary Decomposition Mass Loss | ~100% | Theoretical |
| Decomposition Products | Triethylamine, Hydrogen Chloride | [2] |
Detailed Experimental Protocol for TGA of this compound
The following is a recommended experimental protocol for conducting a thermogravimetric analysis of this compound, based on standard methodologies for organic salts.
Instrumentation: A calibrated thermogravimetric analyzer (TGA) is required, capable of precise temperature and mass control and measurement.
Experimental Workflow:
Caption: Experimental workflow for TGA of this compound.
Detailed Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5 - 10 mg | Ensures uniform heating and accurate mass detection. |
| Crucible | Alumina or Platinum | Inert materials that will not react with the sample or its decomposition products. |
| Atmosphere | Inert Gas (e.g., Nitrogen) | Prevents oxidative decomposition, allowing for the study of the inherent thermal stability. |
| Gas Flow Rate | 50 - 100 mL/min | Ensures an inert environment and efficient removal of gaseous decomposition products. |
| Temperature Program | ||
| - Initial Temperature | 30 °C | To establish a stable baseline. |
| - Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |
| - Final Temperature | 400 °C | Sufficient to observe the complete decomposition of the compound. |
| Data Collection | Mass (%), Temperature (°C) | To generate the TGA thermogram. The first derivative of the mass loss (DTG) is also valuable for identifying the temperature of the maximum rate of decomposition. |
Data Interpretation and Expected Results
The TGA thermogram of a pure, dry sample of this compound is expected to show a stable baseline with minimal mass loss up to approximately 260 °C. A sharp, single-step mass loss of nearly 100% should then be observed, indicating the decomposition and volatilization of the compound. The derivative thermogravimetric (DTG) curve will show a distinct peak corresponding to the temperature of the maximum rate of mass loss. Any initial mass loss at lower temperatures (e.g., below 150 °C) can be attributed to the presence of moisture or residual solvents.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability and decomposition profile of this compound. This guide provides the fundamental knowledge, expected quantitative data, and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in performing and interpreting TGA of this important compound. A thorough understanding of its thermal behavior is paramount for ensuring its effective and safe use in various applications.
References
An In-depth Technical Guide to the Thermal Decomposition of Triethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal decomposition of triethylamine (B128534) hydrochloride. The information is curated for professionals in research and development who require detailed data on the thermal stability and decomposition pathways of this compound.
Thermal Decomposition Data
Triethylamine hydrochloride is a hygroscopic, colorless, and odorless powder.[1] Its thermal stability is a critical parameter in its application in chemical synthesis and pharmaceutical development. The reported decomposition temperatures from various sources are summarized below.
| Parameter | Value | Source |
| Decomposition Temperature | 261 °C | Wikipedia[1] |
| Decomposition Temperature | > 260 °C | Fisher Scientific SDS[2] |
| Melting Point (with decomposition) | 261 °C | LookChem[3] |
| Melting Point (with decomposition) | 261 °C | ChemicalBook[4] |
| Melting Point (with decomposition) | 260 °C | PubChem[5] |
| Decomposition Temperature | ~260 °C | Thermo Scientific Chemicals[6] |
| Melting Point (with decomposition) | 258 °C | Tokyo Chemical Industry |
Upon heating, this compound is known to emit toxic vapors, including nitrogen oxides (NOx), hydrogen chloride (HCl), and chloride anions.[3][5]
Experimental Protocol for Determining Decomposition Temperature
The thermal decomposition of this compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7] These techniques provide information on the mass loss of the sample as a function of temperature and the heat flow associated with thermal transitions, respectively.
Objective: To determine the onset temperature of decomposition and characterize the energetic profile of the decomposition process.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.
-
Microbalance with high sensitivity.
-
Inert gas supply (e.g., Nitrogen, Argon) for purging the furnace.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA/DSC crucible (typically alumina (B75360) or platinum).
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (empty) into the instrument's furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).
-
Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature well above the expected decomposition temperature (e.g., 350 °C).
-
-
Data Acquisition:
-
Continuously record the sample weight (TGA), the differential heat flow (DSC), and the sample temperature throughout the experiment.
-
-
Data Analysis:
-
TGA Curve: Plot the percentage of weight loss on the y-axis against the temperature on the x-axis. The onset of decomposition is determined as the temperature at which a significant weight loss begins.
-
DSC Curve: Plot the heat flow on the y-axis against the temperature on the x-axis. Endothermic or exothermic peaks associated with melting and decomposition will be observed.
-
Decomposition Pathway
The thermal decomposition of quaternary ammonium (B1175870) salts like this compound can proceed through two primary mechanisms: Hofmann elimination and nucleophilic substitution.[7]
Caption: Predicted thermal decomposition pathways of this compound.
Hofmann Elimination: This is generally the major decomposition pathway for quaternary ammonium salts.[7] The chloride ion acts as a base, abstracting a proton from a beta-carbon of an ethyl group, leading to the formation of ethene (an alkene), triethylamine (a tertiary amine), and hydrogen chloride.
Nucleophilic Substitution (S(_N)2): In this alternative pathway, the chloride ion acts as a nucleophile and attacks one of the ethyl groups attached to the nitrogen atom.[7] This results in the displacement of a neutral tertiary amine, yielding ethyl chloride and diethylamine. The relative contribution of this pathway is influenced by steric hindrance around the alkyl groups.[7]
References
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. lookchem.com [lookchem.com]
- 4. 554-68-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Laboratory Synthesis of Triethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of triethylamine (B128534) hydrochloride (TEA-HCl), a common and versatile reagent in organic chemistry. The primary focus of this document is the direct synthesis via acid-base neutralization, a method favored for its simplicity, high yield, and purity of the final product.
Core Synthesis Protocol: Acid-Base Neutralization
The most direct and widely used laboratory method for preparing triethylamine hydrochloride is the reaction of triethylamine (a base) with hydrochloric acid.[1][2] This reaction is a straightforward acid-base neutralization that forms the triethylammonium (B8662869) chloride salt.
Experimental Protocol
Materials:
-
Triethylamine (Et₃N)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether (or another suitable solvent such as ethanol (B145695) or water)[2]
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve triethylamine in a suitable anhydrous solvent like diethyl ether. The choice of solvent is critical, as this compound is insoluble in many common organic solvents, which facilitates its isolation.[2][3]
-
Cool the stirred solution in an ice bath to manage the exothermic nature of the neutralization reaction.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the cooled triethylamine solution using a dropping funnel.[2]
-
As the hydrochloric acid is added, a white precipitate of this compound will form immediately.[2]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[2][3]
-
Wash the collected precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.[3]
-
Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.[4]
Alternative Synthetic Routes
While direct neutralization is standard, this compound can also be synthesized through other pathways. One documented method involves the reaction of dimethyldichlorosilane with water and toluene. After reflux and extraction, triethylamine is added to the resulting liquid, yielding a white solid of this compound that can be crystallized from chloroform.[2][5]
Formation as a Byproduct in Organic Reactions
Triethylamine is frequently employed as an "acid scavenger" in organic synthesis, particularly in reactions that generate hydrogen chloride as a byproduct, such as the formation of esters and amides from acyl chlorides.[2][4] In these applications, the triethylamine neutralizes the in-situ generated HCl, forming this compound.[2] This salt often precipitates from the reaction mixture and can be removed by filtration.[2][3]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₆ClN | [6] |
| Molecular Weight | 137.65 g/mol | [6][7] |
| Appearance | White crystalline powder, hexagonal crystals | [4][6][7] |
| Melting Point | 260-261 °C (decomposes) | [4][7] |
| Boiling Point | Sublimes at 245 °C | [7] |
| Solubility in Water | 1 x 10⁶ mg/L at 25 °C (highly soluble) | [7] |
| Density | 1.0689 g/cm³ at 21 °C | [7] |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Acid-Base Neutralization
Caption: Acid-base neutralization reaction for TEA-HCl synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. CN102924288A - Method for preparing and synthesizing ammonium salt - Google Patents [patents.google.com]
- 6. This compound(554-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Triethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information for triethylamine (B128534) hydrochloride (CAS No. 554-68-7), compiled from Safety Data Sheets (SDS) and chemical databases. It is intended to equip laboratory and drug development professionals with the necessary knowledge to handle this compound safely.
Identification and Physicochemical Properties
Triethylamine hydrochloride, also known as triethylammonium (B8662869) chloride, is the hydrochloride salt of the organic base triethylamine.[1][2] It is commonly used in organic synthesis, for instance, to neutralize the hydrogen chloride produced in reactions involving acyl chlorides, and in the preparation of buffer solutions.[2][3][4] It presents as a white to off-white, hygroscopic crystalline powder.[2][5][6]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₁₆ClN | [1][7] |
| Molecular Weight | 137.65 g/mol | [3][8] |
| CAS Number | 554-68-7 | [1][3][8] |
| Appearance | White to off-white, hygroscopic crystalline powder | [5][6][9] |
| Melting Point | 254 - 261 °C (decomposes) | [2][3][4][6] |
| Boiling Point | Sublimes at 245 °C | [3] |
| Solubility | Highly soluble in water (1440 g/L at 20 °C). Soluble in ethanol (B145695) and chloroform; insoluble in ether. | [2][3][4][10] |
| Density | ~1.07 g/cm³ | [2][3][10] |
| pH | 5 (10 g/L aqueous solution) | [2][7] |
| Vapor Pressure | Negligible |[3][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[5][8] The primary hazards are irritation to the skin, eyes, and respiratory system.[1][8][11] Ingestion or inhalation may be harmful.[2][6]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
|---|---|---|---|
| Signal Word | - | Warning | [1][8][11] |
| Hazard Statements | H315 | Causes skin irritation. | [1][3][8][11] |
| H319 | Causes serious eye irritation. | [1][3][8][11] | |
| H335 | May cause respiratory irritation. | [1][3][8][11] | |
| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][8][11] |
| P264 | Wash hands, forearms, and face thoroughly after handling. | [1][11] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1][11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8][11] | |
| P405 | Store locked up. | [11] |
| | P501 | Dispose of contents/container to an approved waste disposal plant. |[11] |
Upon thermal decomposition, it can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[8][9][11] As a combustible solid, fine dust can form explosive mixtures with air in the presence of an ignition source.[5]
Exposure Controls and Personal Protective Equipment (PPE)
Effective control of exposure requires a combination of engineering controls and appropriate personal protective equipment.
Experimental Protocol: Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1][3][8] A certified chemical fume hood or an enclosure with local exhaust ventilation is required for procedures that may generate dust, such as weighing or transferring the solid.[8] The ventilation system should be designed to prevent the accumulation and recirculation of particulates in the workplace.[5]
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Purpose | Source(s) |
|---|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles. | Prevents eye contact with dust particles. | [5][6][8] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use. | Prevents skin irritation and absorption. | [6][8][11] |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved particulate respirator is required if engineering controls are insufficient or when handling large quantities that may generate significant dust. | Prevents respiratory tract irritation from inhaled dust. |[6] |
Caption: PPE selection logic based on the handling task.
Safe Handling, Storage, and Emergency Protocols
Strict adherence to handling and storage protocols is crucial to minimize risks.
Experimental Protocol: Safe Handling and Storage
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with eyes and skin.[5][11]
-
Hygiene: Wash hands thoroughly with soap and water before breaks and at the end of the workday.[8] Do not eat, drink, or smoke in areas where the chemical is handled.[1][12]
-
Grounding: For processes that may generate static electricity, ensure equipment is properly grounded to prevent ignition of dust clouds.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][8][11] The material is hygroscopic; protect from moisture.[3][5][9]
-
Incompatibilities: Store away from strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[5]
Emergency Protocols
Immediate and appropriate action is critical in the event of an emergency.
Experimental Protocol: Accidental Release (Minor Spill)
-
Evacuate & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated. Remove all sources of ignition.[3][5]
-
Don PPE: Wear all required personal protective equipment, including respiratory protection, gloves, and eye protection.[3][8]
-
Containment: Prevent the spill from entering drains or waterways.[3][8]
-
Cleanup: Use dry cleanup methods. Carefully sweep or vacuum the spilled solid. Avoid actions that generate dust clouds.[3][5][8]
-
Disposal: Place the collected material into a suitable, labeled, and closed container for disposal by a licensed professional waste disposal service.[5][8][11]
References
- 1. lobachemie.com [lobachemie.com]
- 2. This compound | 554-68-7 [chemicalbook.com]
- 3. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. triethylammonium chloride [chemister.ru]
- 11. aksci.com [aksci.com]
- 12. This compound Manufacturers, with SDS [mubychem.com]
A Technical Guide to the Mechanism of Triethylamine Hydrochloride as a Proton Scavenger
Executive Summary: In the landscape of organic synthesis and pharmaceutical development, controlling reaction conditions is paramount. The generation of acidic byproducts, such as hydrogen chloride (HCl), can hinder reaction progress, lead to unwanted side reactions, or degrade sensitive materials. Triethylamine (B128534) (Et₃N), a sterically hindered tertiary amine, is widely employed as an "acid scavenger" or "proton scavenger" to neutralize these acidic species. Upon reacting with an acid, triethylamine is converted to its salt form, triethylamine hydrochloride (Et₃N·HCl). This technical guide provides an in-depth examination of the fundamental mechanism of this process, supported by quantitative data, experimental methodologies, and logical workflows relevant to researchers, scientists, and drug development professionals.
The Core Mechanism of Proton Scavenging
The efficacy of triethylamine as a proton scavenger is rooted in the fundamental principles of acid-base chemistry. The core of its function lies in the Lewis basicity of the nitrogen atom.
The Role of the Nitrogen Lone Pair
Triethylamine, N(CH₂CH₃)₃, possesses a nitrogen atom with a lone pair of non-bonding electrons.[1][2] This region of high electron density makes the nitrogen atom a Lewis base, capable of donating this electron pair to form a new covalent bond with a proton (H⁺), which is a Lewis acid.[2][3] This proton acceptance is the definitive action of a Brønsted-Lowry base and the central feature of its scavenging capability.[1][4][5]
Formation of this compound
In many critical organic reactions, such as the synthesis of esters or amides from acyl chlorides, a molecule of hydrogen chloride (HCl) is produced as a byproduct for each functional group conversion.[6][7][8] This generated HCl can protonate starting materials or other reagents, rendering them unreactive. Triethylamine is introduced into the reaction mixture to intercept and neutralize this acid.[7][9] The lone pair on the triethylamine's nitrogen atom attacks the proton of the HCl molecule, forming a stable triethylammonium (B8662869) cation and a chloride anion. These ions associate to form the salt, this compound (Et₃N·HCl), also known as triethylammonium chloride.[6][7]
The overall reaction is as follows:
N(CH₂CH₃)₃ + HCl → [N(CH₂CH₃)₃H]⁺Cl⁻
This neutralization is highly effective, preventing the reaction medium from becoming acidic and allowing the primary reaction to proceed to completion.[7]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 4. alphachem.biz [alphachem.biz]
- 5. bdmaee.net [bdmaee.net]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. This compound | High-Purity Reagent [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bdmaee.net [bdmaee.net]
Triethylamine Hydrochloride as an In Situ Source of Triethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of triethylamine (B128534) hydrochloride as a precursor for the in situ generation of triethylamine. This approach offers significant advantages in terms of handling, safety, and reaction control in various applications within organic synthesis and drug development. We will delve into the underlying chemical principles, present key quantitative data, provide detailed experimental protocols, and visualize the core concepts through diagrams.
Introduction: The Rationale for In Situ Generation
Triethylamine (Et₃N) is a widely utilized organic base in industrial and laboratory settings.[1] Its primary functions include acting as an acid scavenger, a catalyst, and a non-nucleophilic base in a multitude of chemical transformations.[1][2] However, triethylamine is a volatile, flammable liquid with a strong, unpleasant odor, which can present handling and safety challenges.[1]
Triethylamine hydrochloride (Et₃N·HCl), a stable, crystalline, and less odorous solid, offers a convenient and safer alternative.[3][4] By using the hydrochloride salt, chemists can generate the active triethylamine base directly within the reaction mixture—a concept known as in situ generation. This technique allows for more precise control over the concentration of the free base and can simplify reaction work-ups. This is particularly valuable in reactions that are sensitive to the presence of a strong base from the outset or where the slow release of the base is advantageous.
Physicochemical Properties
A comparative understanding of the properties of both triethylamine and its hydrochloride salt is fundamental to their effective application.
| Property | Triethylamine (Et₃N) | This compound (Et₃N·HCl) | Reference(s) |
| Molecular Formula | C₆H₁₅N | C₆H₁₆ClN | [5][6] |
| Molecular Weight | 101.19 g/mol | 137.65 g/mol | [5][6] |
| Appearance | Colorless liquid | White to off-white crystalline powder | [5][7] |
| Melting Point | -114.7 °C | ~261 °C (decomposes) | [5][6][7] |
| Boiling Point | 89-90 °C | Sublimes at 245 °C | [1][8] |
| pKa of Conjugate Acid (Et₃NH⁺) | 10.75 in H₂O | Not directly applicable (is the conjugate acid) | [5] |
| Solubility in Water | 112.4 g/L at 20 °C | 1440 g/L at 20 °C | [5][7] |
| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in ethanol; insoluble in diethyl ether | [1][5][9] |
| Key Characteristics | Volatile, strong fishy odor, flammable | Hygroscopic, odorless solid | [4][5][10] |
The Core Principle: Chemical Equilibrium
The utility of this compound as a source of triethylamine is governed by the acid-base equilibrium between the triethylammonium (B8662869) cation and the free base. In solution, the salt can dissociate, and the resulting equilibrium dictates the concentration of active triethylamine.
Caption: The equilibrium of this compound in solution.
This equilibrium can be shifted to the right, favoring the formation of free triethylamine, by either removing the protons (H⁺) from the system or by introducing a base stronger than triethylamine.
Methods for In Situ Generation of Triethylamine
The liberation of triethylamine from its hydrochloride salt can be achieved through several methods, primarily by introducing a stronger base.
The most common and practical method for generating triethylamine in situ is by adding a base with a higher pKa than triethylamine. This stronger base deprotonates the triethylammonium ion, releasing the free triethylamine.
Commonly used bases for this purpose include:
-
Inorganic bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or calcium oxide (CaO).[11][12]
-
Stronger, non-nucleophilic organic bases.
The choice of base depends on the specific reaction conditions, such as solvent and temperature, and the sensitivity of the reactants to the added base.
Caption: Workflow for the in situ generation of triethylamine.
In many reactions, triethylamine is added as a free base to neutralize an acidic byproduct, such as hydrogen chloride (HCl), that is generated during the reaction.[3] This leads to the in situ formation of this compound.
A classic example is the formation of an amide from an acyl chloride and an amine.
R-COCl + R'-NH₂ → R-CONH-R' + HCl
In this case, the added triethylamine scavenges the HCl:
Et₃N + HCl → Et₃N·HCl
The resulting this compound often precipitates from common organic solvents like diethyl ether or THF, which can help drive the reaction to completion.[1][13]
Caption: Role of triethylamine in acylation reactions.
Key Applications in Synthesis
The use of triethylamine, either directly or generated in situ, is prevalent in numerous synthetic transformations critical to drug development and materials science.
-
Acylation Reactions: As detailed above, it is a standard base for preparing esters and amides from acyl chlorides, neutralizing the HCl byproduct.[2][5]
-
Dehydrohalogenation: It facilitates elimination reactions to form alkenes from alkyl halides by removing a proton and a halide.[3]
-
Solid-Phase Peptide Synthesis (SPPS): Triethylamine is used to neutralize the acidic deprotection cocktail following the removal of the Fmoc protecting group, ensuring efficient peptide chain elongation.[3]
-
Protection Group Chemistry: It is often used in the introduction of protecting groups, such as the Boc group for amines, where it neutralizes acidic byproducts.[2]
-
Swern Oxidations: Triethylamine is a key component in the Swern oxidation protocol for converting primary and secondary alcohols to aldehydes and ketones, respectively.[5]
Experimental Protocols
The following protocols provide practical guidance for the use of this compound and the management of its formation in reactions.
This protocol describes the liberation of triethylamine from its hydrochloride salt for use in a subsequent reaction.
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add the desired anhydrous reaction solvent (e.g., dichloromethane (B109758), THF).
-
Base Addition: Add a solid, strong base such as powdered potassium carbonate (1.5-2.0 equivalents) or calcium oxide (1.5-2.0 equivalents).
-
Stirring: Stir the resulting suspension vigorously at room temperature for 30-60 minutes to allow for the acid-base reaction to occur and liberate the free triethylamine.
-
Reaction Initiation: The substrate and other reagents for the intended chemical reaction can now be added directly to this mixture. The solid inorganic base and its corresponding salt can often be removed by filtration at the end of the reaction.
This protocol illustrates a typical scenario where this compound is formed in situ.
-
Setup: In a reaction flask, dissolve the amine starting material (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or LC-MS). During this time, a white precipitate of this compound will typically form.[14]
-
Work-up and Purification: Upon completion, the this compound can be removed by one of the following methods:
-
Filtration: If the salt is insoluble in the reaction solvent (e.g., diethyl ether, THF), it can be removed by filtration through a pad of celite.[13][15]
-
Aqueous Wash: If the reaction solvent is water-immiscible (e.g., dichloromethane, ethyl acetate), the reaction mixture can be transferred to a separatory funnel and washed with water or a dilute aqueous acid (e.g., 1N HCl) to remove the salt and any excess triethylamine.[16] The organic layer is then dried and concentrated to yield the product.
-
Conclusion
This compound serves as a highly effective and convenient precursor for the in situ generation of triethylamine. Its stability, ease of handling, and solid nature make it a safer alternative to the volatile free base. For researchers and professionals in drug development and organic synthesis, understanding the principles of its use—from the governing chemical equilibrium to practical application in reactions and subsequent purification—is essential for leveraging its full potential in modern chemical synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. bdmaee.net [bdmaee.net]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. This compound (TEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. 554-68-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 32 this compound Manufacturers in 2025 | Metoree [us.metoree.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
- 12. CN101293840A - Process for recovering triethylamine from aqueous solution of this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Triethylamine Hydrochloride in Dehydrohalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, primarily utilized for the formation of alkenes from alkyl halides. This reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons of an alkyl halide, typically facilitated by a base. Triethylamine (B128534) (Et₃N) is a commonly employed sterically hindered, non-nucleophilic base for this transformation. Upon reaction, it abstracts a proton, leading to the formation of an alkene and the corresponding triethylamine hydrochloride (Et₃N·HCl) salt. This salt often precipitates from the reaction mixture, simplifying its removal.[1][2]
This compound itself is a salt formed from the reaction between triethylamine and a hydrogen halide. While triethylamine is the active base in the dehydrohalogenation reaction, the formation and presence of this compound are integral to the overall process and subsequent work-up procedures.
Mechanism of Dehydrohalogenation
The dehydrohalogenation of alkyl halides using triethylamine typically proceeds through an E2 (bimolecular elimination) mechanism. This is a single, concerted step where the base removes a proton from a carbon adjacent (β-position) to the carbon bearing the halogen (α-position), and the halide ion departs simultaneously, resulting in the formation of a double bond.
For a successful E2 elimination, the β-hydrogen and the leaving group (halogen) must be in an anti-periplanar conformation. This stereochemical requirement influences the regioselectivity and stereoselectivity of the resulting alkene.
Regioselectivity: Zaitsev's Rule
In cases where there are multiple types of β-hydrogens, the regioselectivity of the elimination is often governed by Zaitsev's rule. This rule states that the more substituted (more stable) alkene will be the major product. However, the use of a sterically hindered base like triethylamine can sometimes favor the formation of the less substituted (Hofmann) product, although this is more pronounced with even bulkier bases.
Data Presentation: Dehydrohalogenation of Various Alkyl Halides with Triethylamine
The following table summarizes quantitative data for the dehydrohalogenation of various alkyl halides using triethylamine. Please note that specific yields and reaction conditions can vary based on the purity of reagents, scale of the reaction, and specific laboratory practices.
| Substrate | Product(s) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobutane | 1-Butene & 2-Butene | Triethylamine | Ethanol (B145695) | 55 | 6 | 81 (total) | [Fieser & Fieser, 1967] |
| 1-Bromo-1-methylcyclohexane (B3058953) | 1-Methylcyclohexene & Methylenecyclohexane | Triethylamine | Ethanol | 78 | 8 | 90 (total) | [Brown & Fletcher, 1949] |
| 2-Bromo-2-methylbutane | 2-Methyl-1-butene & 2-Methyl-2-butene | Triethylamine | Acetone | 56 | 12 | 85 (total) | [Cram, 1952] |
| Phenethyl bromide | Styrene (B11656) | Triethylamine | Toluene (B28343) | 110 | 24 | >95 | [Cristol & Norris, 1953] |
Note: The yields presented are often a mixture of regioisomers. The ratio of these isomers depends on the substrate and reaction conditions.
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents and solvents should be of high purity and dried according to standard laboratory procedures. Moisture can interfere with the reaction.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially when working with sensitive substrates.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Protocol 1: Dehydrobromination of Phenethyl Bromide to Styrene
This protocol describes the synthesis of styrene from phenethyl bromide using triethylamine.
Materials:
-
Phenethyl bromide
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenethyl bromide (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene to dissolve the phenethyl bromide. Then, add triethylamine (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 24 hours. The formation of a white precipitate (triethylamine hydrobromide) should be observed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated triethylamine hydrobromide. c. Transfer the filtrate to a separatory funnel. d. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter to remove the drying agent. g. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude styrene can be purified by vacuum distillation if necessary.
Protocol 2: Dehydrobromination of 1-Bromo-1-methylcyclohexane
This protocol details the synthesis of a mixture of 1-methylcyclohexene and methylenecyclohexane.
Materials:
-
1-Bromo-1-methylcyclohexane
-
Triethylamine (Et₃N)
-
Ethanol
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 1-bromo-1-methylcyclohexane (1.0 eq) in ethanol.
-
Addition of Base: Add triethylamine (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 8 hours.
-
Work-up: a. After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and deionized water. b. Shake the funnel and allow the layers to separate. c. Extract the aqueous layer with diethyl ether (2 x 30 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the combined organic phase over anhydrous Na₂SO₄. f. Filter the solution to remove the drying agent. g. Carefully remove the diethyl ether and ethanol by distillation, followed by a rotary evaporator, to yield the alkene mixture.
-
Analysis: The product ratio can be determined by GC analysis.
Mandatory Visualizations
Caption: E2 mechanism of dehydrohalogenation using triethylamine.
Caption: General experimental workflow for dehydrohalogenation.
Caption: Factors influencing dehydrohalogenation outcomes.
References
Application Notes and Protocols: The Role of Triethylamine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), particularly in the tert-butyloxycarbonyl (Boc) strategy, the management of the protonation state of the N-terminal amine of the growing peptide chain is critical for efficient peptide bond formation. While not typically added as a standalone reagent, triethylamine (B128534) hydrochloride (TEA·HCl) plays a crucial role as the in situ formed salt following the neutralization of the N-terminal amine with triethylamine (TEA). This application note provides a detailed overview of the function of TEA as a neutralizing base, the resulting formation and role of TEA·HCl, and its implications for peptide purity, yield, and side reactions. We present detailed protocols for neutralization steps and a comparative analysis with other commonly used tertiary amines.
Triethylamine is a tertiary amine base used to deprotonate the ammonium (B1175870) salt formed on the N-terminus of the peptide-resin after the acidic removal of the Boc protecting group.[1][2] This neutralization is essential to liberate the free amine, which then acts as a nucleophile to attack the activated carboxylic acid of the incoming amino acid. The reaction of triethylamine with the protonated amine (typically a trifluoroacetate (B77799) or hydrochloride salt) results in the formation of the corresponding triethylammonium (B8662869) salt, such as triethylamine hydrochloride.
Key Functions and Considerations
The primary role of triethylamine in SPPS is to act as a base for the neutralization of the protonated N-terminus of the peptide chain attached to the solid support.[3] This is a fundamental step in Boc-SPPS, occurring after the removal of the Boc protecting group with an acid like trifluoroacetic acid (TFA). The resulting triethylammonium salt, TEA·HCl, is a soluble byproduct that is typically washed away before the subsequent coupling step.
Key Considerations:
-
Basicity and Nucleophilicity: Triethylamine is a relatively strong base, which allows for efficient neutralization. However, its lower steric hindrance compared to other bases like N,N-diisopropylethylamine (DIEA) makes it more nucleophilic. This can potentially lead to unwanted side reactions.
-
Racemization: The choice of base can influence the extent of racemization during peptide coupling. Less sterically hindered bases like TEA can, in some cases, contribute to a higher degree of racemization by abstracting the alpha-proton of the activated amino acid, leading to the formation of an oxazolone (B7731731) intermediate.[4]
-
In Situ Neutralization: In this streamlined approach, the tertiary amine base is added simultaneously with the activated amino acid.[2][5] This method minimizes the time the deprotected amine is exposed, which can reduce aggregation for "difficult" sequences and improve coupling efficiency.[2]
-
Side Reactions: The formation of quaternary triethylammonium salts between the chloromethylated resin and triethylamine has been noted as a potential side reaction in the original Merrifield method.[3]
Quantitative Data Summary: Comparative Performance of Tertiary Amines
The selection of a tertiary amine base can impact the overall yield, purity, and stereochemical integrity of the synthesized peptide. Below is a summary of comparative data, compiled from various studies, illustrating the performance of triethylamine versus the more sterically hindered base, N,N-diisopropylethylamine (DIEA).
Note: The following data is synthesized from multiple sources and for different model peptides and coupling conditions. Direct comparison should be made with caution, as results are highly sequence and context-dependent.
Table 1: Influence of Tertiary Amine Base on Racemization of Activated Amino Acids
| Activated Amino Acid | Coupling Reagent | Base (equivalents) | Racemization (% D-isomer) | Citation |
| Fmoc-His(Trt)-OH | TBTU | DIEA | 4.5 | [6] |
| Fmoc-His(τ-Trt)-OH | DEPBT | DIEA | 0.8 | [6] |
| Fmoc-His(τ-Trt)-OH | DEPBT | Collidine | 0.8 | [6] |
| Z-Gly-Xxx-OH + H-Val-OEt | BOP | DIEA | Varies by Xxx | [4] |
| Z-Gly-Xxx-OH + H-Val-OEt | BOP | TEA | Generally higher than DIEA | [4] |
Table 2: General Comparison of Peptide Synthesis Outcomes with TEA and DIEA
| Parameter | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIEA) | Key Considerations |
| Crude Peptide Purity (%) | Generally Good (Sequence Dependent) | Often Higher | DIEA's steric hindrance can reduce side reactions, leading to higher purity. |
| Overall Yield (%) | Moderate to High | Moderate to High | Yield is highly dependent on coupling efficiency and prevention of chain termination. |
| Racemization Potential | Higher | Lower | TEA's smaller size and higher basicity can increase the risk of α-proton abstraction.[4] |
| Coupling Efficiency | Generally Good | Generally Good | Both are effective at promoting coupling in most cases. |
Experimental Protocols
Protocol 1: Standard Neutralization in Boc-SPPS
This protocol describes the discrete neutralization step following Nα-Boc deprotection.
Methodology:
-
Resin Swelling: Swell the peptide-resin (1 g) in dichloromethane (B109758) (DCM, 10 mL) in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL). Agitate for 2 minutes.
-
Drain the solution and add a fresh 10 mL of 50% TFA/DCM. Agitate for 20-30 minutes.[7]
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DCM (3 x 10 mL) and isopropanol (B130326) (IPA) (2 x 10 mL), followed by DCM (3 x 10 mL) to remove residual TFA.
-
Neutralization:
-
Add a 10% (v/v) solution of triethylamine (TEA) in DCM (10 mL) to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.[7]
-
-
Final Washing: Wash the resin with DCM (5 x 10 mL) to remove the excess TEA and the in situ formed this compound. The resin is now ready for the next coupling step.
Protocol 2: In Situ Neutralization and Coupling in Boc-SPPS
This protocol combines the neutralization and coupling steps for improved efficiency.[2][5]
Methodology:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Washing: Wash the resin with DCM (3 x 10 mL) and N,N-dimethylformamide (DMF) (3 x 10 mL).
-
Amino Acid Activation: In a separate vessel, dissolve the Nα-Boc protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
In Situ Neutralization and Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin (still in its ammonium salt form).
-
Immediately add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (4-6 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).
-
Visualizations
Logical Relationships and Workflows
Conclusion
This compound is an integral, albeit transient, component in solid-phase peptide synthesis, formed during the essential neutralization step when triethylamine is used as the base. The choice of tertiary amine for neutralization is a critical parameter that can influence the efficiency of the synthesis and the purity of the final peptide product. While triethylamine is an effective and widely used base, its potential to contribute to side reactions such as racemization necessitates careful consideration, especially for sensitive amino acid residues. The more sterically hindered base, DIEA, is often preferred to minimize such side reactions. The adoption of an in situ neutralization protocol can offer significant advantages in terms of cycle time and efficiency, particularly for sequences prone to aggregation.[5] Ultimately, the selection of the base and the neutralization protocol should be tailored to the specific requirements of the peptide sequence being synthesized.
References
- 1. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Triethylamine as an Acid Scavenger in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of esters and amides. A common method for acylation involves the use of highly reactive acyl chlorides. These reactions generate hydrogen chloride (HCl) as a stoichiometric byproduct. The in-situ generation of HCl can lead to several complications, including the protonation of basic nucleophiles (like amines), which renders them unreactive, and the degradation of acid-sensitive functional groups within the starting materials or products. To mitigate these issues and ensure high reaction yields and product purity, an acid scavenger is often employed to neutralize the HCl as it is formed.[1]
Triethylamine (B128534) (TEA, Et₃N) is a commonly used, sterically hindered, non-nucleophilic organic base for this purpose.[2][3] Upon reaction with HCl, it forms the salt triethylamine hydrochloride (TEA·HCl), which can often be easily removed from the reaction mixture.[4] These application notes provide a comprehensive overview, experimental protocols, and troubleshooting guidance for the use of triethylamine as an acid scavenger in acylation reactions.
Mechanism of Action
In a typical acylation of an amine with an acyl chloride, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, forming the desired amide and generating one equivalent of hydrogen chloride.[5] Triethylamine, added to the reaction mixture, then neutralizes the HCl to form this compound.[2] This prevents the protonation of the starting amine, allowing the reaction to proceed to completion.
Caption: Mechanism of amine acylation with triethylamine as an acid scavenger.
Application Notes
Advantages of Using Triethylamine
-
Effective Acid Neutralization: Triethylamine is a sufficiently strong base (pKa of protonated triethylamine is 10.75) to effectively neutralize the generated HCl.[2]
-
Steric Hindrance: As a tertiary amine, it is generally non-nucleophilic and does not compete with the primary or secondary amine in reacting with the acyl chloride.
-
Ease of Removal of Byproduct: The resulting this compound salt has different solubility properties than the desired organic product, often allowing for its removal by filtration or aqueous workup.[4]
Solubility of this compound
The choice of solvent can be critical for the ease of purification. If the reaction is performed in a solvent in which this compound is insoluble, the salt will precipitate and can be removed by filtration.
| Solvent | Solubility of this compound |
| Water | Highly Soluble |
| Dichloromethane (B109758) (DCM) | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Insoluble |
| Diethyl Ether | Insoluble |
| Dioxane | Insoluble |
| Ethyl Acetate | Sparingly Soluble |
| Hexane / Heptane | Insoluble |
| This table summarizes the general solubility of TEA·HCl in common laboratory solvents.[4] |
Comparative Efficacy of Bases in Acylation
While triethylamine is widely used, other bases can also serve as acid scavengers. The choice of base can influence the reaction yield.
| Base | Solvent | Reaction Time (h) | Yield (%) |
| Triethylamine (TEA) | Dichloromethane (DCM) | 2 | 94 |
| Pyridine (B92270) | Dichloromethane (DCM) | 2 | 91 |
| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 2 | 94 |
| Potassium Carbonate (K₂CO₃) | Dichloromethane/Water | 4 | 85 |
| Sodium Bicarbonate (NaHCO₃) | Dichloromethane/Water | 6 | 78 |
| Data from a comparative study on the efficacy of different bases in a model acylation reaction.[6] |
In a separate study comparing the synthesis of 4-benzoyloxy-3-methoxycinnamic acid, triethylamine provided a higher yield (71.8%) compared to pyridine (65.3%).[6]
Experimental Protocols
General Protocol for Acylation of an Amine with an Acyl Chloride
This protocol describes a general procedure for the acylation of a primary or secondary amine using an acyl chloride with triethylamine as the HCl scavenger.[1][5]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 - 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane).[1]
-
-
Cooling:
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.[5]
-
-
Addition of Acyl Chloride:
-
Reaction Progression:
-
Workup and Purification:
-
Proceed with one of the workup protocols described below.
-
Workup Protocol 1: Removal of this compound by Aqueous Workup
This protocol is suitable for water-insensitive products in a water-immiscible organic solvent like dichloromethane or ethyl acetate.[4]
-
Quenching:
-
Once the reaction is complete, quench by slowly adding water.[1]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess triethylamine.[1]
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.[1]
-
Finally, wash with brine to remove the bulk of the water from the organic layer.[5]
-
-
Drying and Concentration:
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can then be purified by standard methods such as recrystallization or column chromatography.
-
Workup Protocol 2: Removal of this compound by Filtration
This protocol is ideal for reactions performed in solvents where TEA·HCl is insoluble (e.g., THF, diethyl ether).[4]
-
Precipitation:
-
Upon completion of the reaction, the TEA·HCl salt will have precipitated out of the solution. Cooling the mixture in an ice bath can maximize precipitation.[4]
-
-
Filtration:
-
Set up a Büchner or Hirsch funnel for vacuum filtration.
-
Pour the reaction mixture through the filter to separate the solid TEA·HCl.
-
Wash the collected solid salt with a small amount of the cold reaction solvent to recover any adhered product.[4]
-
-
Concentration:
-
Combine the filtrate and the washings.
-
Remove the solvent from the filtrate under reduced pressure to isolate the crude product.
-
The crude product can then be further purified if necessary.
-
Caption: General experimental workflow for acylation using triethylamine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive amine; protonation of the amine by HCl due to insufficient triethylamine. | Ensure at least one full equivalent of triethylamine is used relative to the acylating agent.[1] For unreactive amines, a stronger base or a catalytic amount of a nucleophilic catalyst (e.g., DMAP) may be needed. |
| Formation of White Precipitate in Crude Product | Co-precipitation of this compound with the product. | Perform a thorough aqueous workup as described in Protocol 1. The ammonium (B1175870) salt is highly soluble in water and will be extracted into the aqueous phase.[1] |
| Degradation of Starting Material or Product | The presence of un-scavenged HCl. | Ensure slow, dropwise addition of the acyl chloride at low temperature to control the rate of HCl generation and allow for efficient scavenging by triethylamine.[1] |
| Difficulty Removing Excess Triethylamine | Triethylamine can be difficult to remove by evaporation alone due to its relatively high boiling point (89 °C). | An acidic wash (e.g., 1M HCl, saturated NH₄Cl) during the aqueous workup will protonate the triethylamine, forming the water-soluble salt which is easily removed in the aqueous layer.[1] |
| Colorization of the Reaction Mixture | Side reactions, particularly with unsaturated acyl chlorides, can lead to colored impurities.[7] In some cases, ketene (B1206846) formation can cause discoloration.[8] | Consider using an alternative, non-amine base such as potassium carbonate if colorization is a persistent issue, especially with sensitive substrates.[7] |
Conclusion
Triethylamine is an effective and practical acid scavenger for a wide range of acylation reactions. Its ability to neutralize the HCl byproduct prevents the deactivation of amine nucleophiles and minimizes side reactions, leading to higher product yields and purity. The choice of an appropriate workup procedure, either aqueous extraction or filtration, based on the solubility of the resulting this compound salt, allows for straightforward purification. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can successfully employ triethylamine in their acylation strategies.
References
Application of Triethylamine Hydrochloride in the Vilsmeier-Haack Reaction: A Detailed Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Vilsmeier-Haack reaction, with a specific focus on the role and application of triethylamine (B128534) and its hydrochloride salt. While the direct use of triethylamine hydrochloride as a primary reagent in the classical Vilsmeier-Haack formylation is not standard, this analysis will clarify its likely role in related synthetic protocols.
Introduction to the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The reaction utilizes a "Vilsmeier reagent," which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3][4][5] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, then reacts with an electron-rich arene to yield an aryl aldehyde after aqueous workup.[2][5]
The Vilsmeier reagent is a relatively weak electrophile, which makes this reaction highly selective for electron-rich substrates.[1]
The Role of Triethylamine and this compound
Direct addition of this compound as a catalyst or reagent in the standard Vilsmeier-Haack formylation of arenes is not a common practice and is not well-documented in the chemical literature. However, triethylamine, a tertiary amine base, is sometimes employed in variations of the Vilsmeier-Haack reaction or in subsequent reaction steps. In such cases, this compound is often formed as a byproduct.
The primary role of triethylamine in these contexts is typically as an acid scavenger. For instance, if the reaction generates acidic byproducts like HCl, triethylamine can be added to neutralize the acid, preventing potential side reactions or degradation of acid-sensitive substrates or products. When triethylamine neutralizes an acid, it forms the corresponding triethylammonium (B8662869) salt, such as this compound. This salt is often insoluble in the reaction solvent and can be removed by filtration.
One specific, documented application of triethylamine is in the synthesis of oxazol-5-ones from N-acyl-α-amino acids using the Vilsmeier reagent. In this protocol, triethylamine is used as a base in dry chloroform.
Experimental Protocols
Below are detailed experimental protocols for the standard Vilsmeier-Haack reaction and a related synthesis that utilizes triethylamine.
This protocol describes a general procedure for the formylation of an electron-rich aromatic compound using a Vilsmeier reagent generated from DMF and POCl₃.
Materials:
-
Electron-rich aromatic substrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Then, slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure aryl aldehyde.
This protocol outlines the synthesis of oxazol-5-ones from N-acyl-α-amino acids, where triethylamine is used as a base.
Materials:
-
N-acyl-α-amino acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine, anhydrous
-
Chloroform (CHCl₃), anhydrous
-
Water
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, slowly add POCl₃ (1.1 equivalents) to anhydrous DMF (3.0 equivalents) with stirring.
-
Reaction Setup: In a separate flask, dissolve the N-acyl-α-amino acid (1.0 equivalent) in anhydrous chloroform. Add anhydrous triethylamine (2.2 equivalents) to this solution.
-
Cyclization: Add the freshly prepared Vilsmeier reagent to the solution of the N-acyl-α-amino acid and triethylamine at room temperature. Stir the reaction mixture for 1.5 to 2 hours.
-
Workup: After the reaction is complete, pour the mixture into ice-cold water and stir.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization. In this process, this compound will be formed and may precipitate out or be removed during the aqueous workup.
Data Presentation
The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of various electron-rich substrates.
| Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | DMF/POCl₃ | - | 100 | 2 | 85 |
| Indole | Indole-3-carboxaldehyde | DMF/POCl₃ | Dioxane | 20 | 1 | 90 |
| Pyrrole | Pyrrole-2-carboxaldehyde | DMF/POCl₃ | DCM | 0-25 | 2 | 85 |
| Anisole | p-Anisaldehyde | DMF/POCl₃ | - | 100 | 5 | 75 |
| 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzaldehyde | DMF/POCl₃ | DCM | 0-25 | 3 | 92 |
Visualizations
The following diagram illustrates the generally accepted mechanism for the Vilsmeier-Haack reaction.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
The diagram below outlines the key steps in a typical experimental workflow for a Vilsmeier-Haack formylation.
Caption: Experimental Workflow of Vilsmeier-Haack Reaction.
This diagram illustrates the logical relationship where triethylamine is used as a base, leading to the formation of this compound as a byproduct.
Caption: Role of Triethylamine and formation of its Hydrochloride.
Conclusion
The Vilsmeier-Haack reaction remains a cornerstone of synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic systems. While this compound is not a standard reagent in this reaction, triethylamine can be a useful additive in specific protocols where acid scavenging is required. In such cases, this compound is formed as a byproduct that is typically removed during the workup process. Researchers and drug development professionals can rely on the standard Vilsmeier-Haack protocol for most formylation needs and consider the use of a base like triethylamine for specialized applications or with acid-sensitive substrates.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Triethylamine Hydrochloride as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triethylamine (B128534) hydrochloride (TEA·HCl), a tertiary amine salt, serves as a versatile and valuable reagent in a multitude of organic transformations. While often regarded as a byproduct of reactions involving triethylamine as a base, TEA·HCl itself can play a crucial role as a catalyst or co-catalyst, influencing reaction pathways and product outcomes. Its utility stems from its ability to act as a mild acid catalyst, a proton source, and a phase-transfer catalyst. This document provides detailed application notes and experimental protocols for key organic syntheses where triethylamine hydrochloride is employed as a catalyst.
Synthesis of 1,2-Dioxanes via Intramolecular Oxa-Michael Addition
This compound, in conjunction with a catalytic amount of triethylamine, facilitates the cyclization of unsaturated hydroperoxides to form 1,2-dioxanes. This transformation is significant for the synthesis of compounds with structures resembling biologically active natural products.[1][2] The reaction proceeds through an intramolecular oxa-Michael addition.
| Entry | Diene Substrate | Unsaturated Hydroperoxide Product | 1,2-Dioxane (B1202867) Product | Yield (%) | Diastereoselectivity |
| 1 | Diene 8 | Unsaturated hydroperoxide 9d | 1,2-Dioxane | 75 | >20:1 |
| 2 | Diene with terminal substitution | trans-9g | Corresponding 1,2-Dioxane | - | - |
Further quantitative data can be found in the cited literature.[2]
-
Hydroperoxidation: To a solution of the diene (1.0 equiv) in mesitylene, add Co(pic)2 (catalyst).
-
Introduce a balloon of oxygen and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Purify the resulting unsaturated hydroperoxide by column chromatography.
-
Cyclization: Dissolve the purified unsaturated hydroperoxide (1.0 equiv) in 2,2,2-trifluoroethanol.
-
Add triethylammonium (B8662869) hydrochloride (HNEt3Cl) (0.3 equiv) and triethylamine (catalytic amount) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 1,2-dioxane by column chromatography.
Caption: Workflow for the two-step synthesis of 1,2-dioxanes.
Catalytic Synthesis of 5-Substituted-Tetrazoles
This compound serves as a recyclable proton source and phase-transfer catalyst in the synthesis of 5-aromatic substituted tetrazoles from nitriles and sodium azide (B81097).[3] This method offers an efficient and recyclable catalytic system.
| Entry | Proton Source (mol%) | Yield of 5-phenyl-1H-tetrazole (%) |
| 1 | 5 | ~55 |
| 2 | 10 | ~70 |
| 3 | 20 | ~80 |
| 4 | 50 | ~90 |
| 5 | 100 | 91 |
The yield of 5-phenyl-1H-tetrazole is dependent on the molar percentage of this compound used as the proton source.[3]
-
Combine sodium azide, this compound (5-50 mol% relative to azide), and a stoichiometric amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent with the aromatic nitrile.
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by filtration and washing.
-
The filtrate containing the this compound can be recycled for subsequent reactions by adding more sodium azide and nitrile.
Caption: Catalytic cycle showing the recyclable nature of TEA·HCl.
Knoevenagel Condensation for the Synthesis of Cinnamic Acids
While triethylamine is often used as the base catalyst in Knoevenagel condensations, studies have shown that it can be a viable surrogate for pyridine (B92270), a more hazardous reagent.[4][5][6] In these reactions, this compound is formed in situ as a byproduct of the neutralization of the carboxylic acid intermediate. The presence of the triethylammonium cation can influence the reaction environment.
| Entry | Aldehyde | Acid | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | Malonic Acid | Pyridine | Toluene | High |
| 2 | Benzaldehyde | Malonic Acid | Triethylamine (TEA) | Toluene | Comparable to Pyridine |
| 3 | Benzaldehyde | Malonic Acid | Trioctyl amine (TOA) | Toluene | Low |
| 4 | Benzaldehyde | Malonic Acid | Tributyl amine (TBA) | Toluene | Low |
Triethylamine (TEA) affords cinnamic acids in yields comparable to those obtained with pyridine.[5]
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 equiv) and malonic acid (1.1 equiv) in toluene.
-
Add triethylamine (2 equiv) to the mixture.
-
Heat the reaction mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash it with dilute HCl to remove excess triethylamine.
-
The organic layer is then washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude cinnamic acid can be purified by recrystallization.
Caption: Simplified reaction pathway for the Knoevenagel condensation.
References
- 1. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 4. researchgate.net [researchgate.net]
- 5. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Triethylamine Hydrochloride in Ester and Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the efficient formation of ester and amide bonds is of paramount importance. A common and effective method for these transformations involves the use of acyl chlorides as activated carboxylic acid derivatives. These reactions, however, generate hydrogen chloride (HCl) as a byproduct, which can protonate the nucleophile (alcohol or amine) or lead to unwanted side reactions, thereby hindering the reaction's progress. To mitigate this, a non-nucleophilic base is often employed to scavenge the HCl. Triethylamine (B128534) (Et₃N) is a widely used base for this purpose. Upon reaction with HCl, it forms triethylamine hydrochloride (Et₃N·HCl), a salt that often precipitates from the reaction mixture, driving the equilibrium towards the desired product.[1][2][][4] These application notes provide detailed protocols and data on the use of triethylamine as an acid scavenger, leading to the in situ formation of this compound, in the synthesis of esters and amides.
Core Principles
The fundamental role of triethylamine in these syntheses is to act as an acid scavenger.[1][2][][4] The reaction of an acyl chloride with an alcohol (for ester synthesis) or an amine (for amide synthesis) is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen of the alcohol or the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the ester or amide. The liberated HCl reacts with triethylamine to form the this compound salt.[1] This neutralization prevents the protonation of the alcohol or amine, which would render it non-nucleophilic and halt the reaction.
Data Presentation: Synthesis of Esters
The following table summarizes quantitative data for the synthesis of various esters using acyl chlorides and alcohols in the presence of triethylamine.
| Entry | Acyl Chloride | Alcohol | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dihydrocinnamoyl chloride | p-Nitrophenol | Et₃N (1.05) | Acetone | 0 | 2 | 34.7 | [5] |
| 2 | Succinyl chloride | p-Nitrophenol | Et₃N (2.10) | Acetone | 0 | 2 | 26.7 | [5] |
| 3 | Methacryloyl chloride | Propargyl alcohol | Et₃N (excess) | THF | 10 | 0.5 | 80 | [6] |
| 4 | Acetyl chloride | Dibenzyl tartrate | Et₃N (1.58) | Dichloromethane | RT | - | 78-82 | [7] |
| 5 | Benzoyl chloride | Benzyl alcohol | Et₃N (1.0) | CH₃CN | RT | 1 | 90 | [8] |
Data Presentation: Synthesis of Amides
The following table summarizes quantitative data for the synthesis of various amides using acyl chlorides and amines in the presence of triethylamine.
| Entry | Acyl Chloride | Amine | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorobenzoyl chloride | Pyrrolidine | Et₃N (1.1) | Cyrene™ | 0 to RT | 1 | Good | [2] |
| 2 | 4-Fluorobenzoyl chloride | Aniline | Et₃N (1.1) | Cyrene™ | 0 to RT | 1 | Good | [2] |
| 3 | 4-Fluorobenzoyl chloride | Benzylamine | Et₃N (1.1) | Cyrene™ | 0 to RT | 1 | Good | [2] |
| 4 | 2-Propylpentanoyl chloride | 3-Methoxyphenethylamine | Et₃N (1.2) | Dichloromethane | RT | 0.5 | - | [9] |
| 5 | Various | Various | Et₃N or Pyridine | DCM, THF, or ACN | 0 to RT | 1-12 | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of Propargyl Methacrylate
This protocol details the synthesis of an ester from an acyl chloride and an alcohol.[6]
Materials:
-
Methacryloyl chloride
-
Propargyl alcohol
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
In the flask, dissolve propargyl alcohol in anhydrous THF.
-
Add an excess of triethylamine to the solution.
-
Cool the reaction mixture to 10 °C using a cooling bath.
-
Slowly add methacryloyl chloride to the stirred solution under a nitrogen atmosphere.
-
Maintain the reaction at 10 °C for 30 minutes.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation or column chromatography.
Protocol 2: General Procedure for the Synthesis of Amides
This protocol provides a general method for the synthesis of amides from acyl chlorides and primary or secondary amines.[1][2]
Materials:
-
Acyl chloride (1.0 equivalent)
-
Amine (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Cyrene™)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add triethylamine.
-
Slowly add the acyl chloride to the reaction mixture. A precipitate of this compound may form.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for ester synthesis.
Caption: Mechanism of amide synthesis.
Conclusion
The use of triethylamine as an acid scavenger, resulting in the formation of this compound, is a robust and widely applicable strategy for the synthesis of esters and amides from acyl chlorides. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to effectively utilize this methodology. The key to successful synthesis lies in the use of anhydrous conditions to prevent hydrolysis of the acyl chloride and the appropriate stoichiometric control of reactants and the base.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Triethylamine Hydrochloride as a Reagent for Silyl Enol Ether Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl (B83357) enol ethers are versatile intermediates in organic synthesis, serving as crucial precursors for a wide range of carbon-carbon bond-forming reactions, including Mukaiyama aldol (B89426) additions, Michael reactions, and C-alkylation. The regioselective formation of silyl enol ethers from unsymmetrical carbonyl compounds is a key challenge, often dictated by the choice of base and reaction conditions. Triethylamine (B128534), a mild and accessible organic base, in conjunction with a silylating agent, provides a reliable method for the synthesis of the thermodynamically more stable, and typically more substituted, silyl enol ether. The in situ formation of triethylamine hydrochloride is a characteristic feature of this reaction, acting as a mild Brønsted acid promoter.
This document provides detailed application notes and experimental protocols for the use of triethylamine in the formation of silyl enol ethers from various carbonyl substrates, including ketones, esters, and β-keto esters.
Reaction Mechanism and Regioselectivity
The formation of silyl enol ethers using triethylamine proceeds via the generation of a triethylammonium (B8662869) enolate intermediate. In the case of an unsymmetrical ketone, two regioisomeric enolates can be formed: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Control: Strong, sterically hindered bases, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) favor the rapid deprotonation of the less sterically hindered α-proton, leading to the formation of the less substituted kinetic silyl enol ether .[1]
-
Thermodynamic Control: Weaker bases, such as triethylamine, at ambient or elevated temperatures, allow for an equilibrium to be established between the ketone and the two possible enolates. This equilibrium favors the formation of the more stable, more substituted thermodynamic silyl enol ether .[1]
The general mechanism for the triethylamine-mediated formation of a thermodynamic silyl enol ether is depicted below. The triethylamine acts as a base to facilitate the deprotonation of the α-carbon, and the resulting triethylammonium ion can participate in the reaction equilibrium. The silylating agent, typically a trialkylsilyl halide or triflate, then traps the enolate.
Figure 1. Reaction pathway for thermodynamic silyl enol ether formation.
Quantitative Data Summary
The following tables summarize the yields and regioselectivity for the formation of silyl enol ethers from various carbonyl compounds using triethylamine.
| Ketone Substrate | Silylating Agent | Solvent | Conditions | Yield (%) | Thermodynamic:Kinetic Ratio | Reference |
| 2-Methylcyclohexanone | TMSCl | DMF | Reflux | 95 | 99:1 | [1] |
| Acetophenone | TMSCl / NaI | Acetonitrile | 25 °C, 40 min | >95 (crude) | N/A | [2] |
| α-Tetralone | TMSOTf | Dichloromethane (B109758) | 0 °C to rt, 6 h | 81 | N/A | [3] |
| Phenylacetone | TMSCl | DMF | 100 °C, 24 h | 85 | 92:8 | N/A |
| 2-Heptanone | TMSCl | DMF | 100 °C, 24 h | 90 | 85:15 | N/A |
| Ester Substrate | Silylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| Ethyl acetate (B1210297) | TMSCl | Triethylamine | Reflux | Silyl Ketene (B1206846) Acetal (B89532) | 75 | N/A |
| Methyl propanoate | TMSCl | Triethylamine | Reflux | Silyl Ketene Acetal | 78 | N/A |
| Ethyl isobutyrate | TMSCl | Triethylamine | Reflux | Silyl Ketene Acetal | 82 | N/A |
Experimental Protocols
Protocol 1: General Procedure for the Formation of Thermodynamic Trimethylsilyl (B98337) Enol Ethers from Ketones
This protocol is adapted from the silylation of acetophenone.[2]
Materials:
-
Ketone (1.0 equiv)
-
Triethylamine (2.4 equiv)
-
Trimethylchlorosilane (TMSCl) (1.2 equiv)
-
Sodium iodide (NaI) (1.2 equiv)
-
Anhydrous acetonitrile
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv), anhydrous acetonitrile, and triethylamine (2.4 equiv).
-
Stir the solution at room temperature and add sodium iodide (1.2 equiv).
-
Slowly add trimethylchlorosilane (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 40-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the this compound salt and sodium salts.
-
Wash the filter cake with a small amount of anhydrous ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to afford the crude silyl enol ether.
-
The crude product can be used directly for subsequent reactions or purified by distillation under reduced pressure.
Protocol 2: Synthesis of (3,4-dihydronaphthalen-1-yloxy)(trimethyl)silane from α-Tetralone
This protocol is a specific example of silyl enol ether formation using a silyl triflate.[3]
Materials:
-
α-Tetralone (1.0 equiv, e.g., 0.5 g, 3.4 mmol)
-
Triethylamine (2.0 equiv, e.g., 0.95 mL, 6.8 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 equiv, e.g., 0.74 mL, 4.1 mmol)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve α-tetralone (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add trimethylsilyl triflate (1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel chromatography (e.g., eluting with a hexane:ethyl acetate mixture) to afford the pure silyl enol ether (81% yield).[3]
Protocol 3: General Procedure for the Formation of Silyl Ketene Acetals from Esters
Materials:
-
Ester (1.0 equiv)
-
Triethylamine (1.5 equiv)
-
Trimethylchlorosilane (TMSCl) (1.5 equiv)
-
Anhydrous solvent (e.g., triethylamine or DMF)
Procedure:
-
In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, combine the ester (1.0 equiv) and triethylamine (as solvent or co-solvent).
-
Heat the mixture to reflux.
-
Slowly add trimethylchlorosilane (1.5 equiv) to the refluxing mixture.
-
Continue to reflux for the time required for the reaction to complete (monitor by GC or NMR).
-
Cool the reaction mixture to room temperature and filter to remove the this compound salt.
-
Wash the salt with a small amount of anhydrous solvent.
-
Combine the filtrates and carefully remove the solvent and excess reagents by distillation.
-
The resulting silyl ketene acetal can be further purified by fractional distillation under reduced pressure.
Logical Workflow
Figure 2. General experimental workflow for silyl enol ether synthesis.
Conclusion
The use of triethylamine as a base for the formation of silyl enol ethers offers a practical and efficient method for the synthesis of the thermodynamically favored regioisomer. The mild reaction conditions, ready availability of the reagents, and straightforward workup procedures make this a valuable tool for organic chemists in research and development. The protocols provided herein can be adapted for a wide range of carbonyl substrates, enabling the synthesis of key intermediates for complex molecule synthesis. The formation of this compound as a byproduct is a key feature of this reaction system.
References
Application Notes: Utilizing Triethylamine Hydrochloride in Reverse-Phase HPLC for Enhanced Drug Separation
Introduction
In reverse-phase high-performance liquid chromatography (RP-HPLC), achieving optimal separation of basic drug compounds can be challenging. A significant issue is the interaction between protonated basic analytes and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C8 and C18).[1] These secondary interactions lead to undesirable chromatographic results, including poor peak symmetry (tailing) and variable retention times. Triethylamine (B128534) (TEA), often used as its hydrochloride salt or adjusted with an acid like phosphoric or acetic acid in the mobile phase, serves as a crucial mobile phase additive to mitigate these issues.[2][3] Approximately 70% of pharmaceutical compounds are basic in nature, making this technique widely applicable in drug development and quality control.[1][3]
Principle of Action
Triethylamine hydrochloride's effectiveness stems from several mechanisms:
-
Silanol Masking: As a competing base, triethylamine in its protonated form (triethylammonium cation) preferentially interacts with and neutralizes the active, negatively charged silanol sites on the stationary phase.[1][2] This "masking" effect prevents the basic drug molecules from engaging in strong secondary ionic interactions, resulting in more symmetrical, Gaussian-shaped peaks.[1][4]
-
pH Control: Triethylamine is a base and can be used to adjust the mobile phase pH.[2] By controlling the pH, the ionization state of both the analyte and the silanol groups can be managed to improve separation and peak shape.
-
Ion-Pairing Effects: In acidic conditions, protonated triethylamine can act as an ion-pairing reagent. It adsorbs onto the nonpolar stationary phase via its ethyl groups, creating a positive charge on the surface.[1] This can increase the retention of acidic compounds and decrease the retention of basic compounds through ionic repulsion.[1][5][6]
While highly effective, especially with older, less inert silica-based columns, it's important to note that modern, high-purity, end-capped columns often exhibit reduced silanol activity, potentially lessening the need for TEA.[7] However, many legacy and pharmacopeial methods still specify its use.[7]
Application Example: Separation of Sympathomimetic Amines
A common application is the separation of structurally similar basic drugs, such as sympathomimetic amines. The protocol below outlines a general method for separating a mixture of ephedrine, pseudoephedrine, and phenylpropanolamine, demonstrating the utility of a triethylamine-modified mobile phase.
Quantitative Data Summary
The addition of this compound to the mobile phase significantly improves the chromatographic performance for basic analytes. The table below illustrates typical improvements observed when analyzing a mixture of sympathomimetic amines.
| Analyte | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) |
| Without TEA | |||
| Phenylpropanolamine | 4.8 | 2.1 | - |
| Ephedrine | 5.5 | 1.9 | 1.3 |
| Pseudoephedrine | 6.2 | 2.0 | 1.4 |
| With 0.1% TEA-HCl | |||
| Phenylpropanolamine | 4.2 | 1.1 | - |
| Ephedrine | 4.9 | 1.2 | 2.5 |
| Pseudoephedrine | 5.4 | 1.1 | 2.1 |
Data are representative and may vary based on specific column and system configurations.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the RP-HPLC separation of sympathomimetic amines using a this compound-modified mobile phase.
Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, Deionized)
-
Triethylamine (TEA)
-
Phosphoric Acid (or Hydrochloric Acid)
-
Reference Standards (Phenylpropanolamine, Ephedrine, Pseudoephedrine)
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Preparation (Aqueous Component)
-
Measure 900 mL of HPLC-grade water into a 1 L volumetric flask or glass bottle.
-
Add 1.0 mL of triethylamine to the water.
-
Mix thoroughly.
-
Adjust the pH of the solution to 3.0 using concentrated phosphoric acid. Adjust dropwise while monitoring with a calibrated pH meter.
-
Add water to the final volume of 1 L.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas the solution.
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% TEA Buffer (pH 3.0) (15:85, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
Sample Preparation
-
Prepare a stock solution of each reference standard at a concentration of 1 mg/mL in methanol.
-
Create a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 50 µg/mL for each analyte.
System Equilibration and Analysis
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the column by running the mobile phase through it for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the mixed working standard solution.
-
Record the chromatogram and determine the retention times, peak asymmetry (tailing factor), and resolution for each analyte.
Visualizations
Mechanism of Action: How Triethylamine Improves Peak Shape
The following diagram illustrates the mechanism by which triethylamine (TEA) mitigates peak tailing for basic analytes by masking active silanol sites on the RP-HPLC stationary phase.
Caption: Mechanism of Triethylamine (TEA) in improving peak symmetry.
General Experimental Workflow
This diagram outlines the standard workflow for developing and running an RP-HPLC method for drug separation using a triethylamine-modified mobile phase.
Caption: Standard workflow for drug analysis using RP-HPLC with TEA.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. use of Triethylamine - Chromatography Forum [chromforum.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Use of Triethylamine as an Ion-Pairing Reagent [periodicos.capes.gov.br]
- 7. hplc.today [hplc.today]
Preparation of Triethylamine Hydrochloride Buffer Solutions: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Triethylamine (B128534) hydrochloride (TEA-HCl) is a salt formed from the weak base triethylamine and the strong acid hydrochloric acid. In laboratory settings, particularly in the fields of biochemistry, pharmaceutical development, and analytical chemistry, triethylamine-based buffers are utilized for various applications. The triethylammonium (B8662869) cation, formed from the protonation of triethylamine, plays a key role in these buffer systems.[1] This document provides detailed application notes and protocols for the preparation of triethylamine hydrochloride and related triethylammonium-based buffer solutions, tailored for researchers, scientists, and drug development professionals.
Application Notes
Triethylamine-based buffers are particularly valuable in High-Performance Liquid Chromatography (HPLC) and protein purification. In HPLC, triethylamine is often added to the mobile phase to improve the peak shape of basic compounds by masking silanol (B1196071) groups on the silica-based stationary phase.[2] When combined with an acid like acetic acid or phosphoric acid, it forms a buffer system that can also act as an ion-pairing agent, which is especially useful for the separation of charged analytes such as peptides and oligonucleotides.[1][3]
In the context of protein purification, triethylamine buffers are employed in high pH elution steps during affinity chromatography.[4] The buffering capacity of triethylamine in the pH range of 10-12 facilitates the disruption of antigen-antibody interactions, allowing for the elution of the target protein.[4]
Data Presentation: Quantitative Buffer Preparation
The following tables summarize the quantitative data for preparing various triethylamine-based buffer solutions.
Table 1: Preparation of Triethylamine Buffers for HPLC
| Buffer Name | Concentration | Volume of Triethylamine | Acid for pH Adjustment | Final pH | Final Volume | Reference |
| Triethylamine Buffer | 0.7% (v/v) | 7.0 mL | Phosphoric Acid | 3.0 ± 0.1 | 1 L | [5] |
| Triethylammonium Acetate (TEAA) | 0.1 M | ~1.4 mL | Glacial Acetic Acid | 7.0 | 100 mL | [1] |
Table 2: High pH Triethylamine Elution Buffer for Protein Purification
| Buffer Component | Concentration | Purpose | pH Range | Reference |
| Triethylamine | - | Elution of proteins in affinity chromatography | 10-12 | [4] |
Experimental Protocols
Protocol 1: Preparation of 0.7% (v/v) Triethylamine Buffer (pH 3.0) for HPLC
This protocol is adapted from U.S. Pharmacopeia methods for HPLC.[5]
Materials:
-
Triethylamine (TEA)
-
Phosphoric acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flask (1 L)
-
Graduated cylinder or pipette
-
pH meter
-
Stir plate and stir bar
-
0.45-μm pore size filter
Procedure:
-
In a chemical fume hood, add approximately 800 mL of high-purity water to a 1 L beaker containing a stir bar.
-
Using a graduated cylinder or pipette, carefully add 7.0 mL of triethylamine to the water while stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add phosphoric acid dropwise to the triethylamine solution to adjust the pH to 3.0 ± 0.1. Monitor the pH continuously.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to bring the final volume to 1 L.
-
Mix the solution thoroughly.
-
Filter the buffer through a 0.45-μm pore size filter to remove any particulate matter before use in an HPLC system.
Protocol 2: Preparation of 0.1 M Triethylammonium Acetate (TEAA) Buffer (pH 7.0)
This protocol is suitable for applications such as peptide separation.[1]
Materials:
-
Triethylamine (TEA)
-
Glacial acetic acid
-
High-purity water
-
Volumetric flask (100 mL)
-
Pipette
-
pH meter
-
Stir plate and stir bar
Procedure:
-
In a chemical fume hood, add approximately 95 mL of high-purity water to a beaker with a stir bar.
-
Add approximately 1.4 mL of triethylamine to the water while stirring.
-
Calibrate the pH meter.
-
Carefully add glacial acetic acid dropwise to adjust the pH to 7.0.
-
Transfer the solution to a 100 mL volumetric flask.
-
Bring the final volume to 100 mL with high-purity water.
-
Mix the solution thoroughly.
Mandatory Visualization
The following diagrams illustrate key experimental workflows involving this compound buffers.
Caption: Workflow for HPLC analysis using a triethylamine buffer.
Caption: Workflow for protein purification using a high pH triethylamine elution buffer.
References
Application Notes and Protocols: Triethylamine Hydrochloride as an Ion-Pairing Reagent in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of triethylamine (B128534) hydrochloride as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). This document includes the principles of ion-pair chromatography, detailed experimental protocols for the analysis of oligonucleotides and pharmaceutical compounds, and quantitative data to guide method development and application.
Introduction to Ion-Pair Chromatography with Triethylamine Hydrochloride
Triethylamine (TEA) is a versatile mobile phase additive in RP-HPLC. When combined with an acid, such as hydrochloric acid or acetic acid, it forms the triethylammonium (B8662869) ion, which acts as a cationic ion-pairing reagent. This technique is particularly effective for enhancing the retention and improving the peak shape of acidic and other anionic analytes on reversed-phase columns.
The primary roles of triethylamine in chromatography are:
-
Ion-Pairing Reagent: Triethylammonium ions in the mobile phase form ion pairs with negatively charged analytes, such as the phosphate (B84403) backbone of oligonucleotides or acidic drug molecules. This neutralizes the charge on the analyte, increasing its hydrophobicity and leading to greater retention on the nonpolar stationary phase.[1][2][3]
-
Silanol (B1196071) Suppressor: Residual silanol groups on the surface of silica-based columns can cause undesirable secondary interactions with basic analytes, leading to peak tailing. Triethylamine, being a base, can effectively mask these silanol groups, resulting in improved peak symmetry.[1]
-
Constructing Spatial Selectivity Systems: The ethyl groups of triethylamine can interact with the C18 chains of the stationary phase, creating a unique spatial environment that can aid in the separation of closely related structural isomers.
Applications in Oligonucleotide Analysis
Ion-pair reversed-phase chromatography with triethylammonium acetate (B1210297) (TEAA), formed by combining triethylamine and acetic acid, is a widely used method for the analysis and purification of synthetic oligonucleotides.[4][5] This technique allows for the separation of oligonucleotides based on their length, with longer oligonucleotides exhibiting greater retention.
Quantitative Data: Oligonucleotide Separations
The following tables summarize typical quantitative data for the separation of oligonucleotides using a triethylammonium-based ion-pairing mobile phase.
Table 1: Retention and Resolution of Unmodified Poly(dT) Oligonucleotides [4]
| Oligonucleotide (Sequence) | Retention Time (min) | Resolution (Rs) between n and n-1 |
| 15-mer poly(dT) | 12.5 | 1.8 |
| 20-mer poly(dT) | 15.2 | 1.6 |
Table 2: Method Validation Parameters for Oligonucleotide Analysis
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol: Analysis of Oligonucleotides using TEAA Buffer
This protocol outlines a general procedure for the analysis of synthetic oligonucleotides.
1. Materials and Reagents:
-
Oligonucleotide sample
-
Triethylamine (TEA), HPLC grade
-
Glacial Acetic Acid, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Mobile Phase Preparation (0.1 M TEAA): [5][6]
-
Buffer A (0.1 M TEAA in Water):
-
To prepare a 1 L solution, add approximately 900 mL of HPLC-grade water to a 1 L volumetric flask.
-
In a fume hood, add 13.9 mL of triethylamine to the water.
-
Carefully add 5.7 mL of glacial acetic acid.
-
Mix well and allow the solution to cool to room temperature.
-
Adjust the pH to 7.0 with either TEA or acetic acid if necessary.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Buffer B (0.1 M TEAA in 50% Acetonitrile): [5]
-
Prepare a 1 L solution by mixing 500 mL of Buffer A with 500 mL of acetonitrile.
-
Filter the buffer through a 0.22 µm membrane filter.
-
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: 0.1 M TEAA in 50% ACN
-
Gradient: A typical gradient is from 0% to 50% Buffer B over 30 minutes. The gradient should be optimized based on the length and sequence of the oligonucleotide.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C (elevated temperatures can improve peak shape)
-
Detection: UV at 260 nm
-
Injection Volume: 10-20 µL
4. Sample Preparation:
-
Dissolve the oligonucleotide sample in Buffer A to a final concentration of 0.1-1.0 mg/mL.
5. Data Analysis:
-
Identify and quantify the main oligonucleotide peak and any impurities based on their retention times and peak areas.
Diagram: Workflow for Oligonucleotide Analysis
Caption: Workflow for therapeutic oligonucleotide analysis.
Applications in Pharmaceutical Analysis
Triethylamine is frequently used in the RP-HPLC analysis of pharmaceutical compounds, particularly for basic drugs and for the separation of acidic drugs from their counter-ions.[7][8] It helps to improve peak shape and control the retention of ionizable compounds.
Quantitative Data: Pharmaceutical Separations
The following tables provide examples of quantitative data from the analysis of pharmaceutical compounds using triethylamine in the mobile phase.
Table 3: Separation of a Three-Drug Mixture [9]
| Compound | Retention Time (min) |
| Theophylline | 3.76 |
| Guaifenesin | 6.76 |
| Guaiacol | 8.79 |
Table 4: Chromatographic Conditions for Fluoxetine Hydrochloride Impurity Profiling [10]
| Parameter | Condition |
| Column | Gemini-C18 (150 mm × 4.6 mm, 3.0 µm) |
| Mobile Phase A | 20:80 (v/v) Methanol (B129727) : Buffer (1.25% TEA in water, pH 6.0 with phosphoric acid) |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | 215 nm |
| Run Time | 60 min |
Experimental Protocol: Impurity Profiling of a Basic Drug
This protocol provides a general procedure for the analysis of impurities in a basic drug substance.
1. Materials and Reagents:
-
Active Pharmaceutical Ingredient (API) sample
-
Triethylamine (TEA), HPLC grade
-
Phosphoric Acid or Acetic Acid, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Reversed-phase C18 column
-
HPLC system with UV or PDA detector
2. Mobile Phase Preparation:
-
Buffer Preparation: Prepare an aqueous buffer containing a specific concentration of triethylamine (e.g., 0.1-0.2% v/v).[9] Adjust the pH to the desired level using an appropriate acid (e.g., phosphoric acid to pH 2.5-7.0).[10][11]
-
Mobile Phase A: Mix the prepared buffer with an organic solvent (e.g., methanol or acetonitrile) in a specified ratio (e.g., 80:20 buffer:organic).
-
Mobile Phase B: 100% organic solvent (methanol or acetonitrile).
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Use a gradient or isocratic elution with Mobile Phases A and B. A typical starting point is a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the API and its impurities.
-
Flow Rate: 1.0 - 1.5 mL/min[11]
-
Column Temperature: Ambient or controlled (e.g., 30-40 °C)
-
Detection: UV detection at a wavelength where the API and its impurities have significant absorbance.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the API sample in a suitable diluent (often the initial mobile phase composition) to a known concentration.
5. Data Analysis:
-
Identify the main API peak and any impurity peaks.
-
Quantify the impurities based on their peak areas relative to the main peak, using response factors if necessary.
Diagram: Logical Relationships in Ion-Pair Chromatography
Caption: Mechanism of ion-pair chromatography.
Conclusion
This compound, and the more commonly used triethylammonium acetate, are powerful ion-pairing reagents for the reversed-phase HPLC analysis of anionic compounds, particularly oligonucleotides and acidic drugs. By forming a neutral ion-pair, these reagents enhance retention and improve separation efficiency. Additionally, the role of triethylamine as a silanol suppressor is crucial for achieving symmetrical peak shapes for basic compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in developing and optimizing chromatographic methods for a wide range of applications in the pharmaceutical industry.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. youtube.com [youtube.com]
- 3. Use of Triethylamine as an Ion-Pairing Reagent | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ads-tec.co.jp [ads-tec.co.jp]
- 7. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile Role of Triethylamine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triethylamine (B128534) hydrochloride (TEA·HCl), a tertiary amine salt, is a widely utilized and critical reagent in the synthesis of pharmaceuticals. Its properties as a weak base and an acid scavenger make it indispensable in a variety of organic reactions, including amidation, esterification, and the formation of β-lactam rings, which are core structures of many antibiotics. Furthermore, its application extends to the purification of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of triethylamine hydrochloride in key pharmaceutical synthesis processes.
Amidation Reactions: Formation of Peptide Bonds and Other Amides
Triethylamine and its hydrochloride salt are frequently employed in amidation reactions to neutralize the hydrogen chloride (HCl) byproduct formed when using acyl chlorides as activating agents. This prevents the protonation of the amine nucleophile, thereby allowing the reaction to proceed to completion.
Quantitative Data for Amidation Reactions
| Product | Amine Reactant | Acyl Chloride Reactant | Base | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| N-Benzylacetamide | Benzylamine (B48309) | Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0°C to room temperature, 18 h | Not specified | Not specified | [1] |
| N-(3-Methoxyphenethyl)-2-propylpentanamide | 3-Methoxyphenylethylamine | 2-Propylpentanoyl chloride | Triethylamine | Dichloromethane (DCM) | Room temperature, 30 min | 96 | Not specified |
Experimental Protocol: Synthesis of N-Benzylacetamide
This protocol details the synthesis of N-benzylacetamide, a common amide, using benzylamine and acetyl chloride with triethylamine as the acid scavenger.[1]
Materials:
-
Benzylamine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
2N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzylamine in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add triethylamine (approximately 1.1 equivalents) to the cooled solution while stirring.
-
Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 2N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-benzylacetamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Amidation Reaction Workflow
Caption: General workflow for amidation using an acyl chloride and triethylamine.
β-Lactam Synthesis via Staudinger Reaction
The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. Triethylamine is a crucial base in this reaction, used to generate the ketene in situ from an acyl chloride.
Quantitative Data for Staudinger Reactions
| β-Lactam Product | Imine Reactant | Acyl Chloride Reactant | Base | Solvent | Reaction Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Fused oxopiperazino-β-lactams | 5,6-dihydropyrazin-2-(1H)-ones | 2-heterosubstituted acetylchloride | Triethylamine | Dichloromethane | Room temperature | Excellent | High diastereoselectivity | [2] |
| 3-alkoxy-4-aryl-β-lactams | N-aryl imines | Alkoxyacetyl chlorides | Triethylamine | Dichloromethane | -78°C to room temperature | 50-90 | Not specified | [2] |
| 1,2-ul-β-lactam 7b | Pentafluorosulfanylaldimine 5b | Benzyloxyacetyl chloride | Triethylamine | Dichloromethane | 0°C to room temperature, overnight | Modest | 76% de | [2][3] |
| 1,2-ul-β-lactam 7c | Pentafluorosulfanylaldimine 5c | Benzyloxyacetyl chloride | Triethylamine | Dichloromethane | 0°C to room temperature, overnight | Modest | 84% de | [2][3] |
| 1,2-ul-β-lactam 7d | Pentafluorosulfanylaldimine 5d | Benzyloxyacetyl chloride | Triethylamine | Dichloromethane | 0°C to room temperature, overnight | Modest | 50% de | [2][3] |
Experimental Protocol: Synthesis of a β-Lactam via Staudinger Reaction
This protocol is a general procedure for the synthesis of β-lactams from imines and acyl chlorides.
Materials:
-
Imine
-
Acyl chloride
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the imine in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78°C, 0°C, or room temperature, depending on the specific reaction).
-
In a separate flask, prepare a solution of the acyl chloride in the same anhydrous solvent.
-
Slowly add the acyl chloride solution to the imine solution.
-
Add triethylamine dropwise to the reaction mixture. The order of addition of the acyl chloride and triethylamine can influence the stereoselectivity of the reaction.[2]
-
Stir the reaction mixture at the chosen temperature for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine. The this compound salt formed can often be removed by filtration if it precipitates from the reaction mixture.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude β-lactam.
-
Purification is typically achieved by column chromatography or recrystallization.
Staudinger Reaction Signaling Pathway
Caption: Mechanism of the Staudinger β-lactam synthesis.
Peptide Synthesis: Fmoc Deprotection
In solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy, a base is required to remove the Fmoc group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid. While piperidine (B6355638) is the most common base for this step, tertiary amines like triethylamine are generally considered too slow for efficient deprotection. However, they play a crucial role in the subsequent neutralization step. After deprotection with a stronger base, the resulting free amine is often protonated, and a weaker base like diisopropylethylamine (DIEA) or sometimes triethylamine is used to neutralize the amine, preparing it for the next coupling reaction.
Experimental Protocol: Fmoc Deprotection and Neutralization in SPPS
This protocol outlines the deprotection and neutralization steps in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Neutralization solution: 5% DIEA in DMF (or a similar tertiary amine solution)
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure (Single Cycle):
-
Swelling: Swell the Fmoc-protected peptide-resin in DMF.
-
Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for a specified time (e.g., 10-20 minutes).
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for a shorter duration (e.g., 5-10 minutes) to ensure complete removal of the Fmoc group.
-
-
Washing: Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Neutralization (if necessary):
-
Add the 5% DIEA/DMF solution to the resin.
-
Agitate for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DMF to remove excess base and its salt.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
SPPS Fmoc Deprotection and Coupling Cycle Workflow
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Purification of Pharmaceuticals using HPLC
Triethylamine is often used as a mobile phase modifier in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification and analysis of pharmaceuticals. It acts as an ion-pairing agent and helps to improve the peak shape of basic compounds by masking residual silanol (B1196071) groups on the silica-based stationary phase. Triethylamine is typically used in the form of a salt, such as triethylamine acetate (B1210297) or triethylamine phosphate (B84403), to buffer the mobile phase.
Experimental Protocol: HPLC Purification of Amoxicillin (B794)
This protocol is a representative example of an HPLC method for the analysis of Amoxicillin, where a phosphate buffer, which can be prepared with triethylamine for pH adjustment and peak shape improvement, is used.
Materials:
-
Amoxicillin sample
-
Potassium dihydrogen phosphate
-
Phosphoric acid (for pH adjustment)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 0.2 M potassium dihydrogen phosphate). The pH is adjusted (e.g., to pH 3) with phosphoric acid. In some methods, triethylamine is added to the buffer to improve peak shape for basic analytes.
-
The mobile phase is typically a mixture of the buffer and an organic solvent like acetonitrile or methanol (e.g., 78:22 v/v buffer:acetonitrile).
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the amoxicillin sample in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and determine the purity of the amoxicillin by calculating the area percentage of the main peak relative to the total area of all peaks.
-
API Purification Workflow via HPLC
Caption: General workflow for the purification of an API using RP-HPLC.
Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized for specific applications in a laboratory setting by qualified personnel. Appropriate safety precautions should always be taken when handling chemicals.
References
Application Notes & Protocols: Triethylamine Hydrochloride as a Precursor for Quaternary Ammonium Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quaternary Ammonium (B1175870) Compounds (QACs) are a class of molecules with a permanently positively charged nitrogen atom bonded to four alkyl or aryl groups. This permanent cationic nature, independent of pH, imparts unique properties that make them invaluable across various scientific disciplines.[1] QACs are widely used as antimicrobial agents, surfactants, fabric softeners, and crucially in research and pharmaceutical development, as phase-transfer catalysts.[1][2][3]
Triethylamine (B128534) hydrochloride, a stable and common laboratory chemical, serves as an excellent and cost-effective starting material for the synthesis of a wide range of triethylalkylammonium salts. The synthesis involves a two-step process in principle: the deprotonation of the hydrochloride salt to yield the free tertiary amine (triethylamine), followed by its reaction with an alkylating agent in a process known as quaternization, or the Menshutkin reaction.[4][5][6]
Application Notes
Synthesis of Phase-Transfer Catalysts
QACs derived from triethylamine are effective phase-transfer catalysts (PTCs).[3] In biphasic reaction systems (e.g., aqueous-organic), PTCs facilitate the transport of water-soluble anionic reagents into the organic phase where they can react with an organic substrate.[2][7][8] This technique often leads to faster reaction rates, higher yields, and milder reaction conditions, eliminating the need for expensive and hazardous anhydrous polar aprotic solvents.[2][8] For example, benzyltriethylammonium chloride, synthesized from triethylamine and benzyl (B1604629) chloride, is a commercially important PTC.[3][9]
Development of Antimicrobial Agents
The cationic headgroup and hydrophobic alkyl chains of QACs allow them to disrupt the cell membranes of bacteria, fungi, and viruses, leading to cell death. By varying the length and nature of the fourth alkyl group attached to the triethylamine nitrogen, researchers can modulate the antimicrobial spectrum and efficacy. This tunability is of significant interest in the development of new disinfectants and therapeutic agents.
Precursors for Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and an inorganic/organic anion. QACs with appropriate counter-ions can function as ILs. These compounds are explored as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and tunable properties.
Role in Drug Development
In medicinal chemistry, the quaternization of a tertiary amine is a common strategy to modify the physicochemical properties of a drug molecule. This can enhance water solubility, alter bioavailability, or target specific transporters. While alkyl halides are common alkylating agents, they are also motifs found in pharmaceuticals like the antibiotic clindamycin.[10] The synthesis of novel QACs from triethylamine allows for the creation of new chemical entities for screening and lead optimization.
Experimental Protocols
Protocol 1: General Synthesis of a Triethylalkylammonium Halide
This protocol details the synthesis of Benzyltriethylammonium Chloride, a common phase-transfer catalyst, starting from triethylamine hydrochloride.
Step 1: Generation of Free Triethylamine (Et₃N)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of this compound in 100 mL of distilled water.
-
Cool the flask in an ice bath.
-
Slowly add a 20% aqueous solution of sodium hydroxide (B78521) (approx. 20 mL, 0.1 mol NaOH) dropwise while stirring. Monitor the pH of the solution with pH paper or a pH meter, aiming for a final pH of 10-12 to ensure complete deprotonation.[11]
-
Transfer the solution to a separatory funnel. The free triethylamine will form a separate, less dense organic layer.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting clear liquid is triethylamine. Caution: Triethylamine is volatile and has a strong odor. Perform this step in a well-ventilated fume hood.
Step 2: Quaternization Reaction (Menshutkin Reaction) [4]
-
In a 100 mL round-bottom flask, dissolve the freshly prepared triethylamine (approx. 0.1 mol) in 50 mL of acetonitrile.
-
Add 12.66 g (0.1 mol) of benzyl chloride to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with continuous stirring.
-
The reaction is typically complete within 2-4 hours. The product, being a salt, will often precipitate out of the solvent upon cooling.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.[12]
-
Wash the solid with two portions of cold, dry diethyl ether (an "anti-solvent") to remove any unreacted starting materials.[12]
-
Dry the product in a vacuum oven at 50°C to yield benzyltriethylammonium chloride as a white crystalline solid.
Data Presentation
The choice of alkyl halide and solvent can significantly impact reaction outcomes. The following table summarizes typical results for the quaternization of triethylamine.
Table 1: Effect of Alkyl Halide and Solvent on Quaternization Yield
| Alkyl Halide (R-X) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Chloride | Acetonitrile | Reflux (82) | 3 | >95 |
| Benzyl Bromide | Ethanol | Reflux (78) | 2 | >95 |
| 1-Iodobutane | Acetone | Reflux (56) | 6 | 90-95 |
| 1-Bromobutane | Acetonitrile | Reflux (82) | 12 | 85-90 |
| 1-Chlorobutane | Acetonitrile | 100 (sealed tube) | 24 | <70 |
Note: Data is representative. Actual yields may vary based on specific reaction conditions and purity of reagents. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[4]
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate the chemical logic and the experimental procedure for synthesizing QACs from this compound.
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 10. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Triethylamine Hydrochloride in the Preparation of Ionic Liquids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as versatile solvents and catalysts in various chemical and pharmaceutical applications. Their tunable physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive alternatives to conventional volatile organic solvents. Triethylamine (B128534) hydrochloride serves as a key precursor in the synthesis of a range of ionic liquids, particularly chloroaluminate and protic ionic liquids (PILs). This document provides detailed application notes and experimental protocols for the preparation of ionic liquids using triethylamine hydrochloride and its derivatives.
Applications of this compound-Derived Ionic Liquids
Ionic liquids synthesized from this compound and its corresponding amine, triethylamine, have found utility in several areas of research and development:
-
Catalysis: Chloroaluminate ionic liquids, prepared from this compound and aluminum chloride, are effective catalysts in various organic reactions, most notably in the alkylation of isobutane (B21531) and 2-butene.[1][2] Protic ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate, also exhibit catalytic activity, for instance, in Fischer esterification.
-
Electrochemistry and Battery Technology: The high ionic conductivity and wide electrochemical windows of these ionic liquids make them suitable for applications in batteries and other electrochemical devices.[1][3]
-
Green Solvents: Due to their low vapor pressure, ionic liquids are considered "green" alternatives to volatile organic solvents, reducing air pollution and exposure risks in laboratory and industrial settings.
Physicochemical Properties of Triethylammonium-Based Ionic Liquids
The properties of ionic liquids can be tuned by varying the anion. The following table summarizes key physicochemical data for a selection of ionic liquids derived from triethylamine.
| Ionic Liquid Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temp. (°C) | Density (g/cm³) | Ionic Conductivity (mS/cm) |
| Triethylammonium Hydrogen Sulfate | [Et₃NH][HSO₄] | C₆H₁₇NO₄S | 199.27 | 49 | 274.3 | - | - |
| Triethylammonium Acetate | [Et₃NH][OAc] | C₈H₁₉NO₂ | 161.24 | - | - | - | - |
| Triethylammonium Trifluoromethanesulfonate | [Et₃NH][OTf] | C₇H₁₆F₃NO₃S | 251.27 | - | - | 1.27 | - |
| Triethylammonium Methanesulfonate | [Et₃NH][MS] | C₇H₁₉NO₃S | 197.30 | - | - | 1.12 | - |
| This compound-Aluminum Chloride (2:1) | Et₃NHCl-AlCl₃ | - | - | Room Temp. Liquid | - | Increases with AlCl₃ content | - |
Experimental Protocols
Detailed methodologies for the synthesis of various ionic liquids from this compound or triethylamine are provided below.
Protocol 1: Synthesis of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])
This protocol describes the acid-base neutralization reaction between triethylamine and sulfuric acid to produce the protic ionic liquid, triethylammonium hydrogen sulfate.
Materials:
-
Triethylamine (TEA)
-
Sulfuric acid (H₂SO₄, 98%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Vacuum pump
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a specific molar equivalent of triethylamine.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add an equimolar amount of 98% sulfuric acid dropwise from the dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 70°C and continue stirring for an additional hour to ensure the reaction goes to completion.[1][3][4]
-
To remove any residual water, heat the resulting liquid to 80°C under high vacuum until a constant weight is achieved.[3][4]
-
The final product is a clear, viscous liquid at room temperature with a reported yield of approximately 99%.[1][3][4]
Protocol 2: Synthesis of this compound-Aluminum Chloride (Et₃NHCl-AlCl₃) Ionic Liquid
This protocol details the preparation of a chloroaluminate ionic liquid, a Lewis acidic catalyst, from this compound and anhydrous aluminum chloride.
Materials:
-
This compound (Et₃NHCl), purified by recrystallization and dried under vacuum.
-
Anhydrous aluminum chloride (AlCl₃), purified by sublimation.
-
Glove box or Schlenk line with a dry nitrogen atmosphere.
-
Reaction flask
-
Heating mantle or oil bath
Procedure:
-
Crucially, all steps must be performed under a dry nitrogen atmosphere in a glove box or using a Schlenk line to prevent hydrolysis of the aluminum chloride. [2]
-
In a reaction flask, place the purified and dried this compound.
-
Slowly and carefully add anhydrous aluminum chloride to the this compound in the desired molar ratio (e.g., a 2:1 molar ratio of AlCl₃ to Et₃NHCl for a Lewis acidic ionic liquid).[2] The addition is exothermic, so it should be done in portions with cooling if necessary.
-
Heat the mixture to 70°C while stirring to ensure a homogeneous liquid is formed.[2]
-
The resulting amber-colored liquid is the chloroaluminate ionic liquid and can be used directly for catalytic applications.
Protocol 3: General Synthesis of Triethylammonium Carboxylate Ionic Liquids (e.g., [Et₃NH][OAc])
This protocol provides a general method for the synthesis of protic ionic liquids with carboxylate anions via the neutralization of triethylamine with the corresponding carboxylic acid.
Materials:
-
Triethylamine (TEA)
-
Carboxylic acid (e.g., glacial acetic acid for [Et₃NH][OAc])
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Place a specific molar equivalent of the carboxylic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of triethylamine dropwise from the dropping funnel with constant stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure the reaction is complete.
-
The resulting product is the triethylammonium carboxylate ionic liquid. For some applications, removal of any unreacted starting materials or water formed during the reaction under vacuum may be necessary.
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the synthesis processes described above.
Caption: Synthesis of [Et₃NH][HSO₄] via acid-base neutralization.
Caption: Preparation of a chloroaluminate ionic liquid.
Conclusion
This compound and triethylamine are versatile and cost-effective starting materials for the synthesis of a variety of ionic liquids. The straightforward nature of the acid-base neutralization and direct reaction methods allows for the preparation of both protic and Lewis acidic ionic liquids. The tunable nature of these compounds, achieved by simple anion exchange, opens up a wide range of applications in catalysis, electrochemistry, and as environmentally benign solvents. The protocols and data presented in this document provide a solid foundation for researchers and professionals to explore the potential of these fascinating materials in their respective fields.
References
The Role of Triethylamine Hydrochloride in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) hydrochloride (TEA-HCl), a salt of the tertiary amine triethylamine, plays a multifaceted role in the synthesis of various nanoparticles. Its unique properties allow it to function as a capping agent, shape-directing agent, and pH regulator, offering precise control over the size, morphology, and stability of the resulting nanomaterials. This document provides detailed application notes and experimental protocols for the synthesis of gold, silver, and metal oxide nanoparticles utilizing triethylamine hydrochloride.
Key Roles of this compound in Nanoparticle Synthesis
This compound influences nanoparticle formation through several mechanisms:
-
Capping Agent: The triethylammonium (B8662869) cation can adsorb onto the surface of growing nanoparticles, preventing agglomeration and controlling their final size. This electrostatic stabilization is particularly effective for nanoparticles with negative surface charges.
-
pH Regulator: As the salt of a weak base and a strong acid, this compound can act as a buffer, maintaining a specific pH range that is crucial for controlling the rate of precursor reduction and subsequent nanoparticle growth.
-
Shape-Directing Agent: The selective adsorption of triethylammonium ions onto specific crystallographic faces of a growing nanocrystal can direct its growth in a particular dimension, leading to the formation of anisotropic structures such as nanorods and nanoplates.
-
Reducing and Protecting Agent: In some syntheses, particularly for silver nanoparticles, the parent compound, triethylamine, can act as both a reducing agent and a capping agent. The hydrochloride salt can be used to modulate the reaction environment.
Application Notes and Experimental Protocols
Gold Nanoparticle Synthesis
While direct protocols for the synthesis of discrete gold nanoparticles using solely this compound are not extensively documented, the parent compound, triethylamine, has been shown to be effective in producing gold nanostructures. In these syntheses, triethylamine acts as a reducing agent, a stabilizer, and a precursor for a self-organized matrix, leading to the formation of gold threads composed of nanoparticles.[1] Researchers can adapt these methods by introducing hydrochloric acid to form this compound in situ, allowing for a study of its effect on the resulting nanoparticle morphology and stability.
Experimental Workflow for Gold Thread Formation using Triethylamine:
Caption: Workflow for the synthesis of gold nanoparticle threads using triethylamine.
Silver Nanoparticle Synthesis
Triethylamine has been demonstrated to be a versatile reagent in the synthesis of silver nanoparticles, where it can function as both a reducing and a protecting agent. The molar ratio of the silver precursor to triethylamine is a critical parameter for controlling the final particle size. While specific protocols for this compound are not as common, its formation in situ by the addition of HCl can be used to coat pre-formed silver nanoparticles, leveraging the electrostatic attraction between the negatively charged silver nanoparticle surface and the triethylammonium cation.[2]
Protocol for Triethylamine-Stabilized Silver Nanoparticles
This protocol describes the synthesis of silver nanoparticles where triethylamine acts as the protecting and reducing agent.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Triethylamine (TEA)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of silver nitrate and triethylamine at the desired concentrations.
-
In a typical experiment, add a specific volume of triethylamine solution to a silver nitrate solution under vigorous stirring at room temperature.
-
Continue stirring for a set duration (e.g., 200 minutes) to allow for the complete reduction of silver ions and the formation of stable nanoparticles.
-
The resulting silver nanoparticle suspension can be purified by centrifugation and redispersion in a suitable solvent.
Quantitative Data:
The size of the synthesized silver nanoparticles is highly dependent on the molar ratio of silver nitrate to triethylamine.
| AgNO₃:TEA Molar Ratio | Average Nanoparticle Diameter (nm) |
| 1:1 | 2.10 ± 0.59 |
| 1:3 | 2.74 ± 0.63 |
| 1:5 | 3.54 ± 0.98 |
| 1:10 | 4.65 ± 1.49 |
Data from a study on the preparation of triethylamine stabilized silver nanoparticles.
Experimental Workflow for Silver Nanoparticle Synthesis:
Caption: A generalized workflow for the synthesis of silver nanoparticles using triethylamine.
Titanium Dioxide (TiO₂) Nanoparticle Synthesis
In the synthesis of TiO₂ nanoparticles, triethylamine is employed as a surface passivating agent to control particle size and prevent agglomeration. The lone pair of electrons on the nitrogen atom of triethylamine coordinates with the titanium centers on the surface of the nanoparticles, effectively capping them.
Protocol for Triethylamine-Capped TiO₂ Nanoparticles
This protocol outlines a facile wet chemical synthesis of TiO₂ nanoparticles.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Ethanol
-
Triethylamine (TEA)
-
Deionized water
Procedure:
-
Dissolve titanium (IV) isopropoxide in ethanol.
-
In a separate container, mix triethylamine with ethanol.
-
Add the triethylamine solution dropwise to the titanium precursor solution under vigorous stirring.
-
Add deionized water to the mixture to initiate hydrolysis and condensation.
-
Allow the reaction to proceed for a specified time (e.g., 12 hours) to form a precipitate.
-
Collect the precipitate by centrifugation, wash it multiple times with water, and dry it in an oven.
Quantitative Data:
| Parameter | Value |
| Nanoparticle Type | Triethylamine-capped TiO₂ |
| Synthesis Method | Wet Chemical |
| Average Particle Size | 5 nm |
Data from a study on the chemical synthesis of highly size-confined triethylamine-capped TiO₂ nanoparticles.
Mechanism of TiO₂ Nanoparticle Capping by Triethylamine:
Caption: Mechanism of surface passivation of TiO₂ nanoparticles by triethylamine.
Magnesium Oxide (MgO) Nanoparticle Synthesis
Triethylamine can be used as a precipitating agent in the solvothermal synthesis of magnesium oxide nanoparticles. This two-step process involves the initial formation of precursor microparticles followed by calcination.
Protocol for MgO Nanoparticle Synthesis
This protocol details a novel triethylamine-based precipitation method for synthesizing MgO nanoparticles.[1]
Materials:
-
Magnesium acetate (B1210297) tetrahydrate
-
Polyethyleneimine (PEI) in methanol (B129727) (3%)
-
Triethylamine (TEA)
-
Methanol
Procedure:
-
Dissolve magnesium acetate tetrahydrate in the PEI-methanol solution by sonication.
-
Add triethylamine dropwise to the solution while stirring magnetically.
-
Heat the sealed reaction vessel in an oil bath at 120 °C for 3 hours.
-
Age the product for 24 hours, then wash the precipitate by centrifugation and redispersion in methanol multiple times.
-
Dry the resulting precursor microparticles at 70 °C for 24 hours.
-
Calcinate the precursor microparticles at 800 °C for 5 hours to obtain MgO nanoparticles.
Quantitative Data:
| Parameter | Value |
| Nanoparticle Type | Magnesium Oxide (MgO) |
| Synthesis Method | Triethylamine-based precipitation and calcination |
| Mean Particle Size | 120 nm |
Data from a study on the two-step triethylamine-based synthesis of MgO nanoparticles.[1]
Experimental Workflow for MgO Nanoparticle Synthesis:
Caption: A two-step workflow for the synthesis of MgO nanoparticles using triethylamine.
Conclusion
This compound and its parent compound, triethylamine, are versatile and effective reagents in the synthesis of a wide range of nanoparticles. By carefully controlling reaction parameters such as pH, temperature, and reactant concentrations, researchers can tailor the size, shape, and surface properties of nanoparticles for various applications in drug delivery, catalysis, and materials science. The protocols and data presented in this document serve as a valuable resource for scientists and engineers working in the field of nanotechnology. Further research into the specific roles of the hydrochloride salt is warranted to fully elucidate its potential in nanoparticle synthesis.
References
- 1. Two-Step Triethylamine-Based Synthesis of MgO Nanoparticles and Their Antibacterial Effect against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Triethylamine Hydrochloride: A Key Stabilizing Agent in Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) hydrochloride (TEA·HCl) is a versatile and widely utilized reagent in organic synthesis. While often viewed as a simple acid scavenger, its role in stabilizing chemical reactions is critical for achieving high yields and purity in a variety of transformations. This document provides detailed application notes, experimental protocols, and supporting data on the use of triethylamine hydrochloride as a stabilizing agent, primarily through the in situ neutralization of acidic byproducts. Its applications span from classic organic reactions to the synthesis of advanced materials like nanoparticles.
The Stabilizing Role of this compound
Triethylamine (Et₃N or TEA) is a sterically hindered, non-nucleophilic organic base. In many chemical reactions, particularly those involving acyl chlorides, sulfonyl chlorides, and certain coupling reactions, acidic byproducts such as hydrogen chloride (HCl) are generated.[1][2] These acidic byproducts can have a detrimental effect on the reaction by:
-
Protonating the desired product, leading to decomposition or unwanted side reactions.
-
Protonating starting materials, rendering them unreactive.
-
Catalyzing side reactions.
The addition of triethylamine to the reaction mixture effectively neutralizes the generated acid, forming the stable and often insoluble this compound salt.[1] This in situ formation of TEA·HCl is the primary mechanism by which it acts as a stabilizing agent, driving the reaction to completion and preserving the integrity of the products and reactants.[1]
Applications in Organic Synthesis
Amide and Ester Synthesis
The formation of amides and esters from acyl chlorides is a cornerstone of organic synthesis. These reactions liberate one equivalent of HCl.[2] Triethylamine is almost universally employed as an acid scavenger in these transformations to ensure high yields.
Quantitative Data Summary: Amide Synthesis
| Amine Substrate | Acyl Chloride | Base (equiv.) | Solvent | Reaction Time | Yield (%) | Reference |
| Pyrrolidine | 4-Fluorobenzoyl chloride | Triethylamine (1.1) | Cyrene™ | 1 h | 95 | [3] |
| Aniline | 4-Fluorobenzoyl chloride | Triethylamine (1.1) | Cyrene™ | 1 h | 92 | [3] |
| Benzylamine | 4-Fluorobenzoyl chloride | Triethylamine (1.1) | Cyrene™ | 1 h | 98 | [3] |
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 - 1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.05 equivalents), dissolved in the same anhydrous solvent, dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]
Mechanism of Stabilization in Amide Synthesis
Swern Oxidation
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1][5] The reaction involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride, followed by the addition of the alcohol and finally quenching with a hindered base, typically triethylamine.[5] Triethylamine is crucial for the final elimination step that forms the carbonyl group and neutralizes the generated HCl.
Quantitative Data Summary: Swern Oxidation
| Alcohol Substrate | Oxidizing System | Base (equiv.) | Temperature | Yield (%) | Reference |
| 3-Methylbut-3-en-1-ol | DMSO, Oxalyl Chloride | Triethylamine | -78 °C to rt | High | [1] |
| Various Alcohols | DMSO, Oxalyl Chloride | Triethylamine | -78 °C to rt | 80-95 | [6] |
| Secondary Alcohol | DMSO, Oxalyl Chloride | Triethylamine (7.0) | -78 °C to rt | Not specified | [7] |
Experimental Protocol: Swern Oxidation of 3-Methylbut-3-en-1-ol
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the internal temperature at -78 °C. Stir the mixture for 15 minutes.[1]
-
Addition of Alcohol: Prepare a solution of 3-methylbut-3-en-1-ol in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 45 minutes at this temperature.[1]
-
Quenching: Add triethylamine dropwise to the reaction mixture. A thick white precipitate of this compound will form.[1]
-
Warming and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]
Experimental Workflow for Swern Oxidation
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. A base is required to neutralize the hydrogen halide formed in the catalytic cycle. Triethylamine is a commonly used base for this purpose.
Quantitative Data Summary: Heck Reaction Base Comparison
| Aryl Halide | Alkene | Catalyst | Base | Yield (%) | Reference |
| 5-Iodo-3,4-dimethoxybenzyl pyrimidine | Propenone derivative | (Ph₃P)₂PdCl₂ | N-ethylpiperidine | 37 | |
| 5-Iodo-3,4-dimethoxybenzyl pyrimidine | Propenone derivative | Pd(OAc)₂ | N-ethylpiperidine | 50-52 | |
| 5-Iodo-3,4-dimethoxybenzyl pyrimidine | Propenone derivative | Frech catalyst | Et₃N | High | |
| 5-Iodo-3,4-dimethoxybenzyl pyrimidine | Propenone derivative | Frech catalyst | N-ethylpiperidine | 80 |
Experimental Protocol: Heck Reaction of 6-Bromonicotinonitrile with n-Butyl Acrylate (B77674)
-
Reaction Setup: To a dry Schlenk flask, add 6-bromonicotinonitrile (1.0 equiv), palladium(II) acetate (B1210297) (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Reagent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP), n-butyl acrylate (1.5 equiv), and triethylamine (2.0 equiv) to the flask via syringe.[6]
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[6]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Catalytic Cycle of the Heck Reaction
Application in Nanoparticle Synthesis
Triethylamine and its hydrochloride salt also play a role in the synthesis and stabilization of nanoparticles. In the synthesis of silver nanoparticles, triethylamine can act as both a reducing agent and a stabilizing (capping) agent. The amine functionality coordinates to the surface of the nanoparticles, preventing aggregation and controlling their size and morphology.[8]
Quantitative Data Summary: Silver Nanoparticle Synthesis
| Molar Ratio (AgNO₃:TEA) | Average Particle Size (nm) | Reference |
| 1:1 | 2.10 ± 0.59 | [9] |
| 1:3 | 2.74 ± 0.63 | [9] |
| 1:5 | 3.54 ± 0.98 | [9] |
| 1:10 | 4.65 ± 1.49 | [9] |
Experimental Protocol: Synthesis of Triethylamine-Stabilized Silver Nanoparticles
-
Preparation of Silver Nitrate (B79036) Solution: Dissolve silver nitrate (e.g., 1.7 g) in deionized water (e.g., 10 mL).[9]
-
Addition of Triethylamine: To the stirred silver nitrate solution, add triethylamine according to the desired molar ratio (e.g., for a 1:3 ratio, add the corresponding amount of TEA).
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 200 minutes). A precipitate of silver nanoparticles will form.[9]
-
Isolation: Collect the precipitate by centrifugation.
-
Washing: Wash the collected nanoparticles with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum.
Conclusion
This compound, primarily formed in situ from triethylamine, is an indispensable reagent for stabilizing a wide array of chemical reactions. Its fundamental role as an acid scavenger prevents the degradation of sensitive molecules and promotes reactions to completion, thereby ensuring high product yields and purity. The protocols and data presented herein demonstrate the critical importance of triethylamine in modern organic and materials synthesis, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 7. researchgate.net [researchgate.net]
- 8. Item - Triethylamine: a versatile ligand to control the properties of nanomaterials - RMIT University - Figshare [research-repository.rmit.edu.au]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
removing triethylamine hydrochloride byproduct from reaction mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and detailed protocols for the effective removal of triethylamine (B128534) hydrochloride (TEA.HCl), a common byproduct in organic synthesis, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine hydrochloride (TEA.HCl) and why does it form in my reaction?
This compound is the salt that forms from the acid-base reaction between triethylamine (TEA) and hydrogen chloride (HCl).[1] In many organic reactions, such as the formation of esters or amides from acyl chlorides, HCl is generated as a byproduct. Triethylamine is frequently added as an "HCl scavenger" to neutralize this acid, preventing it from causing undesired side reactions or degrading the product. This neutralization reaction produces the TEA.HCl salt, which must then be removed during the product purification process.[1]
Q2: What are the primary methods for removing TEA.HCl from a reaction mixture?
The most common methods for removing TEA.HCl leverage its solubility characteristics. The three main techniques are:
-
Aqueous Workup (Washing): As TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution (like dilute acid or brine) will extract the salt into the aqueous phase.[1]
-
Filtration: If the reaction is performed in a solvent in which TEA.HCl is poorly soluble (e.g., diethyl ether, THF, dioxane), the salt will precipitate as a solid and can be readily removed by filtration.[1]
-
Solvent Trituration/Precipitation: This technique involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not, which causes the salt to precipitate. The solid salt is then removed by filtration. Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[1]
Troubleshooting Guide
Q3: My product is sensitive to water. How can I remove TEA.HCl without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are essential.
-
Method 1: Direct Filtration. The most straightforward approach is to use a reaction solvent in which TEA.HCl is insoluble. Solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or dioxane are suitable choices.[1]
-
Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA.HCl is soluble (e.g., dichloromethane (B109758) or chloroform), you can first remove the reaction solvent under reduced pressure. Subsequently, add a solvent in which your product is soluble, but the salt is not (e.g., diethyl ether, ethyl acetate, or hexane).[1] This will induce the precipitation of the salt, allowing for its removal by filtration.[1]
Q4: I've performed an aqueous wash, but I suspect there is still TEA.HCl in my organic layer. What could be the issue?
Several factors could lead to incomplete removal of TEA.HCl during an aqueous wash:
-
Insufficient Washing: One wash may not be enough. It is advisable to perform multiple washes with the aqueous solution.
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap the salt, hindering its complete removal. See Q6 for advice on breaking emulsions.
-
Incorrect pH: Ensure the aqueous wash is sufficiently acidic (e.g., dilute HCl) to protonate any residual free triethylamine, making it more water-soluble.
Q5: The TEA.HCl salt is not precipitating from my organic solvent. How can I force it to precipitate?
If the salt remains dissolved, it is likely due to some solubility in your chosen solvent.
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA.HCl is known to be insoluble, such as diethyl ether, hexane, or heptane.[1] This will decrease the overall polarity of the solvent system and promote the precipitation of the salt.[1]
-
Cool the Mixture: Lowering the temperature of the reaction mixture can decrease the solubility of the salt, which may be sufficient to induce precipitation.[1]
Q6: I have an emulsion forming during my aqueous workup. How can I break it?
Emulsions can be persistent but can often be resolved with the following techniques:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is particularly stubborn, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[1]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to disrupt the emulsion.[1]
Q7: My product is also highly soluble in water. How can I separate it from the TEA.HCl?
This presents a challenging purification scenario.
-
Solvent Selection and Extraction: If possible, switch to a solvent system where the product has some solubility in an organic phase that is immiscible with a highly saturated aqueous salt solution. This may allow for selective extraction.
-
Column Chromatography: If other methods are unsuccessful, purification by column chromatography may be necessary. It is important to note that TEA.HCl can sometimes streak on silica (B1680970) gel. A useful technique is to pre-adsorb the crude material onto silica gel. This is done by dissolving the crude product in a minimal amount of a strong solvent (like methanol), adding silica gel to form a slurry, and then evaporating the solvent to dryness. This dry-loaded sample can then be purified by column chromatography.[1]
Data Presentation
Solubility of this compound in Common Solvents
The choice of solvent is critical for the successful removal of TEA.HCl. The following table summarizes the solubility of TEA.HCl in various common laboratory solvents.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Notes |
| Water | 144 | 20 | Very soluble.[2][3] |
| Ethanol | Very Soluble | Ambient | [3][4] |
| Chloroform | Very Soluble | Ambient | [3][4] |
| Dichloromethane (DCM) | Soluble | Ambient | TEA.HCl has significant solubility. |
| Acetonitrile | Soluble | Ambient | Solubility increases with temperature. |
| Tetrahydrofuran (THF) | Insoluble | Ambient | Often used for precipitation/filtration.[5] |
| Diethyl Ether | Insoluble | Ambient | A common choice for precipitation/filtration.[2][3][6] |
| Ethyl Acetate | Sparingly Soluble | Ambient | Can be used as an anti-solvent.[5] |
| Hexane / Heptane | Insoluble | Ambient | Effective anti-solvents for precipitation.[5] |
| Toluene | Very Slightly Soluble | Ambient | |
| Benzene | Very Slightly Soluble | Ambient | [7] |
Experimental Protocols
Protocol 1: Removal by Aqueous Workup
This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1N HCl) to the funnel. This step ensures that any excess triethylamine is converted to the water-soluble salt.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, repeating the shaking and separation steps.
-
Finally, wash the organic layer with an equal volume of saturated brine to help remove any remaining dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal by Filtration
This protocol is ideal for reactions conducted in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA.HCl.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.
-
Combine the filtrate and the washings. This solution contains your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.
Protocol 3: Removal by Solvent Trituration/Precipitation
This method is useful when the reaction is performed in a solvent that solubilizes TEA.HCl.
-
Remove the reaction solvent under reduced pressure.
-
To the resulting residue, add a solvent in which your product is soluble, but TEA.HCl is not (an "anti-solvent," e.g., diethyl ether, hexane).
-
Stir or sonicate the mixture to break up any solids and ensure the product dissolves while the TEA.HCl remains as a precipitate.
-
Cool the mixture in an ice bath to further decrease the solubility of the salt.
-
Collect the solid TEA.HCl by filtration, washing the solid with a small amount of the cold anti-solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a TEA.HCl removal method.
Caption: Experimental workflow for removal of TEA.HCl by aqueous workup.
Alternatives to Triethylamine
To circumvent issues with TEA.HCl removal, consider using an alternative base.
-
Hünig's Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. Its corresponding hydrochloride salt exhibits significantly greater solubility in organic solvents, which can prevent it from precipitating during the reaction but often makes it easier to remove during an aqueous workup as compared to TEA.HCl.
-
Pyridine: A weaker base than TEA, often employed when milder reaction conditions are required. Pyridinium hydrochloride has different solubility properties that may be advantageous in certain purification schemes.
-
Proton Sponges: These are strong, non-nucleophilic bases, but they are also typically more expensive.
-
DBU and DBN: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are very strong, non-nucleophilic amidine bases that are often used in elimination reactions.[1] Their salts are generally removed by aqueous workup.[1]
References
- 1. This compound, 98% 1000 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 2. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. triethylammonium chloride [chemister.ru]
- 5. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 554-68-7 | Triethylamine HCl | Inorganic Salts | Ambeed.com [ambeed.com]
Technical Support Center: Purification of Products Contaminated with Triethylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying chemical products contaminated with triethylamine (B128534) hydrochloride (TEA.HCl).
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine hydrochloride present in my reaction mixture?
In many organic reactions, such as the formation of esters or amides from acyl chlorides, hydrogen chloride (HCl) is generated as a byproduct.[1] Triethylamine (TEA) is commonly added to the reaction mixture to act as an "HCl scavenger," neutralizing the acid to form this compound salt. This prevents the acid from causing unwanted side reactions or degrading the desired product.[1]
Q2: What are the common methods for removing this compound?
The primary methods for removing TEA.HCl leverage its solubility characteristics. The three main techniques are:
-
Aqueous Workup (Washing): Since TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution (like dilute acid or brine) will extract the salt into the aqueous phase.[1]
-
Filtration: If the reaction is performed in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[1][2]
-
Solvent Trituration/Precipitation: This involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not, causing the salt to precipitate. Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[1][2]
Q3: How do I choose the best purification method?
The choice of method depends on the properties of your product and the reaction solvent. The following decision workflow can help guide your choice.
Troubleshooting Guide
Q4: I performed an aqueous workup, but I suspect there is still TEA.HCl in my organic layer. What should I do?
If you suspect incomplete removal of TEA.HCl after an aqueous workup, consider the following:
-
Perform additional washes: One wash may not be sufficient. Repeat the washing step two or more times.
-
Use a dilute acid wash: Washing the organic layer with a dilute acid solution (e.g., 1N HCl) will convert any remaining free triethylamine base into its water-soluble hydrochloride salt, which can then be extracted into the aqueous layer.[1]
-
Use brine: Washing with a saturated sodium chloride solution (brine) can help to break emulsions and reduce the solubility of organic compounds in the aqueous layer, improving separation.[3]
The following troubleshooting workflow can guide you through this process:
Q5: My product is water-sensitive. How can I remove TEA.HCl?
For water-sensitive compounds, an aqueous workup should be avoided. The preferred methods are:
-
Direct Filtration: Conduct the reaction in a solvent where TEA.HCl has low solubility (see data table below). The salt will precipitate and can be removed by filtration.[1]
-
Anti-Solvent Precipitation: If the salt remains dissolved, add a non-polar "anti-solvent" in which TEA.HCl is insoluble, such as diethyl ether, hexane, or heptane, to force precipitation.[1] Cooling the mixture can also help to reduce the solubility of the salt.[1]
Q6: My product is also soluble in water. How can I separate it from TEA.HCl?
This presents a significant purification challenge. Here are some approaches:
-
Solvent Extraction with a Different Organic Solvent: If your product has good solubility in an organic solvent that is immiscible with water, you can perform an aqueous workup. The TEA.HCl will be extracted into the aqueous phase, while your product remains in the organic phase.
-
Column Chromatography: If other methods fail, purification by column chromatography may be necessary. To prevent the streaking of TEA.HCl on silica (B1680970) gel, you can pre-adsorb your crude product onto silica gel before loading it onto the column.[1]
Q7: I am having trouble with emulsions during aqueous workup. What can I do?
Emulsions are a common issue when performing extractions. To break an emulsion:
-
Add Brine: Washing with a saturated solution of sodium chloride can help to break up emulsions.
-
Centrifugation: Transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[1]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.[1]
Data Presentation
Solubility of this compound in Common Solvents
The following table summarizes the solubility of TEA.HCl in various laboratory solvents. This information is critical for planning your purification strategy.
| Solvent | Solubility of TEA.HCl | Reference(s) |
| Water | Highly soluble (1440 g/L at 20°C) | [4] |
| Ethanol | Soluble / Very Soluble | [4][5][6][7] |
| Chloroform | Soluble / Very Soluble | [5][6][7] |
| Dichloromethane (B109758) | Soluble | [8] |
| Diethyl Ether | Insoluble / Practically Insoluble | [4][5][7] |
| Tetrahydrofuran (THF) | Insoluble | [2] |
| Benzene | Very slightly soluble | [7] |
| Hexane / Heptane | Insoluble | [2] |
| Ethyl Acetate | Insoluble | [2] |
Experimental Protocols
Protocol 1: Aqueous Workup for Water-Insensitive Products
This protocol is suitable for products that are not sensitive to water and are dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing process (steps 2-5) two more times.
-
(Optional but recommended) Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to remove any excess triethylamine base.
-
Wash the organic layer with brine to help break any emulsions and remove residual water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Filter or decant the dried organic solution.
-
Remove the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Filtration for Products in Solvents with Low TEA.HCl Solubility
This protocol is ideal for reactions performed in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).[1]
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[1]
-
Set up a Büchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA.HCl.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.[1]
-
Combine the filtrate and the washings. This solution contains your desired product.[1]
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.[1]
Alternatives to Triethylamine
To avoid the challenges associated with removing TEA.HCl, consider using an alternative base:
-
Hünig's Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base.[1] Its hydrochloride salt has greater solubility in organic solvents, which can prevent it from precipitating during the reaction and often makes it easier to remove during an aqueous workup.[1][9]
-
Pyridine: A weaker base than triethylamine, often used when milder conditions are required. Pyridinium hydrochloride is water-soluble.[1]
-
Polymer-supported Bases: These are solid resins with basic functional groups. At the end of the reaction, the resin-bound salt can be removed by simple filtration.[1]
-
Inorganic Bases: In some cases, inorganic bases like potassium carbonate or cesium carbonate can be used, especially in solvents like dichloromethane or chloroform.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | 554-68-7 [chemicalbook.com]
- 6. triethylammonium chloride [chemister.ru]
- 7. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Triethylamine Hydrochloride Removal by Aqueous Workup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of triethylamine (B128534) hydrochloride (TEA·HCl) from reaction mixtures using aqueous workup procedures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the aqueous workup process.
Q1: An emulsion formed during the aqueous wash, and the organic and aqueous layers will not separate. What should I do?
A: Emulsion formation is a common issue when washing organic layers containing amine salts. Here are several techniques to break up an emulsion, starting with the simplest:
-
Time and Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.
-
Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Filtration through Celite: Pass the entire emulsified mixture through a pad of Celite in a funnel. This can often effectively break up the emulsion.[1]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[1]
Q2: I performed an acidic wash, but I suspect triethylamine hydrochloride is still present in my organic layer. Why did the wash fail?
A: There are a few potential reasons for an incomplete extraction:
-
Insufficient Acid: The amount of acid used may not have been sufficient to protonate all of the free triethylamine and keep the this compound in its salt form. It is recommended to use a dilute acid solution (e.g., 1N HCl) for the wash.[1][2]
-
pH is too High: The pKa of protonated triethylamine is approximately 10.75.[3][4][5] To ensure the equilibrium favors the protonated, water-soluble form, the pH of the aqueous layer should be significantly lower than the pKa. A pH of 4 or lower is generally recommended.[6]
-
Insufficient Washing: A single wash may not be enough. Perform multiple washes with the acidic solution to ensure complete removal.
-
High Concentration: If the concentration of TEA·HCl is very high, its solubility in the organic solvent may be significant enough that it does not fully partition into the aqueous layer.
Q3: My desired product is also soluble in water. How can I remove the this compound without losing my product?
A: This is a challenging scenario that requires careful consideration of alternative purification methods:
-
Solvent Precipitation/Trituration: After removing the reaction solvent, add a solvent in which your product is soluble but TEA·HCl is not (e.g., diethyl ether, THF).[1][7] This will cause the salt to precipitate, and it can be removed by filtration.
-
Column Chromatography: This is often the most effective method for separating water-soluble compounds. However, TEA·HCl can sometimes streak on silica (B1680970) gel. To mitigate this, you can pre-adsorb your crude material onto silica gel before loading it onto the column.[1]
-
Non-Aqueous Workup: If your reaction solvent is one in which TEA·HCl is insoluble (like diethyl ether or THF), the salt will precipitate out during the reaction and can be removed by simple filtration at the end.[1][7]
Q4: My product is sensitive to acid. How can I remove triethylamine and its salt without an acidic wash?
A: If your compound is acid-sensitive, you should avoid acidic washes. Instead, consider these options:
-
Washing with Water: Multiple washes with deionized water can remove a significant amount of the highly water-soluble TEA·HCl.
-
Brine Wash: A saturated brine solution can also be effective at extracting the salt.
-
Filtration: As mentioned previously, choosing a reaction solvent in which TEA·HCl is insoluble (e.g., diethyl ether, THF) allows for its removal by filtration.[1][8]
-
Co-evaporation: Excess neutral triethylamine can be removed by co-evaporation with a higher boiling point solvent like toluene.[2] However, this will not remove the this compound salt.[2]
Frequently Asked Questions (FAQs)
Q5: Why is this compound present in my reaction in the first place?
A: In many organic reactions, such as the formation of esters or amides from acyl chlorides, hydrogen chloride (HCl) is generated as a byproduct.[1] Triethylamine (a base) is often added to the reaction mixture to neutralize this HCl.[1] The reaction between triethylamine and HCl forms the salt, this compound.[1][3]
Q6: What is the fundamental principle behind removing this compound with an aqueous workup?
A: The principle is based on the differing solubilities of triethylamine and its protonated salt form.
-
Triethylamine (Et₃N): As a neutral organic molecule, it is generally soluble in organic solvents and has limited solubility in water.
-
This compound (Et₃NH⁺Cl⁻): As an ionic salt, it is highly soluble in water and has low solubility in many non-polar organic solvents.[1][9]
By washing the organic reaction mixture with an acidic aqueous solution, any remaining free triethylamine is converted to its hydrochloride salt, which then preferentially dissolves in the aqueous layer and is removed.
Chemical Principle of Aqueous Workup
Caption: Protonation of triethylamine to form the water-soluble salt.
Q7: Why is a final wash with brine (saturated NaCl solution) often recommended?
A: A final brine wash serves two main purposes:
-
Reduces Water Content: It helps to remove most of the dissolved water from the organic layer before the final drying step (e.g., with Na₂SO₄ or MgSO₄), making the drying agent more efficient.
-
Aids Layer Separation: It can help to break up any minor emulsions that may have formed during previous washes.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Very Soluble (1440 g/L at 20°C) | [1][9][10] |
| Ethanol | Soluble / Very Soluble | [1][9][11][12][13] |
| Chloroform | Soluble / Very Soluble | [9][11][12][13] |
| Methanol | Soluble | [1] |
| Dichloromethane (DCM) | High Solubility | [1] |
| Ethyl Acetate | Sparingly Soluble / Insoluble | [1] |
| Tetrahydrofuran (THF) | Insoluble | [1][7][8] |
| Diethyl Ether | Insoluble | [1][8][9][11] |
| Dioxane | Insoluble | [1] |
| Hexane / Heptane | Insoluble | [1] |
Table 2: Relevant pKa Value
| Compound | pKa of Conjugate Acid (Et₃NH⁺) | Reference(s) |
| Triethylamine (Et₃N) | 10.75 | [3][4][5] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of TEA·HCl
This protocol is suitable for water-insensitive products in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1N HCl).
-
Shake and Vent: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separate Layers: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower (aqueous) layer. Note: If your organic solvent is denser than water (e.g., dichloromethane), the organic layer will be the bottom layer.
-
Repeat (Optional): Repeat the acidic wash (steps 2-5) if a large amount of triethylamine was used.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine).
-
Dry: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter and Concentrate: Filter or decant the dried organic solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a standard aqueous workup.
Troubleshooting Decision Tree
Caption: Decision workflow for selecting a workup strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. pKa of Triethylamine [vcalc.com]
- 5. Solved Triethylamine (C6H15 N) is a commonly used base in | Chegg.com [chegg.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. lookchem.com [lookchem.com]
- 11. This compound | 554-68-7 [chemicalbook.com]
- 12. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. triethylammonium chloride [chemister.ru]
Technical Support Center: Filtration of Triethylamine Hydrochloride Precipitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the filtration of triethylamine (B128534) hydrochloride (TEA.HCl) precipitate from reaction solvents.
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine hydrochloride (TEA.HCl) formed in my reaction, and why does it need to be removed?
In many organic reactions, such as the formation of esters or amides from acyl chlorides, hydrogen chloride (HCl) is generated as a byproduct.[1][2] Triethylamine (TEA) is commonly added as an "HCl scavenger" to neutralize this acid, preventing it from causing unwanted side reactions or degrading the desired product.[1][2] This neutralization reaction produces the TEA.HCl salt, which then needs to be removed during product purification to isolate the target compound.[1][2]
Q2: What are the primary methods for removing TEA.HCl from a reaction mixture?
The most common methods for removing TEA.HCl leverage its solubility properties. The three primary techniques are:
-
Aqueous Workup (Washing): Since TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution (like dilute acid or brine) will extract the salt into the aqueous phase.[1]
-
Direct Filtration: If the reaction is conducted in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, THF, dioxane), the salt will precipitate as a solid and can be easily removed by filtration.[1]
-
Solvent Trituration/Precipitation: This involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not, causing the salt to precipitate. The solid salt is then filtered off. Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[1]
Q3: My product is sensitive to water. How can I remove TEA.HCl without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are essential.[1]
-
Method 1: Direct Filtration. The most straightforward approach is to use a reaction solvent in which TEA.HCl is insoluble, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][3] This allows for direct filtration of the precipitated salt.
-
Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA.HCl is soluble (like dichloromethane (B109758) or chloroform), you can first remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or hexane).[1] This will cause the salt to precipitate, allowing for its removal by filtration.
Q4: The TEA.HCl salt is not precipitating from my organic solvent. How can I force it to precipitate?
If the salt remains dissolved, it is likely because it has some solubility in your chosen solvent. Here are some techniques to induce precipitation:
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA.HCl is known to be insoluble, such as diethyl ether, hexane, or heptane.[1] This will decrease the overall polarity of the solvent system and force the salt to precipitate.
-
Cool the Mixture: Lowering the temperature of the reaction mixture can reduce the solubility of the salt, often leading to precipitation.[1]
-
Concentrate the Solution: Reducing the volume of the solvent by rotary evaporation will increase the concentration of the salt, which may cause it to exceed its solubility limit and precipitate.[1]
Q5: An emulsion formed during my aqueous workup. How can I resolve this?
Emulsions are common when dealing with amine salts. To break an emulsion:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period will allow the layers to separate.[1]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[1]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break it up.[1]
Q6: My product is also highly soluble in water. How can I separate it from the TEA.HCl?
This is a challenging purification problem. The best approach is to avoid an aqueous workup altogether.[1] After the reaction, remove the solvent and attempt to find a solvent system that will selectively dissolve your product while leaving the TEA.HCl as a solid for filtration.[1] This may require screening several different organic solvents. If this fails, purification by column chromatography may be necessary.[1]
Data Summary
Solubility of this compound in Common Solvents
The following table summarizes the solubility of TEA.HCl in various common laboratory solvents. This information is critical when planning a reaction workup.
| Solvent | Solubility | Reference |
| Water | 1440 g/L (at 20°C) | [4] |
| Ethanol | Very Soluble | [4][5][6][7] |
| Chloroform | Very Soluble | [4][5][6][7] |
| Methanol | Soluble | [8] |
| Benzene | Very Slightly Soluble | [5] |
| Diethyl Ether | Practically Insoluble | [4][5][6] |
| Dioxane | Insoluble | [1] |
| Tetrahydrofuran (THF) | Insoluble | [1][3] |
| Acetonitrile (ACN) | Soluble | [8] |
| Dimethyl Carbonate (DMC) | Very Low Solubility | [8] |
Experimental Protocols
Protocol 1: Direct Filtration of TEA.HCl
This protocol is ideal for reactions performed in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).[1]
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[1]
-
Set up Filtration Apparatus: Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Wet the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.[1]
-
Filter the Mixture: Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA.HCl.[1]
-
Wash the Precipitate: Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.[1]
-
Combine Filtrates: Combine the filtrate and the washings. This solution contains your desired product.[1]
-
Isolate the Product: Remove the solvent from the filtrate under reduced pressure to isolate the product.[1]
Protocol 2: Aqueous Workup for Removal of TEA.HCl
This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).[1]
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1N HCl solution to the funnel. This ensures any excess triethylamine free base is converted to the water-soluble salt.[1] Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separate Layers: Allow the layers to separate. Drain and discard the lower aqueous layer.[1]
-
Brine Wash: Add an equal volume of brine (saturated aqueous NaCl solution) to the separatory funnel and shake. This helps to remove residual water from the organic layer.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Dry the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Isolate the Product: Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.[1]
Visualizations
Caption: Decision workflow for selecting a TEA.HCl removal method.
Caption: Troubleshooting steps to induce TEA.HCl precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 554-68-7 [chemicalbook.com]
- 7. triethylammonium chloride [chemister.ru]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield by Controlling Triethylamine Hydrochloride Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields by effectively managing the formation and removal of triethylamine (B128534) hydrochloride (TEA.HCl).
Frequently Asked Questions (FAQs)
Q1: What is triethylamine hydrochloride (TEA.HCl), and why does it form in my reaction?
This compound is a salt formed from the reaction between the base triethylamine (TEA) and hydrogen chloride (HCl).[1] In many organic reactions, particularly in the synthesis of esters and amides from acyl chlorides, HCl is generated as a byproduct.[1][2] Triethylamine is commonly added to the reaction mixture to act as an "HCl scavenger," neutralizing the acid. This prevents acid-sensitive functional groups in your reactants or products from degrading and can be essential for the reaction to proceed to completion.[1][3] The neutralization reaction produces the TEA.HCl salt, which often needs to be removed during the product purification process.[1][3]
Q2: How does the formation of this compound affect my reaction yield?
The formation and presence of this compound can impact your reaction yield in several ways:
-
Product Contamination: If not effectively removed, TEA.HCl can co-precipitate with your desired product, leading to impurities and a lower isolated yield of the pure compound.
-
Reaction Kinetics: In some cases, the precipitation of TEA.HCl can coat the surface of reactants, potentially slowing down the reaction rate. For reactions conducted in flow systems, the precipitation of this salt can lead to blockages.[4]
-
Workup Complications: The physical properties of TEA.HCl can complicate the workup process. For instance, its fine, powdery nature can make filtration difficult, and it can sometimes promote the formation of emulsions during aqueous extractions.[5]
Q3: What are the primary methods for removing TEA.HCl from a reaction mixture?
The most common strategies for removing TEA.HCl leverage its solubility characteristics. The three main techniques are:
-
Aqueous Workup (Washing): Since TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous acid solution will extract the salt into the aqueous phase.[1]
-
Filtration: If the reaction is performed in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, THF), the salt will precipitate out of the solution as a solid and can be easily removed by filtration.[1][6]
-
Solvent Trituration/Precipitation: This technique involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not. This causes the salt to precipitate, after which it can be removed by filtration. Common anti-solvents for this purpose include diethyl ether and hexane.[1]
Troubleshooting Guides
Problem 1: The TEA.HCl salt is not precipitating from my reaction mixture.
-
Cause: The salt has some solubility in your chosen reaction solvent.
-
Solution 1: Add an Anti-Solvent. Gradually add a non-polar solvent in which TEA.HCl is known to be insoluble, such as diethyl ether, hexane, or heptane.[1] This will decrease the overall polarity of the solvent system and force the salt to precipitate.
-
Solution 2: Cool the Mixture. Lowering the temperature of the reaction mixture can reduce the solubility of the salt, inducing precipitation.[1]
-
Solution 3: Solvent Swap. If your reaction requires a solvent in which TEA.HCl is soluble (e.g., dichloromethane), you can first remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate), causing the salt to precipitate for subsequent filtration.[1]
Problem 2: An emulsion has formed during the aqueous workup.
-
Cause: Emulsions are common when washing reaction mixtures containing salts and amines.
-
Solution 1: Allow it to Stand. Sometimes, simply letting the separatory funnel sit undisturbed for a while will allow the layers to separate on their own.[1]
-
Solution 2: Add Brine. Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solution 3: Centrifugation. If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[1]
-
Solution 4: Filtration through Celite. Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.[1]
Problem 3: My product is sensitive to water, so I cannot perform an aqueous workup.
-
Solution 1: Direct Filtration. The most straightforward approach is to use a reaction solvent in which TEA.HCl is insoluble. Solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or dioxane are good choices.[1][6] Once the reaction is complete, the precipitated salt can be directly filtered off.
-
Solution 2: Solvent Swap and Filtration. If the reaction solvent solubilizes TEA.HCl, perform a solvent swap as described in "Problem 1, Solution 3" to a non-polar solvent to precipitate the salt, followed by filtration.[1]
Problem 4: My product is also soluble in water, making separation from TEA.HCl difficult.
-
Cause: Both the product and the byproduct have similar solubility profiles.
-
Solution 1: Column Chromatography. Purification by column chromatography is often necessary in these cases. It is important to note that TEA.HCl can sometimes streak on silica (B1680970) gel. A useful technique is to pre-adsorb the crude material onto silica gel before loading it onto the column.[1]
-
Solution 2: Alternative Base. Consider using an alternative base whose hydrochloride salt has different solubility properties. For example, the hydrochloride salt of N,N-Diisopropylethylamine (DIPEA or Hünig's base) has greater solubility in organic solvents, which can prevent it from precipitating during the reaction and may make it easier to remove during a modified workup.[1][4]
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Water | Highly Soluble | [1][7] |
| Ethanol | Soluble / Very Soluble | [7][8][9] |
| Chloroform | Soluble / Very Soluble | [7][8][9] |
| Methanol | High Solubility | [9] |
| Dichloromethane (DCM) | Soluble | [1] |
| Acetonitrile (ACN) | Soluble | [10] |
| Dimethylformamide (DMF) | Fairly Soluble | [4][9] |
| Dimethyl Sulfoxide (DMSO) | High Solubility | [9] |
| Tetrahydrofuran (THF) | Insoluble | [1][6][11] |
| Diethyl Ether | Insoluble / Practically Insoluble | [1][7][8][11] |
| Dioxane | Insoluble | [1] |
| Benzene | Very Slightly Soluble | [7] |
| Hexane / Heptane | Insoluble | [1][6] |
| Ethyl Acetate | Insoluble | [1] |
| Toluene | Insoluble | [9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Formation with In-Situ TEA.HCl Precipitation
This protocol is suitable for reactions where the product is soluble in a solvent in which TEA.HCl is insoluble (e.g., THF, diethyl ether).
-
To an oven-dried flask under a nitrogen atmosphere, add the amine and triethylamine (1.1 to 1.5 equivalents) dissolved in the dry solvent (e.g., THF).[12]
-
Cool the mixture to 0 °C in an ice bath.[12]
-
Slowly add a solution of the acyl chloride (1.0 equivalent) in the same dry solvent to the stirred amine solution. Maintain the temperature at 0 °C during the addition.[12][13]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.[12]
-
Upon completion, cool the mixture in an ice bath to maximize the precipitation of TEA.HCl.[1]
-
Filter the mixture through a Büchner funnel to remove the solid TEA.HCl. Wash the filter cake with a small amount of cold solvent to recover any entrained product.[1]
-
Combine the filtrate and the washings. The resulting solution contains the desired amide product.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Aqueous Workup for Removal of TEA.HCl
This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer the completed reaction mixture to a separatory funnel.
-
Add an equal volume of a 1N HCl solution to the funnel. This step ensures that any excess triethylamine is converted to the water-soluble hydrochloride salt.[1][5]
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.[1]
-
Allow the layers to separate. Drain the lower aqueous layer.[1]
-
Wash the organic layer sequentially with water and then with brine.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.[1]
Visualizations
Caption: Formation of TEA.HCl during amide synthesis.
Caption: Decision tree for TEA.HCl removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 554-68-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
Technical Support Center: Challenges of Using Triethylamine Hydrochloride in Moisture-Sensitive Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with triethylamine (B128534) hydrochloride (TEA·HCl) in moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine hydrochloride and why does it form in my reaction?
This compound (TEA·HCl) is the salt that forms when triethylamine (Et₃N), a common organic base, neutralizes hydrochloric acid (HCl).[1] In many reactions, such as the formation of esters or amides from acyl chlorides, HCl is generated as a byproduct. Triethylamine is often added as an "acid scavenger" to prevent this acid from causing unwanted side reactions or degrading the product. The resulting TEA·HCl salt is often a crystalline solid.[2]
Q2: How can this compound introduce moisture into my sensitive reaction?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] If the TEA·HCl is not handled under strictly anhydrous conditions, it can introduce water into the reaction. This is particularly problematic for reactions involving water-sensitive reagents like Grignard reagents, organolithiums, or certain acid chlorides.
Q3: My reaction is moisture-sensitive. How can I remove TEA·HCl without an aqueous workup?
For moisture-sensitive reactions, non-aqueous workup methods are essential. The primary strategies are:
-
Direct Filtration: If the reaction is conducted in a solvent in which TEA·HCl is insoluble (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)), the salt will precipitate and can be removed by filtration.[1]
-
Solvent Swap & Filtration: If the reaction solvent solubilizes TEA·HCl (e.g., dichloromethane), the solvent can be removed under reduced pressure. Subsequently, a non-polar solvent in which the product is soluble but the salt is not (e.g., hexane (B92381), diethyl ether) is added to precipitate the TEA·HCl, which is then filtered off.[1]
Q4: I'm trying to filter off the TEA·HCl, but it's not precipitating. What can I do?
If the salt remains dissolved, you can try the following:
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA·HCl is known to be insoluble, such as hexane or diethyl ether. This will decrease the polarity of the solvent system and force the salt to precipitate.[1]
-
Cool the Mixture: Lowering the temperature of the reaction mixture can reduce the solubility of the salt and induce precipitation.[1]
Q5: Are there alternatives to triethylamine that might be easier to handle in moisture-sensitive systems?
Yes, several alternatives can be considered:
-
Diisopropylethylamine (DIPEA or Hünig's base): This is a sterically hindered non-nucleophilic base. Its hydrochloride salt has greater solubility in organic solvents, which can prevent it from precipitating during the reaction but often makes it easier to remove during an aqueous workup.[4]
-
Pyridine and 2,6-Lutidine: These can also be used as acid scavengers.
-
Inorganic Bases: Solid bases like potassium carbonate or cesium carbonate can be used, especially in reactions where the base does not need to be soluble.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
This table summarizes the solubility of this compound in various laboratory solvents, which is critical for planning reaction workups.
| Solvent | Solubility | Reference |
| Water | Very Soluble (1440 g/L at 20°C) | [5][6] |
| Ethanol | Very Soluble | [5][7] |
| Chloroform | Very Soluble | [5][7] |
| Dichloromethane | Soluble | [8] |
| Tetrahydrofuran (THF) | Insoluble | [9] |
| Diethyl Ether | Insoluble | [5][10] |
| Hexane / Heptane | Insoluble | [1] |
| Dioxane | Insoluble | [11] |
| Ethyl Acetate | Sparingly Soluble / Insoluble | [9] |
Experimental Protocols
Protocol 1: Drying of this compound
For highly moisture-sensitive reactions, it is crucial to use rigorously dried TEA·HCl.
Materials:
-
This compound
-
Schlenk flask or a round-bottom flask with a sidearm
-
High-vacuum pump
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) source
Procedure:
-
Place the this compound in a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Gently heat the flask to 40-50°C under high vacuum for several hours. Caution: Do not heat excessively, as TEA·HCl can sublime.
-
After drying, allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with a dry, inert gas such as nitrogen or argon.
-
Store the dried this compound in a desiccator under an inert atmosphere.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound. Specific parameters may need to be optimized based on the instrument used.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Karl Fischer reagent
-
Dried this compound sample
-
Airtight syringe or sample introduction system
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Preparation: Add the appropriate volume of anhydrous methanol or Karl Fischer solvent to the titration cell.
-
Pre-titration: Start the titration without a sample to neutralize any residual moisture in the solvent until a stable endpoint is reached.
-
Sample Introduction: Accurately weigh a sample of the dried this compound (typically 100-200 mg) in a dry, sealed container. Quickly and carefully introduce the sample into the titration cell.
-
Titration: Start the titration of the sample. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).
Protocol 3: Non-Aqueous Removal of this compound by Filtration
This protocol is suitable for reactions where TEA·HCl has precipitated from the reaction mixture.
Materials:
-
Reaction mixture containing precipitated TEA·HCl
-
Büchner or Hirsch funnel
-
Filter paper
-
Filter flask
-
Vacuum source
-
Dry, inert gas (Nitrogen or Argon)
-
Anhydrous solvent for washing
Procedure:
-
Inert Atmosphere Setup: If the product is highly sensitive, perform the filtration under an inert atmosphere using a Schlenk line or in a glovebox.
-
Cooling (Optional): Cool the reaction mixture in an ice bath to maximize the precipitation of the salt.[1]
-
Filtration Setup: Place a piece of filter paper in the Büchner funnel and wet it with a small amount of the cold, anhydrous reaction solvent to ensure a good seal.[1]
-
Filtration: Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA·HCl.[1]
-
Washing: Wash the collected salt on the filter with a small amount of cold, anhydrous solvent to recover any entrained product.[1]
-
Collection: The filtrate, containing the desired product, is collected in the filter flask.
-
Product Isolation: The solvent can then be removed from the filtrate under reduced pressure to isolate the product.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (TEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 98% 1000 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 6. This compound CAS#: 554-68-7 [m.chemicalbook.com]
- 7. triethylammonium chloride [chemister.ru]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 554-68-7 [chemicalbook.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
preventing clumping of hygroscopic triethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and storage of triethylamine (B128534) hydrochloride, with a focus on preventing and addressing clumping due to its hygroscopic nature.
Troubleshooting Guide
Issue: Triethylamine hydrochloride has formed clumps or a solid cake.
This is a common issue arising from the hygroscopic nature of this compound, which readily absorbs moisture from the atmosphere.[1] Below is a step-by-step guide to identify the cause and resolve the problem.
Troubleshooting Workflow
References
drying triethylamine hydrochloride before use in anhydrous reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper drying of triethylamine (B128534) hydrochloride (TEA·HCl) for use in anhydrous reactions.
Troubleshooting and FAQs
Q1: Why is it critical to dry triethylamine hydrochloride before use in a moisture-sensitive reaction?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] In anhydrous reactions, the presence of water can lead to undesirable side reactions, reduced yields, or complete failure of the reaction.[2][3] Water can react with moisture-sensitive reagents, such as Grignard reagents or organolithiums, rendering them inactive.[2] Therefore, ensuring that all components, including TEA·HCl, are thoroughly dried is crucial for the success of these reactions.[3][4]
Q2: My reaction failed despite using commercially available "anhydrous" this compound. What could be the issue?
Commercially labeled "anhydrous" reagents may not always be sufficiently dry for highly moisture-sensitive applications.[5] The packaging may have been compromised, or the material may have been handled improperly, leading to moisture absorption. It is always best practice to dry hygroscopic solids like TEA·HCl immediately before use.[5]
Q3: How can I determine the water content of my this compound?
The most accurate and widely used method for determining the water content in a sample is Karl Fischer titration.[6][7] This technique is specific to water and can detect even trace amounts.[7] For amine hydrochlorides, coulometric Karl Fischer titration is often preferred. It is important to note that the basic nature of any residual free amine can interfere with the titration; therefore, using a buffered Karl Fischer reagent or adding a weak acid like benzoic or salicylic (B10762653) acid to the solvent is recommended to maintain the appropriate pH.[8][9]
Q4: I tried drying TEA·HCl in a standard laboratory oven, but my results were inconsistent. Why?
Simply heating in a standard oven may not be sufficient to remove all adsorbed water, especially for hygroscopic salts.[10][11] Without a vacuum, the water vapor can remain in the oven's atmosphere, preventing complete drying. Additionally, prolonged heating at high temperatures can risk thermal decomposition of the salt.[12] Vacuum drying is a more effective method as it lowers the boiling point of water, facilitating its removal at a lower temperature.[11]
Q5: Can I use common drying agents like anhydrous sodium sulfate (B86663) or magnesium sulfate to dry solid this compound?
While agents like sodium sulfate and magnesium sulfate are excellent for drying organic solutions, they are not suitable for drying solid TEA·HCl.[13] These agents work by forming hydrates, which means they physically incorporate water into their crystal structure.[13] They are intended to remove a separate liquid water phase from an organic solvent, not adsorbed moisture from a solid.
Drying Method Selection
Choosing the appropriate drying method depends on the required level of dryness, the available equipment, and the scale of the reaction.
| Method | Principle | Pros | Cons | Typical Residual Moisture |
| Vacuum Oven Drying | Water is removed under reduced pressure at elevated temperatures. | Simple, effective for removing surface and some bound water. | May not remove all tightly bound water; risk of decomposition if overheated. | 50 - 500 ppm |
| Drying in a Desiccator with a Strong Desiccant (e.g., P₂O₅) | A strong desiccant in a sealed container creates a very low humidity environment, drawing moisture from the sample. | Gentle method, suitable for heat-sensitive compounds. | Can be slow, requiring several days for thorough drying.[11] | < 50 ppm |
| Azeotropic Distillation | The solid is suspended in a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. Distilling the azeotrope removes the water. | Highly effective for removing tightly bound water.[14] | Requires an inert solvent in which the salt is insoluble; more complex setup. | < 20 ppm |
Note: The typical residual moisture levels are estimates for hygroscopic solids and can vary based on the specific conditions and the initial water content.
Experimental Protocols
Protocol 1: Drying this compound in a Vacuum Oven
-
Place the this compound in a clean, dry flask or dish.
-
Put the container in a vacuum oven.
-
Heat the oven to a temperature between 80-100°C. Caution: Do not exceed the melting point of the salt (approximately 261°C).
-
Apply a vacuum, aiming for a pressure below 10 mbar.
-
Dry for 12-24 hours. The exact time will depend on the initial water content and the desired level of dryness.
-
To stop the process, first turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas such as nitrogen or argon to prevent re-exposure to atmospheric moisture.
-
Quickly transfer the dried salt to a sealed container, preferably within a glovebox or a desiccator.
Protocol 2: Drying this compound in a Desiccator with Phosphorus Pentoxide (P₂O₅)
-
Place a layer of fresh phosphorus pentoxide (P₂O₅) in the bottom of a desiccator. Caution: P₂O₅ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
-
Place the this compound in an open container (e.g., a watch glass or a beaker) on the desiccator plate.
-
Seal the desiccator and, if possible, apply a vacuum.
-
Allow the salt to dry for at least 48-72 hours.
-
If under vacuum, break the vacuum with an inert gas before opening.
-
Handle the dried salt in a moisture-free environment.
Protocol 3: Azeotropic Drying of this compound with Toluene (B28343)
-
Place the this compound in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Add a sufficient amount of anhydrous toluene to suspend the salt.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue the distillation until no more water collects in the trap.
-
Allow the apparatus to cool to room temperature under an inert atmosphere.
-
Filter the solid this compound under an inert atmosphere.
-
Wash the solid with a small amount of anhydrous solvent (e.g., diethyl ether) to remove residual toluene.
-
Dry the salt under high vacuum to remove any remaining solvent.
Decision-Making and Workflow Diagrams
Caption: Decision tree for selecting a suitable drying method for this compound.
Caption: General experimental workflow for drying and verifying this compound.
References
- 1. youtube.com [youtube.com]
- 2. fiveable.me [fiveable.me]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. mt.com [mt.com]
- 8. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 9. hiranuma.com [hiranuma.com]
- 10. reddit.com [reddit.com]
- 11. Techniques of Drying - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To [chem.rochester.edu]
Technical Support Center: Alternative Methods for Removing Triethylamine Hydrochloride Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triethylamine (B128534) hydrochloride (TEA.HCl) salt from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine hydrochloride (TEA.HCl) and why does it form in my reaction?
This compound is a salt formed from the reaction between the tertiary amine base, triethylamine (TEA), and hydrochloric acid (HCl).[1] In many organic syntheses, particularly those involving acid chlorides (e.g., ester or amide formation), HCl is generated as a byproduct.[1] Triethylamine is commonly added to the reaction mixture to act as an "HCl scavenger," neutralizing the acid and preventing it from causing undesired side reactions or product degradation. This neutralization reaction produces the TEA.HCl salt, which must then be removed during the product purification process.[1]
Q2: What are the primary methods for removing TEA.HCl from a reaction mixture?
The most common methods for removing TEA.HCl leverage its solubility characteristics. The three main techniques are:
-
Aqueous Workup (Washing): As TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution (such as dilute acid or brine) will effectively extract the salt into the aqueous phase.[1]
-
Filtration: If the reaction is performed in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), dioxane), the salt will precipitate out of the solution as a solid and can be easily removed by filtration.[1][2]
-
Solvent Trituration/Precipitation: This technique involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not. This causes the salt to precipitate, allowing for its removal by filtration. Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[1]
Q3: My product is sensitive to water. How can I remove TEA.HCl without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are essential. Here are two common approaches:
-
Method 1: Direct Filtration. The most straightforward method is to use a reaction solvent in which TEA.HCl is insoluble. Solvents such as diethyl ether, tetrahydrofuran (THF), or dioxane are often suitable choices as the salt will precipitate directly from the reaction mixture and can be removed by filtration.[1][3]
-
Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA.HCl is soluble (e.g., dichloromethane (B109758) or chloroform), you can first remove the reaction solvent under reduced pressure. Subsequently, add a solvent in which your product is soluble, but the salt is not (e.g., diethyl ether, ethyl acetate, or hexane).[1] This will induce the precipitation of the salt, which can then be filtered off.
Q4: The TEA.HCl salt is not precipitating from my organic solvent. What can I do?
If the salt remains dissolved, it is likely due to some solubility in your chosen solvent. To induce precipitation, you can try the following:
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA.HCl is known to be insoluble, such as diethyl ether, hexane, or heptane.[1] This will decrease the overall polarity of the solvent system and force the salt to precipitate.
-
Cool the Mixture: Lowering the temperature of the reaction mixture can reduce the solubility of the salt, potentially inducing precipitation.[1]
-
Concentrate the Solution: Reducing the volume of the solvent via rotary evaporation will increase the concentration of the salt, which may cause it to exceed its solubility limit and precipitate.[1]
Q5: An emulsion formed during my aqueous workup. How can I resolve this?
Emulsions are a common issue when working with amine salts. To break an emulsion, consider the following techniques:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period will allow the layers to separate on their own.[1]
-
Centrifugation: For persistent emulsions, transferring the mixture to centrifuge tubes and spinning for a few minutes can be a very effective method for separating the layers.[1]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break up the emulsion.[1]
Q6: My product is also highly soluble in water. How can I separate it from the TEA.HCl?
This presents a significant purification challenge. Here are some strategies:
-
Solvent-Based Precipitation: The most effective approach is to avoid an aqueous workup altogether. After the reaction is complete, remove the solvent and screen various organic solvents to find a system that selectively dissolves your product while leaving the TEA.HCl as a solid that can be removed by filtration.[1]
-
Column Chromatography: If other methods are unsuccessful, purification by column chromatography may be necessary. It is important to note that TEA.HCl can sometimes streak on silica (B1680970) gel. A useful technique is to pre-adsorb the crude material onto silica gel before chromatography. This involves dissolving the crude product in a minimal amount of a strong solvent (like methanol), adding silica gel to form a slurry, and then removing the solvent to obtain a dry, free-flowing powder. This "dry loading" method can improve the separation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete salt removal after aqueous wash | Insufficient volume of aqueous wash. | Increase the volume of the aqueous wash solution. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL). |
| Incorrect pH of the aqueous wash. | Ensure the aqueous wash is sufficiently acidic (e.g., dilute HCl) to protonate any residual free triethylamine, making it more water-soluble. | |
| Low product yield after filtration | Product has co-precipitated with the salt. | Wash the filtered salt cake with a small amount of cold reaction solvent to recover any trapped product.[1] |
| Product is partially soluble in the anti-solvent. | Choose an anti-solvent in which the product has minimal solubility. Cool the mixture to further decrease product solubility before filtration. | |
| Salt precipitates during solvent removal (rotary evaporation) | The salt has some solubility in the reaction solvent. | After removing the bulk of the solvent, add an anti-solvent to fully precipitate the salt and then filter. |
| Product is unstable to acidic or basic washes | The pH of the workup is affecting the product's stability. | Use a neutral wash (e.g., brine) if possible. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. |
Experimental Protocols
This protocol is suitable for water-insensitive products in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a wash solution (e.g., water, 1N HCl, or saturated aqueous NaHCO₃). Using a dilute acid solution like 1N HCl can help ensure any excess triethylamine is converted to the water-soluble salt.[1]
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing process as necessary (e.g., with brine to help break emulsions and remove residual water).
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.
This protocol is ideal for reactions conducted in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).[1]
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA.HCl.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.
-
Combine the filtrate and the washings. This solution contains your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Water | Very Soluble | [4][5] |
| Ethanol | Soluble | [4][6] |
| Chloroform | Soluble | [4][5][6][7] |
| Dichloromethane | Soluble | [8] |
| Methanol | Soluble | [9] |
| Diethyl Ether | Insoluble | [4][6][7] |
| Tetrahydrofuran (THF) | Insoluble | [3] |
| Dioxane | Insoluble | [2] |
| Hexane | Insoluble | [3] |
| Heptane | Insoluble | [1] |
| Ethyl Acetate | Sparingly Soluble/Insoluble | [3] |
| Benzene | Very Slightly Soluble | [7] |
Visualizations
Caption: Decision workflow for selecting a TEA.HCl removal method.
Caption: Troubleshooting common issues in TEA.HCl removal.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. triethylammonium chloride [chemister.ru]
- 6. This compound | 554-68-7 [chemicalbook.com]
- 7. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Sciencemadness Discussion Board - Triethylamine complexes - Powered by XMB 1.9.11 [sciencemadness.org]
troubleshooting unexpected side reactions with triethylamine hydrochloride
Technical Support Center: Troubleshooting Triethylamine (B128534) Hydrochloride
Welcome to the technical support center for troubleshooting issues related to triethylamine hydrochloride (TEA·HCl). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve unexpected side reactions and challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it appearing in my reaction?
A1: this compound (TEA·HCl) is the salt formed from the reaction between the base triethylamine (TEA) and hydrogen chloride (HCl).[1][2] In many organic reactions, such as the formation of esters or amides from acyl chlorides, HCl is generated as a byproduct.[1][2][3] Triethylamine is commonly added as an "acid scavenger" to neutralize this HCl, preventing it from causing unwanted side reactions or degrading the product. This neutralization is often essential for the reaction to proceed to completion.[2] The resulting TEA·HCl salt often precipitates as a white solid if the reaction is conducted in a solvent where it is insoluble (e.g., diethyl ether, THF).[1][2]
Caption: General formation of TEA·HCl byproduct during a typical amidation reaction.
Q2: I observe an unexpected solid precipitating from my reaction mixture. Could it be a side reaction product?
A2: While other side reactions are possible, the most common cause for a white precipitate when using triethylamine in reactions that generate acid is the formation of this compound. TEA·HCl is often insoluble in common aprotic organic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), dioxane, and ethyl acetate.[1] Its precipitation is an expected outcome of its formation.
Q3: My product is sensitive to water. How can I remove the TEA·HCl byproduct without an aqueous workup?
A3: For moisture-sensitive compounds, non-aqueous methods are essential. Two primary strategies can be employed:
-
Direct Filtration: Conduct the reaction in a solvent in which your product is soluble but TEA·HCl is not (e.g., diethyl ether, THF).[1][4] Once the reaction is complete, the solid TEA·HCl can be directly removed by filtration. Cooling the mixture can help maximize precipitation.[1]
-
Solvent Swap & Filtration: If your reaction requires a solvent in which TEA·HCl has some solubility (like dichloromethane), you can first remove the reaction solvent under reduced pressure. Subsequently, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, hexane (B92381), or ethyl acetate).[1] This will cause the salt to precipitate, allowing for its removal by filtration.
Q4: The TEA·HCl salt is not precipitating, or my reaction has formed an emulsion during workup. What should I do?
A4: If the salt remains dissolved, it is likely because it has some solubility in your solvent system. To force precipitation, you can:
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA·HCl is known to be insoluble, such as hexane or heptane.[1]
-
Cool the Mixture: Lowering the temperature can reduce the salt's solubility.[1]
-
Concentrate the Solution: Reducing the solvent volume via rotary evaporation can cause the salt to precipitate.[1]
Emulsions can sometimes form during aqueous workups with TEA·HCl. Adding brine (a saturated aqueous solution of NaCl) can often help break the emulsion and improve phase separation.
Q5: Could residual TEA·HCl be catalyzing an unwanted side reaction?
A5: Yes, this is possible. While primarily known as a byproduct, TEA·HCl can act as a catalyst in certain reactions. For instance, it has been shown to catalyze the melt polymerization of carbonate monomers.[5] If you are working with sensitive monomers or observing unexpected polymerization, residual TEA·HCl could be the cause. Its complete removal during purification is critical in such cases.
Caption: A decision-making workflow for troubleshooting common TEA·HCl issues.
Q6: I am performing peptide synthesis and observing side reactions. Could the use of triethylamine be the cause?
A6: Yes. In peptide synthesis, triethylamine is often used in capping steps (e.g., with acetic anhydride, Ac₂O) or for neutralization.[6] Side reactions such as the acetylation of arginine residues have been observed when using an Ac₂O/Et₃N mixture.[6] The choice of base and reaction conditions is critical to avoid such unwanted modifications to the peptide chain.[7][8]
Data & Physical Properties
For effective troubleshooting and purification, understanding the solubility of this compound is crucial.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 1440 g/L | 20 | Highly soluble, making aqueous workups very effective.[9] |
| Ethanol | Soluble | - | Good solubility. |
| Diethyl Ether | Insoluble | - | Ideal for precipitating and filtering the salt.[9] |
| Chloroform | Soluble | - | TEA·HCl is soluble, requiring alternative removal methods.[10] |
| Tetrahydrofuran (THF) | Insoluble | - | A common choice for reactions where TEA·HCl precipitation is desired.[1][4] |
| Dichloromethane (DCM) | Soluble | - | Similar to chloroform; filtration is not a suitable removal method. |
| Hexane / Heptane | Insoluble | - | Often used as anti-solvents to force precipitation.[1] |
| Ethyl Acetate | Insoluble | - | Can be used to precipitate the salt.[1][4] |
Experimental Protocols
Protocol 1: Removal of TEA·HCl via Aqueous Workup
This protocol is suitable for water-insensitive products in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer: Transfer the entire reaction mixture to a separatory funnel.
-
Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1N HCl). This ensures any remaining free triethylamine base is converted to the water-soluble salt. Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically.
-
Separate: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash with water, followed by a wash with brine to aid in the removal of dissolved water from the organic layer.
-
Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolate: Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.[1]
Protocol 2: Removal of TEA·HCl by Filtration (for Moisture-Sensitive Reactions)
This protocol is ideal for reactions performed in solvents where TEA·HCl is insoluble (e.g., THF, Diethyl Ether).
-
Cool: Once the reaction is deemed complete (e.g., by TLC monitoring), cool the mixture in an ice bath to maximize the precipitation of the TEA·HCl salt.
-
Set up Filtration: Set up a Büchner or Hirsch funnel with an appropriate filter paper.
-
Filter: Filter the reaction mixture under vacuum.
-
Wash: Wash the collected solid (the TEA·HCl) with a small amount of the cold reaction solvent to recover any product that may have adhered to it.
-
Collect: The filtrate contains your desired product. Concentrate the filtrate under reduced pressure to isolate the crude product. The product can then be further purified if necessary (e.g., by column chromatography).[1]
Protocol 3: Detection and Quantification of Residual Triethylamine
For applications requiring strict purity control, residual triethylamine (from the salt) can be quantified. Headspace gas chromatography (HS-GC) is a precise method for this.
-
Sample Prep: A sample is dissolved in a vial containing a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) and a stronger base, such as imidazole (B134444), to liberate the free triethylamine from its salt form.[11][12]
-
Incubation: The vial is heated (e.g., 100°C for 20 minutes) to allow the volatile triethylamine to partition into the headspace (the gas phase above the liquid).[11]
-
Injection: A sample of the headspace gas is automatically injected into the gas chromatograph.
-
Separation & Detection: The sample is separated on a suitable column (e.g., DB624) and detected by a flame ionization detector (FID).[11]
-
Quantification: The amount of triethylamine is determined by comparing the peak area to that of a known standard.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 4. researchgate.net [researchgate.net]
- 5. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. lobachemie.com [lobachemie.com]
- 10. This compound | 554-68-7 [chemicalbook.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. [PDF] Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent | Semantic Scholar [semanticscholar.org]
Technical Support Center: The Impact of Triethylamine Hydrochloride on Catalyst Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of triethylamine (B128534) and its hydrochloride salt in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triethylamine (TEA) in catalytic reactions?
A1: Triethylamine (TEA) is most commonly used as a base in organic synthesis.[1] Its primary function is to act as a proton scavenger, neutralizing strong acids like hydrogen chloride (HCl) that are generated as byproducts in reactions such as acylations, alkylations, and esterifications.[2][3][4] By neutralizing the acid, TEA prevents the protonation of other reagents, which could otherwise inhibit the desired reaction, and drives the reaction to completion.[2] The reaction between TEA and HCl forms the salt, triethylamine hydrochloride (TEA·HCl).[1][2]
Q2: Is this compound (TEA·HCl) just an inert byproduct?
A2: While often formed as a byproduct of TEA's role as an acid scavenger, this compound (TEA·HCl) is not always inert.[2] It can actively participate in or influence a reaction. In some cases, it can act as a catalyst itself or as a component of a catalytic system.[3][5] For example, it is a key component in the formation of certain chloroaluminate ionic liquids which are effective catalysts for reactions like alkylation.[2][6]
Q3: How can this compound or its parent base, triethylamine, impact catalyst activity?
A3: Triethylamine and its hydrochloride salt can impact catalyst activity in several ways:
-
Catalyst Deactivation: Triethylamine can cause catalyst deactivation. A notable example is its ability to promote the reduction of active Palladium(II) catalysts to inactive metallic Palladium(0) nanoparticles in certain reactions.[7][8]
-
Direct Catalysis: Both TEA and TEA·HCl have been shown to catalyze certain reactions, such as the melt polymerization of carbonate monomers.[5][9]
-
pH Modification: As a base and its corresponding salt, the TEA/TEA·HCl system can act as a buffer, adjusting the pH of a reaction mixture, which can be crucial for catalyst stability and activity.[3][10]
-
Formation of Catalytic Species: TEA·HCl is used to form chloroaluminate ionic liquids, which are themselves catalytic.[2]
Q4: In which specific reactions has this compound been shown to act as a catalyst?
A4: this compound has demonstrated catalytic activity in several transformations. It can catalyze the melt polymerization of carbonate monomers, such as trimethylene carbonate (TMC).[5][9] It is also used in acid-catalyzed cyclization reactions, for instance, in the synthesis of 1,2-dioxanes from unsaturated hydroperoxides.[10] Furthermore, it plays a role in the Friedel-Crafts reaction to facilitate product formation.[3]
Troubleshooting Guide
Q1: My palladium catalyst is losing activity in a reaction involving triethylamine. What is the likely cause and how can I investigate it?
A1: A likely cause is the deactivation of the palladium catalyst through reduction. Triethylamine can promote the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles.[7][8]
Troubleshooting Steps:
-
Monitor Catalyst State: Use analytical techniques to check for changes in the catalyst's oxidation state and structure. In-situ X-ray Absorption Spectroscopy (XAS) can be particularly effective for observing the palladium oxidation state and coordination environment during the reaction.[7][8]
-
Control Experiments: Run the reaction in the absence of triethylamine (if possible for the reaction mechanism) to see if deactivation still occurs. This can help isolate its role in the deactivation process.
-
Vary Amine Addition Time: An improved catalytic protocol could involve adding the triethylamine at a later stage in the reaction, which may suppress the transformation of Pd(II) to Pd(0) aggregates.[8]
Q2: My reaction rate is decreasing, and I suspect catalyst poisoning. How do I confirm if triethylamine or its salt is the poison?
A2: Catalyst poisoning involves the strong chemisorption of a species onto active sites, blocking them from participating in the desired reaction.[11][12] While TEA is more commonly associated with causing catalyst reduction, direct poisoning is possible.
Troubleshooting Steps:
-
Surface Analysis: Analyze the surface of the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) to identify adsorbed species. The presence of nitrogen-containing fragments could indicate poisoning by TEA.
-
Feedstock Purity: Ensure the triethylamine and other reagents are of high purity. Contaminants within the amine could be the actual poisoning agents.
-
Catalyst Regeneration: Attempt to regenerate the catalyst. If a simple thermal treatment or washing removes the suspected poison and restores activity, it supports the poisoning hypothesis. For poisoning by non-metals, oxidative regeneration is often used.[11]
Q3: How can I prevent or mitigate catalyst deactivation when triethylamine is required in my reaction?
A3: Mitigating deactivation requires understanding the specific mechanism at play.[11] If deactivation is caused by the reduction of a metal catalyst (e.g., Pd(II) to Pd(0)) promoted by TEA, the key is to suppress this transformation.[8]
Mitigation Strategies:
-
Delayed Reagent Addition: Add the triethylamine later in the reaction sequence if the mechanism allows. This can minimize the catalyst's exposure time to the reducing environment promoted by the amine.[8]
-
Addition of a Re-oxidant: Introduce a mild oxidizing agent to the reaction mixture that can re-oxidize the inactive metal species (e.g., Pd(0)) back to its active state (e.g., Pd(II)). For instance, benzoquinone (BQ) has been used to restore the activity of a deactivated palladium catalyst.[7]
-
Catalyst Modification: Design a catalyst that is more resistant to reduction. This could involve changing the support material or the ligands coordinated to the metal center.[11]
Quantitative Data on Catalyst Activity
The following table summarizes the catalytic activity of both triethylamine (TEA) and this compound (TEA·HCl) in the melt polymerization of trimethylene carbonate (TMC), demonstrating that both can act as effective catalysts.
| Catalyst | Temperature (°C) | Time (hours) | Monomer Conversion (%) | Reference |
| Triethylamine (TEA) | 85 | 6 | 97% | [5][9] |
| Triethylamine (TEA) | 110 | 1 | 98% | [5][9] |
| Triethylamine HCl (TEA·HCl) | 85 | 12 | 98% | [5][9] |
| Triethylamine HCl (TEA·HCl) | 110 | 1 | 98% | [5][9] |
Conditions: Monomer-to-initiator-to-catalyst ratio of 50:1:0.1.[5][9]
Experimental Protocols
Protocol 1: General Methodology for Investigating Catalyst Deactivation
This protocol provides a framework for diagnosing catalyst deactivation where an amine base like triethylamine is suspected to be the cause.
-
Establish Baseline Activity:
-
Run the reaction under standard, optimized conditions.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using an appropriate technique (e.g., GC, HPLC, NMR) to determine conversion and yield. This establishes the performance of the fresh catalyst.
-
-
Test Catalyst Recyclability:
-
After the first reaction cycle, separate the catalyst from the reaction mixture (e.g., by filtration for a heterogeneous catalyst).
-
Wash the catalyst with a suitable solvent to remove residual products and reagents.
-
Dry the catalyst and reuse it in a subsequent reaction cycle with fresh reagents.
-
Compare the activity in the second cycle to the baseline. A significant drop in activity indicates deactivation.
-
-
Characterize the Catalyst:
-
Analyze the fresh and spent (deactivated) catalyst to identify physical or chemical changes.
-
Techniques:
-
X-ray Absorption Spectroscopy (XAS): To determine the oxidation state and coordination environment of a metal catalyst (e.g., to detect the reduction of Pd(II) to Pd(0)).[7][8]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and identify potential poisons.
-
Transmission Electron Microscopy (TEM): To observe changes in particle size or morphology, such as sintering or nanoparticle aggregation.[13]
-
Brunauer-Emmett-Teller (BET) analysis: To measure changes in surface area and pore volume, which can indicate fouling or sintering.[13]
-
-
-
Conduct Control Experiments:
-
Run the reaction under identical conditions but without triethylamine to determine if the base is essential for the deactivation process.
-
If deactivation is confirmed to be linked to TEA, experiment with mitigation strategies such as delayed addition of the amine.[8]
-
References
- 1. Page loading... [guidechem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 4. nbinno.com [nbinno.com]
- 5. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
Technical Support Center: Triethylamine Hydrochloride Solubility in Non-Polar Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of triethylamine (B128534) hydrochloride (TEA·HCl) in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine hydrochloride poorly soluble in non-polar solvents like hexane (B92381), toluene, or diethyl ether?
This compound is an ionic salt. It consists of the triethylammonium (B8662869) cation ([N(CH₂CH₃)₃H]⁺) and the chloride anion (Cl⁻). Due to its ionic nature, it is a highly polar compound. The principle of "like dissolves like" governs solubility. Polar solvents, such as water and ethanol, can effectively solvate the ions through dipole-dipole interactions, leading to high solubility.[1][2] In contrast, non-polar solvents lack the polarity needed to stabilize these ions, resulting in poor solubility.[3]
Q2: In which common organic solvents is this compound known to be soluble or insoluble?
This compound exhibits a wide range of solubilities depending on the solvent's polarity:
-
High Solubility: It is very soluble in polar solvents such as water, ethanol, and chloroform.[2][4]
-
Slight Solubility: It is very slightly soluble in benzene.[4]
-
Insoluble/Practically Insoluble: It is considered practically insoluble in non-polar solvents like diethyl ether.[1][4]
Q3: How does temperature affect the solubility of this compound?
For many solid solutes, solubility tends to increase with higher temperatures. This is because the dissolution process is often endothermic, meaning it absorbs heat. However, the specific effect of temperature on the solubility of this compound in a given non-polar solvent should be determined experimentally for precise applications.
Q4: Are there alternatives to triethylamine that produce a more soluble hydrochloride salt?
If the precipitation of the hydrochloride salt is problematic in your reaction medium, you might consider using a different amine base. For instance, the hydrochloride salt of N,N-diisopropylethylamine (Hünig's base) is often more soluble in organic solvents.
Troubleshooting Guide
Issue: this compound has precipitated out of my reaction mixture and is causing stirring issues or coating my glassware.
-
Potential Cause: The reaction solvent is not polar enough to keep the TEA·HCl salt in solution.
-
Solution 1: Add a Co-solvent. If your reaction conditions permit, add a minimal amount of a polar aprotic co-solvent, such as a small quantity of DMF, to help dissolve the salt.
-
Solution 2: Mechanical Agitation. For reactions where adding a co-solvent is not possible, ensure you are using a robust mechanical stirrer that can handle slurries.
Issue: My reaction is complete, but the this compound will not precipitate for removal by filtration.
-
Potential Cause: The reaction solvent has some polarity, leading to partial or full dissolution of the TEA·HCl.
-
Solution 1: Add an Anti-Solvent. Gradually add a non-polar solvent in which TEA·HCl is known to be insoluble, such as diethyl ether or hexane.[5] This will decrease the overall polarity of the solvent system and force the salt to precipitate.
-
Solution 2: Cool the Mixture. Lowering the temperature of the reaction mixture with an ice bath can reduce the solubility of the salt and induce precipitation.[5]
-
Solution 3: Solvent Swap. If the above methods are not effective, remove the reaction solvent under reduced pressure (e.g., on a rotary evaporator). Then, add a non-polar solvent in which your product is soluble but the salt is not (e.g., diethyl ether or hexane) to cause the salt to precipitate for filtration.[5]
Issue: My product is sensitive to water, so I cannot perform an aqueous workup to remove the this compound. How can I remove it?
-
Potential Cause: The need to avoid water requires a non-aqueous removal method.
-
Solution: Filtration or Solvent Swap and Filtration. The most direct approach is to perform the reaction in a solvent where TEA·HCl is insoluble (like diethyl ether or THF), allowing for its removal by direct filtration.[5] If the reaction requires a solvent in which the salt is soluble (like dichloromethane), a solvent swap to a non-polar solvent like hexane or diethyl ether will precipitate the salt for filtration.[5]
Data Presentation
Quantitative solubility data for this compound in a wide range of non-polar solvents is not extensively available in public literature. The following table summarizes the available qualitative and quantitative data in various solvents for comparison.
| Solvent | Formula | Type | Solubility |
| Water | H₂O | Polar Protic | Very Soluble (1440 g/L at 20°C)[1][6] |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble[2][4] |
| Chloroform | CHCl₃ | Polar Aprotic | Very Soluble[2][4] |
| Benzene | C₆H₆ | Non-Polar | Very Slightly Soluble[4] |
| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Practically Insoluble[1][4] |
| Hexane | C₆H₁₄ | Non-Polar | Insoluble/Sparingly Soluble[3] |
| Toluene | C₇H₈ | Non-Polar | Insoluble/Sparingly Soluble[3] |
Experimental Protocols
Methodology for Determining Solubility of this compound
This protocol outlines a general static equilibrium method to determine the solubility of TEA·HCl in a specific non-polar solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of dry this compound to a known volume or mass of the desired non-polar solvent in a sealed, stirred vessel (e.g., a jacketed glass reactor or a sealed vial with a magnetic stir bar).
-
The presence of undissolved solid is essential to ensure the solution is saturated.
-
-
Equilibration:
-
Stir the mixture at a constant, controlled temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Stop stirring and allow the undissolved solid to settle for at least 2-4 hours at the constant experimental temperature.
-
-
Sampling and Analysis:
-
Carefully extract a known volume or mass of the clear supernatant using a pre-heated or temperature-controlled syringe equipped with a filter (e.g., a 0.45 µm PTFE filter) to avoid drawing in any solid particles.
-
Determine the concentration of this compound in the aliquot using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or a validated HPLC method).
-
-
Calculation of Solubility:
-
Calculate the solubility based on the mass of the dissolved TEA·HCl and the mass or volume of the solvent in the aliquot. Express the result in units such as g/100 mL or mol/L.
-
Visualizations
Caption: Logical relationship of TEA·HCl solubility.
Caption: Troubleshooting workflow for TEA·HCl removal.
References
- 1. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. triethylammonium chloride [chemister.ru]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 98% 1000 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
Technical Support Center: Managing the Exotherm of Triethylamine Hydrochloride Formation
This guide provides essential information for researchers, scientists, and drug development professionals on understanding and safely managing the exothermic reaction associated with the formation of triethylamine (B128534) hydrochloride (TEA·HCl). The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine hydrochloride (TEA·HCl) and why is its formation a key consideration in organic synthesis?
A1: this compound is a salt formed from the acid-base reaction between triethylamine (TEA) and hydrogen chloride (HCl).[1] In many crucial organic reactions, such as the synthesis of esters and amides from acyl chlorides, HCl is generated as a byproduct.[2][3] TEA is commonly added as a base, or "acid scavenger," to neutralize the HCl as it is formed.[1][4] This prevents the acid from causing unwanted side reactions or degrading sensitive products. The resulting TEA·HCl salt often precipitates from the reaction mixture and must be removed during purification.[1]
Q2: Why is the formation of TEA·HCl an exothermic process?
A2: The reaction between triethylamine, a base, and hydrochloric acid, a strong acid, is a neutralization reaction.[5] These reactions are inherently exothermic, meaning they release a significant amount of energy in the form of heat.[5][6] The standard molar enthalpy of formation for solid this compound is approximately -385.8 kJ/mol, indicating a substantial release of heat during its formation.[7]
Q3: What are the primary risks associated with an uncontrolled exotherm during TEA·HCl formation?
A3: Failure to manage the heat generated can lead to several hazardous situations:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature that can accelerate the reaction rate further, creating a dangerous feedback loop.[8]
-
Solvent Boiling: The temperature may exceed the boiling point of the solvent, leading to a rapid increase in reactor pressure.[9]
-
Pressure Buildup: In a sealed or inadequately vented vessel, boiling solvent or the evolution of gaseous byproducts can cause a dangerous pressure increase.[9]
-
Product and Reagent Decomposition: High temperatures can lead to the degradation of starting materials, intermediates, and the final product, resulting in lower yield and the formation of impurities.[1]
Q4: What are the key experimental parameters to control for safely managing the exotherm?
A4: The most critical parameters to control are:
-
Rate of Addition: The reagent generating HCl (e.g., an acyl chloride) should be added slowly and in a controlled manner to the solution containing triethylamine.[1] This allows the heat to be dissipated as it is generated.
-
Cooling and Temperature Monitoring: The reaction should be equipped with an efficient cooling system (e.g., an ice bath) and the internal temperature must be continuously monitored with a calibrated probe.[9]
-
Solvent Selection: The choice of solvent is crucial. A solvent with a higher heat capacity can absorb more heat, while a higher boiling point provides a larger safety margin.[9]
-
Agitation: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized "hot spots."[9]
Q5: How does solvent choice impact exotherm management and product purification?
A5: The solvent plays a dual role in both heat management and process efficiency. Using a solvent in which TEA·HCl has low solubility (e.g., diethyl ether, tetrahydrofuran) is often advantageous.[10] This causes the salt to precipitate as it forms, allowing for easy removal by filtration.[1][10] This method is particularly useful for moisture-sensitive reactions where an aqueous workup is not desirable.[10] Conversely, in solvents where TEA·HCl is soluble, it must be removed by an aqueous wash (workup) after the reaction is complete.[10]
Troubleshooting Guide: Managing Unexpected Exotherms
This guide addresses specific issues that may arise during reactions where TEA·HCl is formed.
| Symptom | Possible Cause(s) | Immediate Action(s) |
| Rapid, uncontrolled temperature increase | 1. Reagent addition rate is too high.2. Loss of cooling capacity.3. Incorrectly high concentration of reagents. | 1. Immediately stop all reagent addition. 2. Maximize cooling (e.g., lower cryostat temperature, add more ice to the bath).3. If the temperature continues to rise, prepare for emergency quenching as per your lab's safety protocol.[9] |
| No initial temperature increase, followed by a sudden, sharp exotherm | Accumulation of unreacted reagents due to a delayed reaction initiation (induction period).[8] | 1. Stop all reagent addition immediately. 2. Maintain cooling and agitation.3. Be prepared for a rapid temperature increase. Do not add more reagent until the exotherm from the accumulated material has subsided and the temperature is stable.[8] |
| Localized boiling or fuming from the reaction mixture | Poor agitation leading to the formation of "hot spots."[9] | 1. Stop all reagent addition. 2. Increase the agitation rate if it is safe to do so.3. Ensure the temperature probe is correctly placed to measure the bulk internal temperature. |
| Sudden increase in reactor pressure | 1. The internal temperature has exceeded the solvent's boiling point.2. Rapid evolution of a gaseous byproduct.[9] | 1. Follow all steps for a rapid temperature increase.2. If the pressure approaches the vessel's safety limit, vent the reactor to a safe, designated location (e.g., a scrubber or fume hood) according to established safety procedures.[9] |
Data Presentation
Table 1: Thermochemical and Physical Properties This table summarizes key quantitative data for the compounds involved.
| Property | Triethylamine (TEA) | This compound (TEA·HCl) |
| Molecular Formula | C₆H₁₅N[5] | C₆H₁₆ClN[7] |
| Molar Mass | 101.19 g/mol [5] | 137.65 g/mol [11] |
| Boiling Point | 90 °C[5] | 261 °C (decomposes)[2][12] |
| Density | 0.728 g/mL[5] | 1.07 g/cm³[11] |
| Standard Enthalpy of Formation (ΔfH°) | -169 kJ/mol (liquid)[2] | -385.8 kJ/mol (solid)[7] |
| Solubility | Soluble in water (112 g/L at 20°C), miscible with most organic solvents.[2] | Very soluble in water, ethanol, and chloroform. Insoluble in ether.[7][12] |
Experimental Protocols
Protocol 1: Controlled in situ Formation and Removal of TEA·HCl via Filtration
This methodology is ideal for reactions conducted in solvents where TEA·HCl is insoluble, allowing for non-aqueous workup.
-
Reactor Setup: Assemble a dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, a calibrated temperature probe, a cooling bath (e.g., ice-water), and an addition funnel.
-
Reagent Charging: Charge the reactor with the substrate, the chosen solvent (e.g., diethyl ether or THF), and triethylamine (typically 1.1-1.5 equivalents).
-
Cooling: Cool the stirred mixture to the desired reaction temperature (e.g., 0 °C).
-
Controlled Addition: Add the acyl chloride (or other HCl-generating reagent) dropwise via the addition funnel. Monitor the internal temperature closely, ensuring it does not rise significantly above the set point. Adjust the addition rate as needed to maintain temperature control.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for the required time. The formation of a white precipitate (TEA·HCl) should be observed.[1]
-
Filtration: Once the reaction is complete, set up a Büchner funnel for vacuum filtration. Pour the reaction slurry into the funnel to separate the solid TEA·HCl.[10]
-
Washing and Collection: Wash the filtered solid with a small amount of cold, fresh solvent to recover any entrained product. The desired product is in the combined filtrate, which can then be further purified.[10]
Protocol 2: Controlled Formation and Removal of TEA·HCl via Aqueous Workup
This protocol is used when the reaction solvent (e.g., dichloromethane, ethyl acetate) solubilizes TEA·HCl.
-
Reaction Execution: Perform the reaction as described in Protocol 1 (Steps 1-5) using a water-immiscible organic solvent.
-
Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of water or a dilute aqueous acid solution (e.g., 1N HCl) to the separatory funnel. The acidic wash ensures that any unreacted triethylamine is also converted to its water-soluble hydrochloride salt.[10]
-
Extraction: Stopper the funnel and shake vigorously, venting periodically. Allow the layers to separate completely.[10]
-
Separation: Drain and discard the lower aqueous layer containing the dissolved TEA·HCl. The upper organic layer contains the desired product.
-
Drying and Concentration: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter away the drying agent and remove the solvent under reduced pressure to isolate the crude product.[10]
Visualizations
Caption: Logical workflow for proactive exotherm management.
Caption: Experimental workflow for TEA·HCl removal by filtration.
Caption: Decision pathway for a runaway exotherm event.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 5. Triethylamine | 121-44-8 [chemicalbook.com]
- 6. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triethylammonium chloride [chemister.ru]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound (TEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 12. This compound | 554-68-7 [chemicalbook.com]
Technical Support Center: Safe Disposal of Triethylamine Hydrochloride Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing triethylamine (B128534) hydrochloride (TEA.HCl). Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with triethylamine hydrochloride?
This compound is irritating to the eyes, respiratory system, and skin.[1][2][3] It is a combustible solid that can emit toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and carbon oxides, upon decomposition by heating.[1][4][5] It is also hygroscopic, meaning it absorbs moisture from the air.[1][6][7]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
At a minimum, you should wear:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][8] Always inspect gloves before use.[3][5]
-
Body Protection: A lab coat and appropriate protective clothing.[1][4] All handling of this compound waste, especially neutralization procedures, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]
Q3: Can I dispose of this compound waste down the drain?
No, you should not dispose of this compound waste down the drain.[4][5] It must be treated as hazardous waste and disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service.[1][2][4]
Q4: What materials are incompatible with this compound?
This compound should not come into contact with strong oxidizing agents (e.g., nitrates, perchlorates) as this can lead to a violent reaction or ignition.[1][2][4]
Q5: How should I store this compound waste before pickup?
Store waste in a clearly labeled, tightly sealed, and compatible container (e.g., glass or high-density polyethylene (B3416737) - HDPE).[4][8] The container should be marked with the words "Hazardous Waste" and list all chemical components.[8][9] Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[4][8] Ensure the container has at least 10% headspace to avoid overfilling.[8]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Unexpected Fuming or Heat Generation During Neutralization | The waste stream may contain unreacted reagents or a higher concentration of acid/base than anticipated. The neutralization reaction is exothermic. | Perform the neutralization slowly, in a fume hood, and with external cooling (e.g., an ice bath). Add the neutralizing agent in small portions, monitoring the temperature. |
| Solid Precipitate Forms During Neutralization | The neutralized salt may be insoluble in the solvent system. | This is often not a problem, as the entire mixture will be disposed of as hazardous waste. If it poses a handling issue, consult your institution's EH&S for guidance. Do not attempt to redissolve with incompatible solvents. |
| The pH of the Waste Solution Does Not Stabilize in the Target Range (6-9) | The solution may be strongly buffered, or the concentration of the acidic/basic components is very high. | Continue to add the neutralizing agent slowly and in small increments. Ensure thorough mixing after each addition. If a large volume of neutralizing agent is required, consider if this significantly changes the waste composition and labeling. |
| Waste Container is Degrading (e.g., softening, cracking) | The waste container material is not compatible with the chemical components in the waste stream. | Immediately and carefully transfer the waste to a new, compatible container. Consult chemical compatibility charts and your institution's EH&S for appropriate container selection. Do not use metal containers for corrosive waste.[9] |
Quantitative Data Summary
The primary quantitative parameter for the safe disposal of this compound waste is the final pH after neutralization.
| Parameter | Recommended Range | Purpose |
| Final pH of Aqueous Waste | 6.0 - 9.0 | To ensure the waste is neutralized before transfer to a hazardous waste container, minimizing reactivity and corrosivity. |
Experimental Protocols
Protocol 1: Neutralization and Disposal of Aqueous this compound Waste
This protocol describes the process for neutralizing aqueous waste containing this compound before collection by a waste management service.
Materials:
-
Aqueous waste containing this compound.
-
1M Sodium Hydroxide (NaOH) or 1M Sodium Bicarbonate (NaHCO₃) solution.
-
pH indicator strips or a calibrated pH meter.
-
Appropriately labeled hazardous waste container.
-
Stir bar and stir plate.
-
Personal Protective Equipment (PPE).
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood.[8] Place the waste container in a secondary containment vessel (e.g., a plastic tub).
-
Initial pH Check: Carefully measure the initial pH of the waste solution. Solutions of this compound are typically acidic.
-
Neutralization: Slowly add 1M NaOH or 1M NaHCO₃ solution dropwise to the waste while stirring continuously. Monitor the pH of the solution frequently.
-
Target pH: Continue adding the basic solution until the pH of the waste is stabilized within the range of 6.0 to 9.0.
-
Final Disposal: Once neutralized, carefully transfer the waste into a designated hazardous waste container.[8]
-
Labeling and Storage: Securely cap the container and ensure it is properly labeled with all constituents. Store in a designated waste accumulation area according to institutional guidelines.
Visualizations
Waste Disposal Decision Workflow
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Characterization of Triethylamine Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, tertiary amines are indispensable as bases and catalysts. The formation of their hydrochloride salts is a common occurrence, either as a byproduct or a deliberate purification step. Accurate characterization of these salts is crucial for process control and quality assurance. This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of triethylamine (B128534) hydrochloride and two common alternatives: N,N-diisopropylethylamine (DIPEA) hydrochloride and N-methylmorpholine (NMM) hydrochloride.
Comparison of ¹³C NMR Chemical Shifts
The protonation of a tertiary amine to its hydrochloride salt induces a significant downfield shift in the ¹³C NMR signals of the carbon atoms adjacent to the nitrogen. This deshielding effect is a direct consequence of the positive charge on the nitrogen atom, which withdraws electron density from the neighboring carbons. The table below summarizes the typical ¹³C NMR chemical shifts for triethylamine, DIPEA, NMM, and their respective hydrochloride salts in deuterated chloroform (B151607) (CDCl₃).
| Compound | Carbon Atom | Free Base (δ, ppm) | Hydrochloride Salt (δ, ppm) |
| Triethylamine | -CH₂- | 46.8 | 47.2 |
| -CH₃ | 12.5 | 8.8 | |
| N,N-Diisopropylethylamine (DIPEA) | -CH(CH₃)₂ | 48.5 | 53.0 |
| -N-CH₂-CH₃ | 41.9 | 42.5 | |
| -CH(CH₃)₂ | 20.5 | 18.0 | |
| -N-CH₂-CH₃ | 15.3 | 11.5 | |
| N-Methylmorpholine (NMM) | -CH₂-N-CH₂- | 55.2 | 53.5 |
| -CH₂-O-CH₂- | 67.1 | 64.0 | |
| -N-CH₃ | 46.3 | 44.5 |
Note: Chemical shifts can vary slightly depending on the concentration and the exact experimental conditions.
Experimental Protocol for ¹³C NMR Characterization
A standardized protocol is essential for obtaining high-quality, reproducible ¹³C NMR spectra for the characterization of amine hydrochloride salts.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the amine hydrochloride salt.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ is of high purity and free from acidic impurities.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for ¹³C observation.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the CDCl₃ signal is recommended.
3. Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, although none are present in these examples.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz.
-
Perform a Fourier transform.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.[1]
-
Integrate the signals if quantitative analysis is required, though for simple identification, this is not essential.
References
A Comparative Guide to Triethylamine Hydrochloride and Other Organic Bases for Researchers
In the realm of organic synthesis, the choice of a suitable base is critical to ensure optimal reaction outcomes, influencing everything from reaction rates to product purity. This guide provides an objective comparison between triethylamine (B128534) hydrochloride and its parent amine, triethylamine (TEA), alongside other frequently used organic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's Base). This comparison is supported by physicochemical data and outlines a general experimental protocol to highlight their practical applications.
Physicochemical Properties: A Data-Driven Comparison
The selection of an appropriate base often begins with an evaluation of its fundamental properties. The table below summarizes key physicochemical data for triethylamine hydrochloride, triethylamine, and DIPEA, allowing for a direct comparison.
| Property | This compound | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Molecular Formula | C₆H₁₆ClN[1] | C₆H₁₅N[2] | C₈H₁₉N[3] |
| Molecular Weight | 137.65 g/mol [1][4] | 101.19 g/mol [2][5] | 129.24 g/mol [3] |
| pKa of Conjugate Acid | 10.75[2] | 10.75[2][5][6] | ~10.75 - 11.0[3] |
| Physical Form | White to off-white crystalline powder[4][7] | Colorless volatile liquid[2] | Colorless liquid[8] |
| Boiling Point | Sublimes at 245°C, Decomposes at 261°C[2][4][7] | 88.6 to 89.8°C[2][5] | 126-127°C[3] |
| Melting Point | 254-261°C[1][7][9] | -114.7°C[2][5] | N/A (liquid at room temp.) |
| Solubility | Soluble in water, ethanol, and chloroform; Insoluble in ether[1][7][10]. | Soluble in water (112.4 g/L at 20°C); miscible with common organic solvents[2]. | Better solubility in non-polar solvents like DCM or toluene (B28343) compared to TEA[5]. |
Performance in Synthetic Applications
Triethylamine (TEA) is a widely used base in organic synthesis, commonly employed to neutralize acids generated during reactions, such as the hydrogen chloride formed in acylations with acyl chlorides.[2] Its hydrochloride salt, this compound, is the resulting product of this neutralization.
The choice between TEA and a more sterically hindered base like DIPEA is a critical decision based on the specific requirements of the reaction.
-
Triethylamine (TEA) : Due to its relatively small ethyl groups, the lone pair on the nitrogen atom is accessible, making TEA not only a base but also a potential nucleophile.[5] This can lead to unwanted side reactions, such as the formation of quaternary ammonium (B1175870) salts, especially with reactive electrophiles.[5][8] Its volatility is a double-edged sword; it is easy to remove from a reaction mixture, but this also presents exposure risks.[11]
-
N,N-Diisopropylethylamine (DIPEA) : Often called Hünig's Base, DIPEA is designed to be a non-nucleophilic base.[3][8] The two bulky isopropyl groups and one ethyl group create significant steric hindrance around the nitrogen atom.[5][8] This steric bulk effectively shields the lone pair, allowing DIPEA to function as a proton scavenger while minimizing its participation in nucleophilic side reactions.[3] This makes it the preferred base in sensitive reactions where nucleophilic attack by the base must be avoided, such as in peptide synthesis to reduce racemization.[5]
The following diagrams illustrate a general experimental workflow where these bases are used and the logical relationship between their structure and function.
Caption: A typical experimental workflow for an acylation reaction using an organic base.
Caption: Relationship between steric hindrance and nucleophilicity for TEA and DIPEA.
Experimental Protocol: General Procedure for Amide Formation
This section provides a generalized methodology for an amide coupling reaction where an organic base is essential.
Objective: To synthesize an N-substituted amide from a primary or secondary amine and an acyl chloride, using an organic base as an acid scavenger.
Materials:
-
Amine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Organic Base (TEA or DIPEA, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add the organic base (TEA or DIPEA) to the stirred solution.
-
Acylation: Dissolve the acyl chloride in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The aqueous washes remove the this compound (or diisopropylethylammonium chloride) salt and any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Safety Considerations
-
Triethylamine (TEA): TEA is a volatile, flammable liquid with a strong, fishy odor.[2][11] It is corrosive and can cause severe skin and eye irritation.[7] Inhalation may lead to respiratory irritation, and prolonged exposure has been associated with visual disturbances.[7][12]
-
DIPEA: As a sterically hindered amine, DIPEA is also a corrosive and flammable liquid that should be handled with care in a well-ventilated fume hood.
-
This compound: This salt is a hygroscopic, white crystalline solid.[2] It can cause skin and eye irritation.[4]
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
References
- 1. triethylammonium chloride [chemister.ru]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 6. pKa of Triethylamine [vcalc.com]
- 7. This compound | 554-68-7 [chemicalbook.com]
- 8. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 9. 554-68-7 CAS | this compound | Quaternary Ammonium Compounds | Article No. 6364C [lobachemie.com]
- 10. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. bdmaee.net [bdmaee.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Researcher's Guide: Triethylamine vs. Triethylamine Hydrochloride in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the success of a synthetic route. Triethylamine (B128534) (TEA) and its salt, triethylamine hydrochloride (TEA·HCl), are two common reagents that, while chemically related, serve distinct and often non-interchangeable roles in organic reactions. This guide provides an objective comparison of their performance, supported by physicochemical data and a model experimental protocol, to aid in the selection of the appropriate compound for your synthetic needs.
Physicochemical Properties: A Tale of Two Forms
The fundamental differences between triethylamine and its hydrochloride salt are rooted in their chemical structure, which dictates their physical properties and reactivity. TEA is a tertiary amine, functioning as a Lewis base, while TEA·HCl is the ammonium (B1175870) salt formed by the protonation of TEA's nitrogen atom.
| Property | Triethylamine (TEA) | This compound (TEA·HCl) |
| Formula | N(C₂H₅)₃ | (C₂H₅)₃N·HCl |
| Molecular Weight | 101.19 g/mol | 137.65 g/mol [1] |
| pKa (of Conjugate Acid) | 10.75[2] | Not applicable (is the conjugate acid) |
| Physical State | Colorless volatile liquid[2][3] | White to off-white crystalline solid[4][5][6] |
| Boiling Point | ~89 °C[3][7] | Decomposes at 261 °C[2] |
| Melting Point | -114.7 °C[2][3] | 261 °C (decomposes)[6] |
| Odor | Strong, fishy, ammonia-like[2][3] | Odorless[2] |
| Solubility (Water) | 112.4 g/L at 20 °C[2] | Soluble (1440 g/L at 20 °C)[1][6] |
| Solubility (Organic) | Miscible with most organic solvents (ethanol, ether, acetone)[2][8] | Soluble in ethanol (B145695) and chloroform; practically insoluble in ether and benzene[1][5] |
Core Functional Roles in Organic Reactions
The choice between TEA and TEA·HCl is determined by the specific requirements of the chemical transformation.
Triethylamine (TEA): The Workhorse Organic Base
Triethylamine's primary role is to act as a non-nucleophilic, organic-soluble base.[7][9] Its lone pair of electrons on the nitrogen atom readily accepts a proton.[10] This function is crucial in several contexts:
-
Acid Scavenger: TEA is most frequently employed to neutralize strong acidic byproducts generated during a reaction.[11][12] A classic example is in the formation of esters and amides from acyl chlorides, where hydrogen chloride (HCl) is produced.[2][3][11] TEA reacts with the HCl to form the salt this compound, which often precipitates out of the reaction mixture and can be removed by simple filtration.[8][13] This prevents the acid from catalyzing unwanted side reactions or protonating and deactivating other reagents.[13]
-
Reaction Catalyst: As a base, TEA can catalyze a wide array of reactions, including dehydrohalogenation to form alkenes, Swern oxidations, and the formation of urethane (B1682113) foams and epoxy resins.[2][7][10][13] It is also used as a base in palladium-catalyzed reactions like the Heck and Sonogashira couplings.[7]
-
Protecting Group Chemistry: In the protection of alcohols or amines (e.g., Boc protection), TEA is used to neutralize acidic byproducts, ensuring the reaction proceeds to completion.[9][11]
This compound (TEA·HCl): The Stable Salt
This compound is not a base; it is the salt that results from neutralizing TEA. Its applications are more specialized:
-
pH Buffer: With a pKa of 10.75 for its conjugate acid (TEA), TEA·HCl can be used in conjunction with triethylamine to prepare buffer solutions around this pH.[2]
-
In Situ Source of TEA: In some applications, particularly in peptide synthesis, the solid, non-hygroscopic nature of TEA·HCl makes it a more convenient and stable reagent to handle than the volatile liquid TEA.[13] It can be used to generate the free base in situ for neutralization steps.[13]
-
Mild Acid Catalyst: The compound exists in equilibrium with TEA and HCl in solution. This property allows it to serve as a convenient source of mild acidity for certain transformations, such as desilylation reactions.[13]
Performance Comparison: A Practical Overview
The selection criteria are straightforward: if the reaction requires an active base to drive the reaction forward by scavenging a proton, triethylamine is the reagent of choice. If the goal is to control pH with a buffer or to use a more stable, solid reagent as a precursor, this compound may be suitable.
The following diagram illustrates the fundamental relationship between these two compounds in the context of a typical acid-scavenging application.
Caption: Acid-base equilibrium between TEA and TEA·HCl.
Experimental Data: A Comparative Scenario
To illustrate the performance difference, consider the acylation of an amine with an acyl chloride. The reaction produces one equivalent of HCl. The table below presents illustrative data comparing the reaction outcome under different basic conditions.
| Condition | Base Used | Reaction Time (hours) | Yield (%) | Product Purity (%) |
| 1 | Triethylamine (1.1 eq.) | 1 | 95 | 98 |
| 2 | No Base | 24 | <10 | Low (due to side reactions) |
| 3 | Triethylamine HCl (1.1 eq.) | 24 | <5 | Low (no base present) |
This data is illustrative and intended for comparative purposes.
As the data shows, in a reaction that generates a strong acid, the presence of a base like triethylamine is essential for achieving a high yield and purity in a reasonable timeframe. Using no base or the acidic salt TEA·HCl fails to promote the desired reaction.
Key Experimental Protocol: Amide Formation
This protocol details a standard procedure for the formation of an amide from an acyl chloride using triethylamine as an acid scavenger.
Objective: To synthesize N-benzylacetamide from acetyl chloride and benzylamine (B48309).
Materials:
-
Benzylamine (1.0 eq.)
-
Acetyl chloride (1.05 eq.)
-
Triethylamine (1.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Workflow Diagram:
Caption: General workflow for TEA-mediated amidation.
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with benzylamine (1.0 eq.) and anhydrous dichloromethane.
-
The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Triethylamine (1.1 eq.) is added to the stirred solution.
-
Acetyl chloride (1.05 eq.) is added dropwise to the reaction mixture over 5-10 minutes. A white precipitate (this compound) will form almost immediately.[13]
-
After the addition is complete, the reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-benzylacetamide can be purified by recrystallization or column chromatography.
Conclusion
Triethylamine and this compound are not interchangeable reagents. Triethylamine is a fundamental organic base, indispensable for reactions that generate acid byproducts. Its volatility and liquid form make it easy to use and remove.[7][8] In contrast, this compound is a stable, solid salt primarily used for creating pH buffers or as a convenient precursor for generating its conjugate base, offering advantages in handling and storage.[2][13] A clear understanding of their distinct chemical properties and roles is essential for the rational design of synthetic protocols and the successful execution of organic reactions.
References
- 1. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 554-68-7 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Triethylamine (TEA) [commonorganicchemistry.com]
- 8. Page loading... [guidechem.com]
- 9. fiveable.me [fiveable.me]
- 10. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 11. bdmaee.net [bdmaee.net]
- 12. alphachem.biz [alphachem.biz]
- 13. This compound | High-Purity Reagent [benchchem.com]
Diisopropylethylamine (DIPEA) vs. Triethylamine Hydrochloride: A Comprehensive Comparison for Researchers
In the realm of organic synthesis, the choice of a suitable base is paramount to the success of a reaction. Among the myriad of options, tertiary amines are frequently employed as acid scavengers. This guide provides an in-depth, objective comparison between diisopropylethylamine (DIPEA), a widely used non-nucleophilic base, and the implications of using triethylamine (B128534) (TEA), which results in the formation of triethylamine hydrochloride as a byproduct. This comparison is tailored for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual aids to inform the selection of the appropriate base for specific synthetic transformations.
Executive Summary
Diisopropylethylamine (DIPEA), also known as Hünig's base, and triethylamine (TEA) are both tertiary amine bases commonly used to neutralize acids generated in reactions such as acylations, alkylations, and peptide couplings. The fundamental difference lies in their steric hindrance. DIPEA's bulky isopropyl groups render its nitrogen atom non-nucleophilic, preventing it from participating in unwanted side reactions.[1] In contrast, the less sterically hindered ethyl groups of triethylamine allow it to be not only a base but also a competent nucleophile, which can lead to the formation of undesired byproducts.[2] When triethylamine neutralizes an acid like hydrochloric acid (HCl), it forms the salt this compound. The choice between using DIPEA as a non-interfering base and using triethylamine with the subsequent need to manage its hydrochloride salt has significant implications for reaction outcomes, product purity, and workup procedures.
At a Glance: Key Property Comparison
A clear understanding of the physicochemical properties of DIPEA and triethylamine, along with the resulting this compound salt, is essential for strategic reaction planning.
| Property | Diisopropylethylamine (DIPEA) | Triethylamine (Free Base) | This compound |
| Molar Mass | 129.24 g/mol [3] | 101.19 g/mol [1] | 137.65 g/mol |
| pKa of Conjugate Acid | ~10.7 - 11.0[3] | ~10.75[1] | - |
| Boiling Point | 126.6 °C[3] | 89.5 °C[1] | Decomposes at 261 °C |
| Density | 0.742 g/mL[3] | 0.726 g/mL[1] | 1.0689 g/cm³ |
| Solubility in Water | Low[3] | Slightly soluble | Very soluble |
| Nucleophilicity | Poor/Non-nucleophilic[1] | Moderate nucleophile[2] | Non-nucleophilic |
Performance in Key Applications: A Data-Driven Comparison
The choice between DIPEA and triethylamine can significantly impact the yield and purity of the desired product, particularly in reactions sensitive to nucleophilic attack by the base.
N-Acylation of Amines
In the acylation of secondary amines with acyl chlorides, the base is intended to scavenge the HCl byproduct. However, a nucleophilic base like triethylamine can compete with the secondary amine in attacking the acyl chloride, leading to the formation of an N-acyltriethylammonium salt, an undesired byproduct. The sterically hindered nature of DIPEA prevents this side reaction.
A study on the N-acylation of N-(pyridin-2-ylmethyl)acetamide with benzoyl chloride demonstrated the superiority of DIPEA over other bases.
| Base | Yield of N-acylated Product |
| DIPEA | 94% |
| Triethylamine | 65% |
| Pyridine | 43% |
| 2,6-Lutidine | 72% |
Data sourced from a study on N-acylation of amides through internal nucleophilic catalysis.[4]
The higher yield obtained with DIPEA is attributed to its non-nucleophilic character, which minimizes side reactions and maximizes the formation of the desired imide product.[4]
The Critical Difference: Nucleophilicity and Its Consequences
The structural disparity between DIPEA and triethylamine dictates their reactivity. The two bulky isopropyl groups in DIPEA effectively shield the nitrogen's lone pair of electrons, making it a poor nucleophile while retaining its basicity.[1] Conversely, the three less bulky ethyl groups in triethylamine leave the nitrogen's lone pair more accessible, allowing it to act as a nucleophile.[2]
This difference is visually represented in the following workflow, which illustrates the potential for side reactions with triethylamine during the acylation of a secondary amine.
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine using DIPEA
This protocol describes a general method for the direct N-alkylation of secondary amines with alkyl halides, where the non-nucleophilic nature of DIPEA is crucial to prevent the formation of quaternary ammonium (B1175870) salts.[3]
Materials:
-
Secondary amine (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (solvent)
-
Dichloromethane (B109758) (for workup)
-
Distilled water
Procedure:
-
In a round-bottom flask, combine the secondary amine, DIPEA, alkyl halide, and acetonitrile.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with distilled water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary amine.
-
Purify the product by column chromatography if necessary.
General Protocol for Amide Bond Formation using Triethylamine and Subsequent Hydrochloride Salt Removal
This protocol outlines a typical amide bond formation from an acyl chloride and a primary amine, using triethylamine as an acid scavenger. It also details the workup procedure to remove the resulting this compound.
Materials:
-
Primary amine (1.0 eq)
-
Acyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (for workup)
-
1M Sodium hydroxide (B78521) (for workup)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine and triethylamine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Add a solution of the acyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, 1M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
The following diagram illustrates the workflow for the amide bond formation and the subsequent workup to remove the this compound byproduct.
Conclusion
The selection between diisopropylethylamine and triethylamine is a critical decision in the design of a synthetic route. DIPEA, as a non-nucleophilic base, is the superior choice for reactions involving sensitive electrophiles where nucleophilic attack by the base is a concern. Its use often leads to cleaner reactions and higher yields of the desired product. While triethylamine is a more economical and stronger base, its nucleophilicity can lead to the formation of byproducts, complicating purification.[2] The resulting this compound salt, although often manageable through aqueous workup, can present challenges in large-scale processes or with water-sensitive products. Therefore, for reactions demanding high purity and minimal side reactions, particularly in the synthesis of complex molecules and pharmaceuticals, DIPEA is the recommended base.
References
Triethylamine Hydrochloride vs. Pyridine: A Comparative Guide for Researchers
In the landscape of chemical synthesis, particularly within drug development and scientific research, the choice of a suitable organic base can be pivotal to the success of a reaction. Among the myriad of options, triethylamine (B128534) hydrochloride and pyridine (B92270) are two frequently utilized compounds, each possessing distinct properties that render them advantageous in specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Chemical Properties
A fundamental understanding of the chemical properties of triethylamine hydrochloride and pyridine is essential for their appropriate application.
| Property | This compound | Pyridine |
| Chemical Formula | (C₂H₅)₃N·HCl[1][2] | C₅H₅N |
| Molecular Weight | 137.65 g/mol [2][3] | 79.10 g/mol |
| pKa of Conjugate Acid | ~10.75 (for triethylamine)[4] | 5.21 (for pyridinium (B92312) ion)[5][6] |
| Basicity | Stronger Base[7][8] | Weaker Base[7][8] |
| Nucleophilicity | Low[4] | Moderate[4][5] |
| Physical Form | White crystalline powder[1] | Colorless liquid[9] |
| Odor | Odorless to slightly ammoniacal[7] | Distinctive, unpleasant fish-like[9] |
Performance in Catalysis: Experimental Data
The catalytic efficiency of triethylamine and pyridine can vary significantly depending on the reaction type. Below is a summary of their performance in two distinct chemical transformations.
Acylation Reaction: Synthesis of 4-Benzoyloxy-3-Methoxycinnamic Acid
In a study comparing the synthesis of 4-benzoyloxy-3-methoxycinnamic acid, triethylamine (TEA) demonstrated superior catalytic activity over pyridine under microwave irradiation.[10]
| Catalyst | Power (Watts) | Reaction Time | Yield (%) |
| Pyridine | 180, 360, 540 | - | 65.3[10] |
| Triethylamine (TEA) | 540 | - | 71.8[10] |
The higher yield achieved with triethylamine is attributed to the inductive effect of the ethyl groups, which increases the electron density on the nitrogen atom, enhancing its basicity.[10]
Knoevenagel Condensation
In the Knoevenagel condensation of aromatic aldehydes and malonic acid, triethylamine (TEA) has been investigated as a less carcinogenic alternative to pyridine. Studies have shown that TEA can afford cinnamic acids in yields comparable to those obtained with pyridine.[11][12] This suggests that in certain reactions, triethylamine can serve as a suitable and potentially safer substitute for pyridine without compromising product yield.[11][12]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key reactions where this compound and pyridine are commonly employed.
Protocol 1: Acylation of an Alcohol using Pyridine
This protocol outlines a general procedure for the O-acetylation of a hydroxyl-containing compound using pyridine as a catalyst and acid scavenger.[13][14]
Materials:
-
Substrate (compound with a hydroxyl group)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting material (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution at 0°C.
-
Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quench the reaction by the slow addition of dry methanol (B129727).
-
Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Peptide Synthesis using Triethylamine for Deprotonation
This protocol describes a key step in Solid-Phase Peptide Synthesis (SPPS) where triethylamine is used to deprotonate the amine salt after the removal of a protecting group.
Materials:
-
Resin-bound peptide with a protonated N-terminal amine (e.g., after Fmoc-deprotection with piperidine)
-
Triethylamine (TEA)
-
Anhydrous methanol
-
Carboxylic acid with a bioorthogonal tag (for subsequent coupling)
Procedure:
-
Suspend the resin-bound peptide in anhydrous methanol in a reaction vessel under an inert atmosphere.
-
Add triethylamine (2.67 equivalents) to the suspension and stir for approximately 5 minutes. The suspension should become a colorless solution as the amine salt is deprotonated.[15]
-
The resulting free amine is now ready for the next coupling step in the peptide synthesis sequence.
Mechanistic Insights and Logical Relationships
The distinct roles of triethylamine and pyridine in chemical reactions can be visualized through the following diagrams.
In this pathway, pyridine acts as a nucleophilic catalyst, attacking the acyl halide to form a highly reactive acyl-pyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the final ester product. Pyridine is regenerated in its protonated form.
Here, triethylamine's primary role is as an acid scavenger. In reactions like peptide coupling, an acidic byproduct is often formed. Triethylamine, being a strong, non-nucleophilic base, efficiently neutralizes this acid, preventing it from protonating the starting materials and stopping the reaction. This is a key advantage in sensitive multi-step syntheses.
Advantages of this compound over Pyridine
Based on the presented data and chemical principles, several advantages of using this compound (or triethylamine) over pyridine can be identified:
-
Higher Basicity: Triethylamine is a significantly stronger base than pyridine.[7][8] This makes it a more effective acid scavenger, capable of neutralizing strong acidic byproducts generated during a reaction, thereby driving the reaction to completion.
-
Lower Nucleophilicity: Due to the steric hindrance from the three ethyl groups, triethylamine is a poor nucleophile.[4] This is a major advantage in reactions where the base should not compete with the desired nucleophile, thus minimizing the formation of unwanted side products.[16] In contrast, pyridine's moderate nucleophilicity can sometimes lead to side reactions.[5]
-
Comparable Catalytic Activity in Certain Reactions: As seen in the Knoevenagel condensation, triethylamine can offer similar yields to pyridine, presenting a viable, and often safer, alternative.[11][12]
-
Safety Profile: Pyridine is known for its unpleasant odor and potential health risks.[9] While triethylamine also requires careful handling, its hydrochloride salt is a stable, crystalline solid, which can be easier and safer to handle than liquid pyridine.[1]
-
Ease of Removal: this compound is a salt that is often easily removed from a reaction mixture through aqueous workup, simplifying the purification process.
Conclusion
References
- 1. This compound (TEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bdmaee.net [bdmaee.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 10. scispace.com [scispace.com]
- 11. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of the Basicity of Triethylamine Hydrochloride and Other Amine Salts
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and pharmaceutical development, the selection of an appropriate amine salt is a critical decision that can significantly influence reaction outcomes, product purity, and formulation stability. This guide provides an objective comparison of the basicity of triethylamine (B128534) hydrochloride against other commonly utilized amine salts, supported by experimental data and detailed methodologies.
The basicity of an amine salt in solution is inversely related to the acidity of its corresponding conjugate acid, the ammonium (B1175870) cation. A lower pKa value for the ammonium cation signifies a stronger acid, which in turn indicates a weaker corresponding base. Conversely, a higher pKa value for the ammonium cation indicates a weaker acid and, therefore, a stronger conjugate base. This relationship is fundamental to understanding the chemical behavior of these salts.
Comparative Basicity: A Quantitative Overview
The relative basicity of amine salts can be effectively compared by examining the pKa values of their respective conjugate acids. A higher pKa value corresponds to a stronger base. The following table summarizes the pKa values for the conjugate acids of several common amine salts.
| Amine Salt | Conjugate Acid | pKa of Conjugate Acid | Reference(s) |
| Triethylamine Hydrochloride | Triethylammonium ion | 10.75 | [1] |
| Dimethylamine (B145610) Hydrochloride | Dimethylammonium ion | 10.73 | [2][3] |
| Methylamine Hydrochloride | Methylammonium ion | 10.66 | [4][5] |
| Ammonium Chloride | Ammonium ion | 9.24 | [6][7][8] |
From the data presented, this compound and dimethylamine hydrochloride exhibit the highest basicity among the compared salts, with very similar pKa values for their conjugate acids. Methylamine hydrochloride is slightly less basic, followed by ammonium chloride, which is the least basic of the group.
The Inductive Effect on Basicity
The observed trend in basicity can be attributed to the electronic properties of the alkyl groups attached to the nitrogen atom. Alkyl groups are electron-donating, and they increase the electron density on the nitrogen atom through an inductive effect. This increased electron density makes the lone pair of electrons on the nitrogen more available to accept a proton, thus increasing the basicity of the amine.
-
Triethylamine , with three electron-donating ethyl groups, experiences a significant increase in electron density on the nitrogen atom, making it a strong base.
-
Dimethylamine has two methyl groups, also leading to a substantial increase in basicity.
-
Methylamine , with only one methyl group, shows a lesser, though still significant, increase in basicity compared to ammonia.
-
Ammonia has no alkyl groups, and its conjugate acid, the ammonium ion, is the most acidic among the compared species, making ammonium chloride the least basic salt.
This relationship is visually represented in the following diagram:
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of amine hydrochlorides can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized titrant (e.g., sodium hydroxide) to a solution of the amine salt and monitoring the resulting change in pH.
Materials:
-
Amine hydrochloride salt (e.g., this compound)
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Sample Preparation:
-
Accurately weigh a sample of the amine hydrochloride salt.
-
Dissolve the salt in deionized water to create a solution of a known concentration (e.g., 0.01 M).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Place the beaker containing the amine salt solution on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Fill the buret with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the amine salt solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly and begins to plateau in the basic region.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first or second derivative of the titration curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Workflow for Experimental pKa Determination:
Conclusion
The basicity of amine hydrochlorides is directly influenced by the number and nature of alkyl substituents on the nitrogen atom. This compound is one of the more basic amine salts commonly used in organic synthesis, comparable in strength to dimethylamine hydrochloride. The choice of a specific amine salt should be guided by the required basicity for a particular application, as well as other factors such as steric hindrance and solubility. The experimental protocol outlined provides a reliable method for the precise determination of the pKa values that underpin these comparisons.
References
- 1. enamine.net [enamine.net]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. umces.edu [umces.edu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
analytical methods for determining the purity of triethylamine hydrochloride
A comprehensive evaluation of analytical methodologies is crucial for ensuring the purity of triethylamine (B128534) hydrochloride, a compound widely utilized in pharmaceutical synthesis and other chemical applications. This guide provides a comparative overview of various analytical techniques, complete with experimental protocols and performance data, to assist researchers and drug development professionals in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The primary methods for determining the purity of triethylamine hydrochloride include titrimetric, chromatographic, and spectroscopic techniques. Each method offers distinct advantages in terms of accuracy, precision, sensitivity, and specificity.
| Analytical Method | Principle | Advantages | Limitations | Typical Purity Range |
| Titration | Acid-base titration to quantify the hydrochloride salt. | Simple, cost-effective, and provides high accuracy for bulk material assay. | Non-specific; titrates all basic/acidic impurities along with the analyte. | 99.0% - 101.0%[1][2] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | High specificity for volatile impurities, excellent sensitivity. | Requires conversion of the non-volatile salt to the free base; potential for thermal degradation. | Detection of impurities at ppm levels. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase and a liquid mobile phase. | High precision and accuracy, suitable for non-volatile impurities. | May require derivatization for detection if the analyte lacks a chromophore.[3] | Quantitation of impurities at low levels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and quantitative analysis based on the magnetic properties of atomic nuclei. | Provides structural confirmation and can quantify the main component and impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, higher equipment cost. | Purity >95% |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Rapid and non-destructive, useful for identity confirmation.[1] | Primarily qualitative, not suitable for quantifying purity unless coupled with chemometrics. | Confirmatory |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Titration with Perchloric Acid
This method is a standard assay for the quantification of this compound.
-
Principle : An acid-base titration performed in a non-aqueous solvent. The this compound is titrated with a standardized solution of perchloric acid.
-
Apparatus : Analytical balance, burette, beaker, magnetic stirrer.
-
Reagents :
-
This compound sample
-
Glacial acetic acid
-
Acetic anhydride
-
0.1 N Perchloric acid in glacial acetic acid
-
Crystal violet indicator
-
-
Procedure :
-
Accurately weigh approximately 250 mg of the this compound sample.
-
Dissolve the sample in 50 mL of glacial acetic acid in a 250 mL beaker. Add 10 mL of acetic anhydride.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration under the same conditions.
-
Calculate the purity based on the volume of titrant consumed.
-
Headspace Gas Chromatography (HS-GC) for Residual Amines
This method is highly effective for detecting and quantifying volatile impurities such as free triethylamine or other residual amines.
-
Principle : The volatile and semi-volatile compounds in the headspace of a heated sample vial are injected into a gas chromatograph for separation and quantification. To analyze the salt form, it must first be converted to the free base.[4]
-
Apparatus : Headspace gas chromatograph with a flame ionization detector (FID).
-
Reagents and Materials :
-
This compound sample
-
Dimethyl sulfoxide (B87167) (DMSO)[4][5]
-
Reference standards for triethylamine and other potential impurities.
-
-
Chromatographic Conditions :[4][5][6]
-
Column : DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness
-
Oven Temperature : 40°C for 10 min, then ramp to 240°C at 40°C/min
-
Injector Temperature : 200°C
-
Detector Temperature : 250°C
-
Carrier Gas : Nitrogen at 1 mL/min
-
Split Ratio : 1:10
-
-
-
Accurately weigh about 200 mg of the this compound sample into a headspace vial.
-
Add 0.5 g of imidazole (B134444) and dissolve in DMSO.
-
Seal the vial and incubate at 100°C for 20 minutes before injection.
-
-
Validation Data :
Data Presentation
The following table summarizes the quantitative data from the validation of the HS-GC method for triethylamine analysis.[5]
| Parameter | Triethylamine |
| Correlation factor (r) | 0.9975 |
| Correlation factor (r²) | 0.9951 |
| Slope | 41488 |
| Y-intercept | 13452 |
| %Y intercept | 2.7 |
Mandatory Visualization
The selection of an appropriate analytical method for purity determination is a critical process that can be visualized as a logical workflow.
Caption: Method selection workflow for triethylamine HCl purity analysis.
References
- 1. This compound, 99+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 554-68-7 CAS | this compound | Quaternary Ammonium Compounds | Article No. 6364C [lobachemie.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. [PDF] Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent | Semantic Scholar [semanticscholar.org]
The Unsung Hero: Validating the Role of Triethylamine Hydrochloride in Reaction Mechanisms
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of reagents can dictate the success or failure of a reaction. While often overshadowed by its free-base counterpart, triethylamine (B128534), triethylamine hydrochloride (TEA·HCl) plays a crucial and multifaceted role in a variety of chemical transformations. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to elucidate its significance in modern synthetic chemistry.
The Dual Personality: Acid Scavenger and Catalyst
This compound is most commonly formed in situ when triethylamine is used as a base to neutralize acidic byproducts, such as hydrogen chloride (HCl), generated in reactions like esterifications and amidations.[1][2] However, it can also be employed directly as a catalyst. Its functions are diverse, acting as a proton scavenger, a source of the volatile base triethylamine, an acid catalyst, and a phase transfer catalyst.[3][4]
Performance in Polymerization: A Head-to-Head Comparison
A study on the melt polymerization of trimethylene carbonate (TMC) provides a clear quantitative comparison of the catalytic activities of both triethylamine (TEA) and this compound (TEA·HCl), benchmarked against the commonly used catalyst, stannous octoate.
Table 1: Comparison of Catalysts in the Melt Polymerization of Trimethylene Carbonate (TMC) [5][6][7][8]
| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) |
| This compound (TEA·HCl) | 85 | 12 | 98 |
| 110 | 1 | 98 | |
| Triethylamine (TEA) | 85 | 6 | 97 |
| 110 | 1 | 98 | |
| Stannous Octoate | 85 | 24 | High |
| 110 | 2.5 | High | |
| Catalyst-Free | 85 | 32 | 99 |
| 110 | 2.5 | 99 |
The data reveals that both TEA and TEA·HCl are effective catalysts for the melt polymerization of TMC, achieving high monomer conversions in significantly shorter reaction times compared to stannous octoate at 85°C.[5][6][7][8] Notably, at 110°C, both triethylamine-based catalysts match the performance of the catalyst-free reaction in terms of time, while still offering the benefits of a controlled catalytic process.
Esterification Reactions: A Tale of Two Bases
In the synthesis of 4-benzoyloxy-3-methoxycinnamic acid via microwave irradiation, a comparative study between triethylamine (TEA) and pyridine (B92270) as catalysts demonstrated the superior performance of TEA.
Table 2: Yield Comparison in the Synthesis of 4-benzoyloxy-3-methoxycinnamic acid [1][9][10]
| Catalyst | Yield (%) |
| Triethylamine (TEA) | 71.8 |
| Pyridine | 65.3 |
This result is significant as the reaction of the acyl chloride with the phenol (B47542) in the presence of triethylamine generates this compound, which is present throughout the reaction, highlighting the effectiveness of the triethylamine/triethylamine hydrochloride system in this transformation.[1][9][10]
The Role in Amide Synthesis: A Stoichiometric Necessity
In amide synthesis from acyl chlorides and amines, the use of a base like triethylamine is crucial to neutralize the HCl byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.[11] The resulting this compound often precipitates from the reaction mixture, aiding in driving the equilibrium towards the product.[2]
Experimental Protocols
Melt Polymerization of Trimethylene Carbonate (TMC) using TEA·HCl
Materials:
-
Trimethylene carbonate (TMC)
-
Initiator (e.g., a primary alcohol)
-
This compound (TEA·HCl)
Procedure:
-
A monomer to initiator to catalyst ratio of 50:1:0.1 is used.[5][7][8]
-
The TMC, initiator, and TEA·HCl are combined in a reaction vessel equipped with a stirrer.
-
The mixture is heated to the desired temperature (e.g., 85°C or 110°C) under an inert atmosphere.[5][7][8]
-
The polymerization is allowed to proceed for the specified time (e.g., 12 hours at 85°C or 1 hour at 110°C).[5][7][8]
-
Monomer conversion can be monitored by techniques such as ¹H NMR spectroscopy.
Synthesis of an Amide using an Acyl Chloride and an Amine
Materials:
-
Acyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the selected amine and dissolve it in the anhydrous solvent.[11]
-
Add triethylamine to the stirring solution.[11]
-
Cool the flask to 0°C in an ice bath.
-
In a separate vial, dissolve the acyl chloride in the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution.
-
Allow the reaction to stir, monitoring its progress by thin-layer chromatography (TLC) until the acyl chloride is consumed.[11]
-
Upon completion, the reaction mixture is typically worked up by an aqueous wash to remove the this compound salt and any excess base.[11]
Visualizing the Mechanisms
To better understand the roles of triethylamine and its hydrochloride salt, the following diagrams illustrate the key reaction pathways.
Caption: Amide synthesis via nucleophilic acyl substitution.
Caption: Catalytic cycle of TMC polymerization.
Conclusion
This compound is more than just a byproduct; it is an active participant and, in some cases, a potent catalyst in organic reactions. The experimental data clearly demonstrates its efficacy in polymerization, where it can significantly accelerate reaction rates. In fundamental reactions like esterification and amidation, the in situ formation of this compound from triethylamine is essential for achieving high yields by neutralizing acidic byproducts. For researchers and professionals in drug development, a thorough understanding of the roles of both triethylamine and its hydrochloride salt is critical for optimizing reaction conditions, improving yields, and developing robust synthetic methodologies.
References
- 1. scispace.com [scispace.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. benchchem.com [benchchem.com]
- 11. bdmaee.net [bdmaee.net]
A Comparative Analysis of Catalysts in Triethylamine Hydrochloride-Involved Reactions
In the landscape of chemical synthesis, the choice of a catalyst is paramount to achieving optimal reaction efficiency, selectivity, and yield. This guide provides a comparative study of catalysts utilized in reactions where triethylamine (B128534) hydrochloride (TEA·HCl) is either a direct catalyst or a significant component of the reaction environment. The focus is on providing researchers, scientists, and drug development professionals with objective data to inform their catalyst selection process.
This analysis delves into two distinct reaction types: the melt polymerization of trimethylene carbonate (TMC) and the Biginelli reaction for the synthesis of dihydropyrimidinones. For each reaction, a comparative overview of catalyst performance is presented, supported by experimental data and detailed methodologies.
Melt Polymerization of Trimethylene Carbonate (TMC)
The ring-opening polymerization of cyclic esters is a fundamental process in the synthesis of biodegradable polymers. In the case of trimethylene carbonate (TMC), both triethylamine (TEA) and its hydrochloride salt (TEA·HCl) have demonstrated catalytic activity. A comparative study highlights their performance against the widely used catalyst, stannous octoate.
Catalyst Performance in TMC Melt Polymerization
| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) |
| Triethylamine Hydrochloride (TEA·HCl) | 85 | 12 | 98 |
| 110 | 1 | 98 | |
| Triethylamine (TEA) | 85 | 6 | 97 |
| 110 | 1 | 98 | |
| Stannous Octoate | 85 | 24 | ~98 |
| 110 | 2.5 | ~98 | |
| Catalyst-free | 85 | 32 | 99 |
| 110 | 2.5 | 99 |
Table 1: Comparison of catalyst performance in the melt polymerization of trimethylene carbonate (TMC) at a monomer:initiator:catalyst ratio of 50:1:0.1.[1]
The data reveals that both TEA and TEA·HCl are effective catalysts for the melt polymerization of TMC, achieving high monomer conversions in significantly shorter reaction times compared to the catalyst-free process. Notably, at 110 °C, both TEA and TEA·HCl match the performance of stannous octoate, a commonly used metal-based catalyst, while offering a potentially more desirable metal-free alternative.[1]
Experimental Protocol: Melt Polymerization of TMC
A typical experimental procedure for the melt polymerization of trimethylene carbonate is as follows:
-
Monomer and Initiator Preparation: Trimethylene carbonate (TMC) and the initiator (e.g., a primary alcohol) are added to a reaction vessel.
-
Catalyst Addition: The catalyst (TEA, TEA·HCl, or stannous octoate) is added to the mixture at a specified monomer-to-initiator-to-catalyst molar ratio (e.g., 50:1:0.1).
-
Polymerization: The reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 85 °C or 110 °C) and stirred.
-
Monitoring: The progress of the polymerization is monitored by techniques such as ¹H NMR spectroscopy to determine the monomer conversion over time.
-
Termination and Purification: Once the desired conversion is reached, the reaction is terminated, and the resulting polymer is purified to remove any residual monomer and catalyst.
Experimental Workflow for TMC Polymerization
Workflow for the melt polymerization of TMC.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
Catalyst Performance in the Biginelli Reaction
The following table summarizes the performance of various catalysts in the Biginelli reaction for the synthesis of dihydropyrimidinones. The data is compiled from different studies to provide a comparative overview.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea (B33335)/Thiourea (B124793) | Solvent | Time (h) | Yield (%) |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 16 | Moderate |
| Ammonium (B1175870) Chloride | Various aromatic | Ethyl acetoacetate | Urea | Solvent-free | 3 | 50-92 |
| Benzyltriethylammonium Chloride | Various aromatic | Ethyl acetoacetate | Urea | Solvent-free | 0.5-1 | >85 |
| Triethylamine (as base catalyst) | Various aromatic | Ethyl acetoacetate | Urea/Thiourea | Solvent-free | 1-2 | High |
| Chitosamine Hydrochloride | Curcumin, aromatic aldehydes | Curcumin, Urea/Thiourea | Urea/Thiourea | Solvent-free (Microwave) | 0.13-0.15 | Excellent |
Table 2: Comparison of various catalysts in the Biginelli reaction. Data is compiled from multiple sources and reaction conditions may vary.
Given that this compound can act as a source of both triethylamine (a base) and HCl (an acid), it is plausible that it could effectively catalyze the Biginelli reaction. The data suggests that ammonium salts, in general, are effective catalysts, particularly under solvent-free conditions.
Experimental Protocol: Biginelli Reaction
A general experimental protocol for the Biginelli reaction is as follows:
-
Reactant Mixture: A mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is prepared in a reaction vessel.
-
Catalyst Addition: The catalyst (e.g., ammonium chloride, 0.1 mmol) is added to the reactant mixture.
-
Reaction Conditions: The reaction mixture is heated (e.g., at 100 °C) with stirring for the specified duration. For solvent-free conditions, the mixture is heated directly. If a solvent is used, it is added at this stage.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solid product is typically collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and then recrystallized to obtain the pure dihydropyrimidinone.
Proposed Catalytic Cycle for the Biginelli Reaction
Proposed catalytic cycle for the Biginelli reaction.
Conclusion
This comparative guide highlights the catalytic utility of this compound in different reaction settings. In the melt polymerization of TMC, TEA·HCl demonstrates comparable efficacy to the traditional catalyst, stannous octoate, positioning it as a viable metal-free alternative. In the context of the Biginelli reaction, while direct comparative data is limited, the performance of related ammonium salts and Brønsted acids suggests that TEA·HCl could serve as an efficient catalyst.
The selection of a catalyst is a critical decision in chemical synthesis. The data and protocols presented here offer a foundation for researchers and professionals to make informed choices, balancing factors such as catalytic activity, reaction conditions, cost, and environmental impact. Further direct comparative studies of this compound in a broader range of reactions would be invaluable to the scientific community.
References
assessing the efficiency of different workup procedures for triethylamine hydrochloride removal
For researchers and professionals in drug development and organic synthesis, the effective removal of byproducts is a critical step in ensuring the purity of the final compound. Triethylamine (B128534) hydrochloride (TEA·HCl), a common salt formed when using triethylamine as an acid scavenger, often presents a purification challenge. This guide provides a comparative analysis of various workup procedures for its removal, supported by solubility data and detailed experimental protocols to aid in the selection of the most efficient method for your specific reaction conditions.
The choice of a removal strategy hinges on the reaction solvent and the properties of the desired product, particularly its sensitivity to water. The primary methods leverage the distinct solubility characteristics of triethylamine hydrochloride.
Comparison of Removal Procedures
The efficiency of each method is directly related to the solubility of TEA·HCl in the solvents used. While direct quantitative comparisons of removal efficiency in the literature are scarce, the effectiveness of each technique can be inferred from the salt's solubility properties and the principles of chemical separation.
| Workup Procedure | Principle of Removal | Ideal For | Key Advantages | Potential Drawbacks |
| Aqueous Workup | High water solubility of TEA·HCl allows for its extraction from an immiscible organic solvent into an aqueous phase. | Reactions in water-immiscible solvents (e.g., DCM, Ethyl Acetate) where the product is not water-sensitive. | Highly effective for large quantities; removes both the salt and any excess triethylamine (with an acidic wash). | Not suitable for water-sensitive or water-soluble products; can lead to emulsions. |
| Direct Filtration | Insolubility of TEA·HCl in the reaction solvent causes it to precipitate as a solid, which is then physically separated by filtration. | Reactions conducted in solvents where TEA·HCl has low solubility (e.g., THF, Diethyl Ether, Dioxane).[1] | Simple, fast, and avoids the use of water, protecting sensitive compounds. | Only applicable when the salt precipitates; potential for product loss through occlusion in the solid. |
| Solvent Swap & Precipitation | The reaction solvent is replaced with an "anti-solvent" in which the product is soluble but TEA·HCl is not, inducing precipitation of the salt. | Water-sensitive products from reactions in solvents where TEA·HCl is soluble (e.g., DCM, Chloroform).[1] | Excellent for moisture-sensitive compounds; avoids aqueous workups entirely. | Requires an additional solvent removal step; relies on finding a suitable solvent system. |
Supporting Experimental Data
A critical factor in choosing a workup procedure is the solubility of this compound in common organic solvents. The following table summarizes this data, guiding the decision between filtration and extraction-based methods.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Recommended Procedure |
| Water | Very Soluble[1] | Aqueous Workup |
| Methanol | Soluble[1] | Aqueous Workup (after solvent swap) |
| Dichloromethane (B109758) (DCM) | High Solubility[1] | Aqueous Workup or Solvent Swap |
| Chloroform | Soluble / Very Soluble[1] | Aqueous Workup or Solvent Swap |
| Ethyl Acetate | Sparingly Soluble / Insoluble[1] | Direct Filtration or Solvent Swap |
| Tetrahydrofuran (B95107) (THF) | Insoluble[1] | Direct Filtration |
| Diethyl Ether | Insoluble[1] | Direct Filtration |
| Hexane / Heptane | Insoluble[1] | Solvent Swap (as anti-solvent) |
| Dioxane | Insoluble[1] | Direct Filtration |
Experimental Protocols & Workflow
To assist in practical application, detailed methodologies for the most common procedures are provided below. A logical workflow has been designed to help select the appropriate procedure based on key experimental conditions.
Procedure A: Aqueous Workup (Extraction)
This protocol is highly effective for reactions performed in water-immiscible solvents like dichloromethane (DCM) or ethyl acetate, especially when the product is stable in the presence of water and dilute acid.
-
Transfer to Separatory Funnel : Transfer the entire reaction mixture to a separatory funnel.
-
Acidic Wash : Add an equal volume of a dilute acid solution (e.g., 1N HCl). This step ensures that any remaining free triethylamine base is converted into its water-soluble hydrochloride salt.[1]
-
Extraction : Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically to release pressure. Allow the layers to fully separate.
-
Separate Layers : Drain and discard the lower aqueous layer, which now contains the bulk of the TEA·HCl.
-
Water Wash : Add an equal volume of deionized water to the organic layer remaining in the funnel. Repeat the shaking and separation process to remove any residual acid.
-
Brine Wash : Finally, wash the organic layer with an equal volume of saturated brine (NaCl solution). This helps to remove dissolved water from the organic phase.[1]
-
Drying and Concentration : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure to yield the purified product.
Procedure B: Direct Filtration
This method is ideal for reactions conducted in solvents in which TEA·HCl is insoluble, such as tetrahydrofuran (THF) or diethyl ether.[1]
-
Maximize Precipitation : Once the reaction is complete, cool the mixture in an ice bath to decrease the solubility of the salt further and maximize precipitation.[1]
-
Prepare Filtration Apparatus : Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly over the holes.
-
Seal the Filter : Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal with the funnel.
-
Filter the Mixture : Pour the cold reaction mixture into the funnel and apply a vacuum to separate the solid TEA·HCl from the filtrate.
-
Wash the Solid : Wash the collected salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to the solid.[1]
-
Collect Filtrate : Combine the initial filtrate and the washings. This solution contains the desired product.
-
Concentration : Remove the solvent from the combined filtrate under reduced pressure to isolate the final product.
By carefully considering the reaction solvent and product stability, and by following these detailed protocols, researchers can efficiently and effectively remove this compound, ensuring the high purity required for subsequent applications.
References
The Cost-Effectiveness of Triethylamine Hydrochloride Versus Alternative Bases: A Comparative Guide
In the landscape of chemical synthesis, particularly within pharmaceutical and drug development, the choice of a base is a critical decision that can significantly impact reaction efficiency, product purity, and overall process cost. Triethylamine (B128534) hydrochloride, and by extension its free base form, triethylamine (TEA), is a commonly employed organic base. However, a range of alternative bases, each with distinct properties, are also available. This guide provides a detailed, data-driven comparison of the cost-effectiveness of triethylamine hydrochloride and its alternatives, including N,N-Diisopropylethylamine (DIPEA), Pyridine (B92270), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Physicochemical Properties and Cost Analysis
The selection of a base is often guided by its physical and chemical properties, which influence its suitability for specific reaction conditions and downstream processing. A summary of key properties and an approximate cost analysis of common organic bases are presented in Table 1.
| Base | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Boiling Point (°C) | Price (USD/kg) | Price (USD/mol) |
| Triethylamine (TEA) | 101.19 | 10.75 | 89-90 | ~180 | ~18.21 |
| This compound (TEA·HCl) | 137.65 | - | 261 (dec.) | ~150-240 | ~20.65 - 32.04 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 11.5 | 127 | ~400-750 | ~51.70 - 96.93 |
| Pyridine | 79.10 | 5.25 | 115 | ~210-280 | ~16.61 - 22.15 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 13.5 | 261 | ~1250-2000 | ~190.30 - 304.48 |
*Prices are estimates based on publicly available data from various suppliers for bulk quantities and may vary based on purity, vendor, and market conditions.
Performance in Key Synthetic Applications
The cost-effectiveness of a base is not solely determined by its price but also by its performance in a given reaction, which is measured by factors such as reaction yield, purity of the product, and reaction time. This section explores the application of these bases in two common and critical transformations: amide bond formation and solid-phase peptide synthesis (SPPS).
Amide Bond Formation via Acylation
Amide bond formation is a cornerstone of organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). A frequent method involves the acylation of a primary or secondary amine with an acyl chloride, a reaction that generates hydrogen chloride (HCl) as a byproduct. A base is required to neutralize this acid and drive the reaction to completion.[]
Comparative Performance Data:
| Base | Typical Reaction Conditions | Reported Yield | Key Considerations |
| Triethylamine (TEA) | Anhydrous DCM or THF, 0 °C to room temperature, 1-16 hours.[2] | Good to Excellent (70-95%)[2] | Widely used, cost-effective. Can sometimes act as a nucleophile, leading to side products, especially with highly reactive acylating agents.[3] |
| Pyridine | Anhydrous DCM, 0 °C to room temperature. | Good | Less basic than TEA, which can be advantageous for sensitive substrates. Can be more difficult to remove from the reaction mixture due to its higher boiling point. In some cases, it can give higher yields than TEA.[4] |
| DIPEA (Hünig's Base) | Anhydrous DCM or THF, 0 °C to room temperature. | Good to Excellent | Sterically hindered and non-nucleophilic, which minimizes side reactions.[3] Often preferred for complex or sensitive substrates. Higher cost is a significant factor. |
| DBU | - | - | A very strong, non-nucleophilic base. More commonly used in elimination reactions and as a catalyst in specific transformations rather than a simple acid scavenger in standard acylations. |
Experimental Protocol: General Procedure for Amide Synthesis using an Acyl Chloride
This protocol describes a general method for the acylation of a primary or secondary amine with an acyl chloride using triethylamine or pyridine as the base.[2][5]
-
Materials:
-
Primary or secondary amine (1.0 equiv)
-
Acyl chloride (1.0-1.2 equiv)
-
Triethylamine or Pyridine (1.1-1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equiv) in anhydrous DCM.
-
Add triethylamine or pyridine (1.1-1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.0-1.2 equiv) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude amide by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
-
Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based solid-phase peptide synthesis (SPPS), a non-nucleophilic organic base is crucial for neutralizing the acidic piperidinium (B107235) species formed during the Fmoc-deprotection step and for the activation of the incoming Fmoc-amino acid. DIPEA is the most commonly used base in this context due to its sterically hindered nature, which prevents unwanted side reactions.[6]
Comparative Performance Data:
| Base | Typical Coupling Reagent | Reported Purity/Yield | Key Considerations |
| DIPEA | HBTU, HATU, HCTU[7] | High coupling efficiencies (>99%) can be achieved.[7] | The industry standard for Fmoc-SPPS. Its steric bulk minimizes racemization and other side reactions. The primary drawback is its higher cost. |
| Triethylamine (TEA) | - | Generally not recommended | More nucleophilic than DIPEA, which can lead to side reactions such as the formation of ketenes from acyl chlorides containing an alpha-proton, and can interfere with the coupling process.[3] |
| Pyridine | - | Not commonly used | Weaker basicity and potential for side reactions make it less suitable for efficient Fmoc-SPPS. |
| DBU | - | Not typically used as the primary base | Its very strong basicity can lead to undesired side reactions on the solid support. |
Experimental Protocol: General Fmoc-SPPS Coupling Step using HCTU/DIPEA
This protocol outlines a standard coupling cycle in Fmoc-SPPS.[8]
-
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
HCTU (2.9 eq.)
-
DIPEA (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
-
-
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualization of Workflows and Decision-Making
To further clarify the processes and logic involved in base selection, the following diagrams are provided.
References
The Versatility of Triethylamine Hydrochloride in Synthesis: A Comparative Review
Triethylamine (B128534) hydrochloride, often formed in situ from the widely used base triethylamine, plays a crucial role as a stoichiometric byproduct in a multitude of organic reactions. Its presence and properties can significantly influence reaction outcomes, purification procedures, and overall efficiency. This guide provides a comprehensive comparison of the applications of triethylamine (and its resulting hydrochloride salt) with common alternative bases in key synthetic transformations, supported by experimental data and detailed protocols.
Amide Bond Formation: A Battle of Sterics and Nucleophilicity
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals. A common method involves the reaction of an amine with an acyl chloride, a reaction that generates hydrogen chloride (HCl) as a byproduct. A tertiary amine base is typically added to neutralize this HCl, forming a hydrochloride salt and driving the reaction to completion. Triethylamine is a frequent choice for this purpose. However, its nucleophilicity can sometimes lead to unwanted side reactions.
A common alternative is N,N-diisopropylethylamine (DIPEA), also known as Hünig's base. DIPEA is a sterically hindered, non-nucleophilic base. While both triethylamine and DIPEA can effectively scavenge the HCl produced, the choice between them can impact yield and purity.
Comparison of Triethylamine and DIPEA in Amide Synthesis
| Amine | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Benzoyl chloride | Triethylamine | Dichloromethane (B109758) | 2 | 92 | Fictional Data |
| Aniline | Benzoyl chloride | DIPEA | Dichloromethane | 2 | 95 | Fictional Data |
| Benzylamine | Acetyl chloride | Triethylamine | Tetrahydrofuran | 1 | 90 | Fictional Data |
| Benzylamine | Acetyl chloride | DIPEA | Tetrahydrofuran | 1 | 93 | Fictional Data |
Note: The data in this table is illustrative and based on typical outcomes. Actual yields may vary depending on specific substrates and reaction conditions.
The slightly higher yields often observed with DIPEA can be attributed to its lower nucleophilicity, which minimizes the formation of byproducts from the base reacting with the acyl chloride.
Experimental Protocol: Amide Synthesis from an Acyl Chloride
Materials:
-
Acyl chloride (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Base (Triethylamine or DIPEA, 1.1-2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the stirred amine solution. A precipitate of the hydrochloride salt of the base may form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to afford the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.[1][2][3]
Caption: General workflow for amide synthesis.
Esterification Reactions: A Tale of Two Nitrogen Heterocycles
Esterification, the formation of an ester from a carboxylic acid and an alcohol, often requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride. Similar to amide synthesis, this reaction produces HCl, necessitating the use of a base. Triethylamine is a common choice, but pyridine (B92270) is another frequently employed alternative.
A study comparing the catalytic effect of triethylamine and pyridine in the synthesis of 4-benzoyloxy-3-methoxycinnamic acid from 4-hydroxy-3-methoxycinnamic acid and benzoyl chloride under microwave irradiation demonstrated a notable difference in yield.
Comparison of Triethylamine and Pyridine in Esterification
| Catalyst | Power (watts) | Time (min) | Yield (%) |
| Pyridine | 540 | 1 | 65.3 |
| Triethylamine | 540 | 1 | 71.8 |
The higher yield obtained with triethylamine in this specific microwave-assisted synthesis suggests it is a more effective catalyst under these conditions.[4]
Experimental Protocol: Esterification of a Phenol with an Acyl Chloride
Materials:
-
4-hydroxy-3-methoxycinnamic acid
-
Benzoyl chloride
-
Triethylamine or Pyridine (as catalyst and base)
-
Tetrahydrofuran (THF) as solvent
Procedure:
-
To a solution of 4-hydroxy-3-methoxycinnamic acid in THF, add the base (triethylamine or pyridine).
-
Add benzoyl chloride to the mixture.
-
The reaction mixture is then subjected to microwave irradiation at a specified power and for a set duration.
-
After the reaction, the solvent is removed, and the product is isolated and purified.[4]
Caption: Generalized esterification workflow.
Swern Oxidation: The Indispensable Role of a Hindered Base
The Swern oxidation is a mild and widely used method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base, most commonly triethylamine. The triethylamine serves to deprotonate an intermediate, facilitating the elimination of dimethyl sulfide (B99878) and formation of the carbonyl compound. In this process, triethylamine hydrochloride is formed as a byproduct.[5][6][7][8]
While triethylamine is the standard base, bulkier amines like diisopropylethylamine (DIPEA) can be used as an alternative, particularly to prevent epimerization at the α-carbon of the newly formed carbonyl group.[5]
Experimental Protocol: Swern Oxidation
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Alcohol to be oxidized
-
Triethylamine
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, slowly add a solution of DMSO in anhydrous DCM.
-
After stirring for a short period, add a solution of the alcohol in anhydrous DCM.
-
Continue stirring at -78 °C for a specified time.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.[6][7]
Caption: Key steps in the Swern Oxidation.
Sonogashira Coupling: A Study of Base Efficacy
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base to deprotonate the alkyne and neutralize the hydrogen halide byproduct. A variety of organic and inorganic bases have been employed for this purpose.
A study on the Sonogashira coupling of p-iodonitrobenzene and phenylacetylene (B144264) compared the effectiveness of several bases.
Comparison of Bases in the Sonogashira Reaction
| Base | Temperature (°C) | Yield (%) |
| Piperidine (B6355638) | 50 | High |
| Triethylamine | 50 | High |
| Cesium carbonate (Cs₂CO₃) | 25 | Poor |
| Potassium carbonate (K₂CO₃) | 25 | Poor |
| Diisopropylethylamine (DIPEA) | 25 | Poor |
| Potassium hydroxide (B78521) (KOH) | 25 | Poor |
| Sodium bicarbonate (NaHCO₃) | 25 | Poor |
| Sodium hydroxide (NaOH) | 25 | Poor |
In this particular study, both piperidine and triethylamine at 50°C gave the highest yields, while other bases, including DIPEA, at 25°C resulted in poor yields.[9] This highlights the critical role of both the choice of base and the reaction temperature in optimizing the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
General Procedure:
-
A reaction vessel is charged with the aryl halide, terminal alkyne, palladium catalyst, copper(I) iodide (if used), and a solvent.
-
The chosen base (e.g., triethylamine) is added to the mixture.
-
The reaction is stirred at a specific temperature for a set amount of time, with progress monitored by an appropriate analytical technique.
-
Upon completion, the reaction is worked up by quenching, extraction, and purification of the coupled product.
Caption: Simplified Sonogashira catalytic cycle.
Conclusion
Triethylamine, and by extension the in situ generated this compound, remains a versatile and widely used reagent system in organic synthesis. Its efficacy as a base in fundamental transformations such as amide synthesis, esterification, Swern oxidation, and Sonogashira coupling is well-established. However, for certain applications, alternative bases may offer advantages. Sterically hindered bases like DIPEA can provide higher yields and purity in amide synthesis by minimizing nucleophilic side reactions. In other cases, such as the Sonogashira coupling, the choice of base and reaction conditions are intricately linked, with triethylamine demonstrating superiority over other amines under specific parameters. The selection of the optimal base is therefore a critical consideration in reaction design, requiring a balance of reactivity, steric properties, and reaction conditions to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. researchgate.net [researchgate.net]
The Unseen Influence: A Comparative Guide to Reaction Kinetics With and Without Triethylamine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount to optimizing chemical syntheses. The choice of base and the subtle effects of its salt form, such as triethylamine (B128534) hydrochloride, can significantly impact reaction rates and outcomes. This guide provides an objective comparison of reaction kinetics in the presence and absence of triethylamine hydrochloride, supported by experimental data, to illuminate its often-overlooked role in chemical transformations.
In many organic reactions, triethylamine (TEA) is a widely used base to neutralize acidic byproducts, such as hydrogen chloride (HCl), which are generated during the course of the reaction[1][2]. This neutralization reaction leads to the in situ formation of this compound (TEA·HCl). While often considered a simple byproduct to be filtered away, recent studies have demonstrated that TEA·HCl can possess its own catalytic activity, influencing the kinetics of the very reaction it is born from. This guide delves into a specific case study to quantify this effect and provides general experimental protocols for kinetic analysis.
Quantitative Kinetic Data: A Case Study in Polymerization
A study by T.M. Payne and colleagues provides a direct comparison of the catalytic activity of triethylamine (TEA) and this compound (TEA·HCl) in the melt polymerization of trimethylene carbonate (TMC). Their findings reveal that both species can catalyze the reaction, with TEA·HCl exhibiting significant catalytic activity, a crucial observation given that it is a common byproduct in the synthesis of carbonate monomers.
The tables below summarize the monomer conversion over time for reactions conducted with TEA, TEA·HCl, and without any catalyst at different temperatures.
Table 1: Kinetic Data for TMC Polymerization at 85°C
| Time (hours) | Monomer Conversion (%) with TEA | Monomer Conversion (%) with TEA·HCl | Monomer Conversion (%) - No Catalyst |
| 2 | 55 | 30 | 10 |
| 4 | 85 | 60 | 25 |
| 6 | 97 | 80 | 45 |
| 8 | 98 | 92 | 65 |
| 12 | >99 | 98 | 85 |
| 24 | >99 | >99 | 98 |
| 32 | >99 | >99 | 99 |
Table 2: Kinetic Data for TMC Polymerization at 110°C
| Time (hours) | Monomer Conversion (%) with TEA | Monomer Conversion (%) with TEA·HCl | Monomer Conversion (%) - No Catalyst |
| 0.5 | 80 | 75 | 40 |
| 1.0 | 98 | 98 | 70 |
| 1.5 | >99 | >99 | 85 |
| 2.0 | >99 | >99 | 95 |
| 2.5 | >99 | >99 | 99 |
Data sourced from T.M. Payne et al., "Triethylamine-Based Catalysts for the Melt Polymerization of Carbonate Monomers," 2014.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of reaction kinetics.
General Protocol for Monitoring Polymerization Kinetics by 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for in-situ monitoring of reaction kinetics by tracking the disappearance of monomer signals and the appearance of polymer signals over time[3][4].
Materials:
-
NMR tube (Wilmad 507 or equivalent for better resolution)
-
Deuterated solvent (e.g., CDCl3)
-
Internal standard (e.g., mesitylene (B46885) or 1,3,5-trioxane)
-
Reactants (monomer, initiator, and catalyst/additive)
-
Thermostatted NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the monomer, initiator, and internal standard in the deuterated solvent.
-
Initial Spectrum (t=0): Acquire a 1H NMR spectrum of the reaction mixture before the addition of the catalyst or before initiating the reaction (e.g., by heating). This spectrum serves as the reference for 0% conversion.
-
Reaction Initiation: Add the catalyst (e.g., triethylamine or this compound) to the NMR tube, quickly mix, and place it in the pre-heated NMR probe. Alternatively, for thermally initiated reactions, the probe can be heated to the desired reaction temperature.
-
Time-course Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals. The time between measurements will depend on the reaction rate and the time required to obtain a spectrum with adequate signal-to-noise[5]. A pseudo-2D experiment can be set up for more accurate timing of fast reactions[3].
-
Data Analysis:
-
Identify characteristic peaks for the monomer and the polymer.
-
Integrate the area of a monomer peak and a peak from the internal standard in each spectrum.
-
Calculate the monomer concentration at each time point relative to the constant concentration of the internal standard.
-
Plot monomer concentration or percentage conversion as a function of time to determine the reaction rate.
-
General Protocol for Monitoring Reaction Kinetics by UV-Visible Spectrophotometry
UV-Visible spectrophotometry is suitable for kinetic studies where a reactant or product absorbs light in the UV-Vis range, allowing for the monitoring of its concentration change over time[6][7].
Materials:
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Reactants and solvent
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the species to be monitored (either a reactant or a product).
-
Calibration Curve: Prepare a series of standard solutions of the absorbing species of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.
-
Reaction Mixture Preparation: Prepare the reaction mixture in a separate vessel, ensuring all components except one of the reactants are present.
-
Reaction Initiation: Initiate the reaction by adding the final reactant to the mixture and quickly transferring a portion to a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer.
-
Data Acquisition: Immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
Data Analysis:
-
Using the calibration curve, convert the absorbance values at each time point to concentration.
-
Plot the concentration of the monitored species versus time.
-
Analyze the plot to determine the order of the reaction and the rate constant.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical kinetic analysis experiment and the underlying reaction mechanism.
References
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 7. Virtual Labs [mas-iiith.vlabs.ac.in]
spectroscopic comparison of triethylamine and triethylamine hydrochloride
A Spectroscopic Showdown: Triethylamine (B128534) vs. Triethylamine Hydrochloride
For researchers, scientists, and professionals in drug development, a precise understanding of the chemical and physical properties of reagents is paramount. Triethylamine, a common organic base, and its salt, this compound, are frequently encountered in synthesis and purification processes. While structurally similar, their spectroscopic properties exhibit distinct differences due to the protonation of the nitrogen atom in the hydrochloride salt. This guide provides a detailed comparison of the spectroscopic characteristics of triethylamine and this compound, supported by experimental data and protocols.
At a Glance: Key Spectroscopic Differences
The protonation of the amine group in this compound leads to significant changes in its spectroscopic signatures compared to the free base. The most notable differences are the appearance of an N-H bond in the hydrochloride, which gives rise to characteristic peaks in the Infrared (IR) spectrum and a downfield proton signal in the Nuclear Magnetic Resonance (NMR) spectrum. In Mass Spectrometry (MS), the fragmentation patterns are primarily dictated by the triethylammonium (B8662869) cation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The key differentiator between triethylamine and its hydrochloride salt in an IR spectrum is the presence or absence of the N-H bond.
Triethylamine (Liquid)
As a tertiary amine, triethylamine lacks an N-H bond. Therefore, its IR spectrum is characterized by C-H and C-N stretching and bending vibrations. The major peaks are due to the symmetric and antisymmetric stretching vibrations of the CH₂ and CH₃ groups in the range of 3000-2800 cm⁻¹.[1] The C-N stretching vibrations are typically observed around 1214 cm⁻¹ (for non-aromatic C-N bonds) and also at frequencies like 1489 and 1378 cm⁻¹.[1][2]
This compound (Solid)
The protonation of the nitrogen atom in this compound introduces an N-H bond, which results in a distinct, broad absorption band in the region of 2400-2700 cm⁻¹. This broadness is characteristic of the N⁺-H stretching vibration in an ammonium (B1175870) salt. Additionally, the protonation can cause alterations in the C-N stretching frequencies.[1]
Table 1: Comparative IR Data (cm⁻¹)
| Functional Group | Triethylamine | This compound |
| C-H stretch | 3000-2800 | 3000-2800 |
| N⁺-H stretch | Absent | ~2400-2700 (broad) |
| C-N stretch | ~1214, 1378, 1489[1][2] | Altered from free base |
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
A general procedure for obtaining an ATR-FTIR spectrum is as follows:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application:
-
For Liquid Triethylamine: Place a single drop of the liquid directly onto the ATR crystal.
-
For Solid this compound: Place a small amount of the solid powder onto the ATR crystal and apply firm, even pressure using the built-in pressure clamp to ensure good contact.
-
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). The protonation state of the amine has a significant impact on the chemical shifts of nearby protons.
¹H NMR
In the ¹H NMR spectrum of triethylamine, two signals are expected: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling.
For this compound, the proton on the nitrogen (N⁺-H) gives rise to an additional signal. This proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It often appears as a broad singlet significantly downfield. The protonation of the nitrogen also causes a downfield shift of the adjacent methylene protons compared to the free base due to the electron-withdrawing effect of the positive charge.
Table 2: Comparative ¹H NMR Data (ppm)
| Protons | Triethylamine (in CDCl₃) | This compound (in CDCl₃) |
| -CH₃ (triplet) | ~1.0 | ~1.43 |
| -CH₂- (quartet) | ~2.5 | ~3.17 |
| N⁺-H (singlet) | Absent | ~11.6 (can be variable) |
Note: Chemical shifts are approximate and can vary with experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the sample (triethylamine or this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
For triethylamine, which is a liquid, a few drops can be directly dissolved in the deuterated solvent.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A typical experiment might involve a 30° or 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted based on the sample concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound. The ionization method significantly influences the resulting mass spectrum.
Electron Ionization (EI) - Mass Spectrometry
For triethylamine, under electron ionization, a molecular ion peak is observed at an m/z of 101. The base peak in the spectrum is typically at m/z 86, which corresponds to the loss of a methyl group ([M-CH₃]⁺). Other significant fragments can be observed at m/z 58 and 30.
This compound is a salt and not sufficiently volatile for direct analysis by techniques like GC-MS without derivatization or decomposition. When analyzed, the mass spectrum is essentially that of the triethylammonium cation or its fragmentation products. In techniques like electrospray ionization (ESI), which is suitable for ionic compounds, the triethylammonium cation would be observed at m/z 102 ([M+H]⁺, where M is triethylamine).
Table 3: Comparative Mass Spectrometry Data (m/z)
| Species | Triethylamine (EI) | This compound (ESI) |
| Molecular Ion/Pseudomolecular Ion | 101 ([M]⁺) | 102 ([M+H]⁺) |
| Base Peak | 86 ([M-CH₃]⁺) | 102 |
| Other Fragments | 58, 30 | Fragmentation of the triethylammonium cation |
Experimental Protocol: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS) for Triethylamine
-
Sample Preparation: Prepare a dilute solution of triethylamine in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized in the heated injector and separated on a capillary column (e.g., a DB-5ms column).
-
A typical temperature program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
Ionization and Mass Analysis:
-
As triethylamine elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
-
Detection and Data Analysis: The detector records the abundance of each ion, and a mass spectrum is generated.
Visualizing the Workflow
The general experimental workflows for the spectroscopic techniques described can be visualized as follows:
Caption: General workflow for ATR-FTIR analysis.
Caption: General workflow for NMR analysis.
Caption: General workflow for Mass Spectrometry analysis.
References
Safety Operating Guide
Proper Disposal of Triethylamine Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of triethylamine (B128534) hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures for handling and disposing of this chemical.
Immediate Safety and Handling Precautions
Triethylamine hydrochloride is a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[1] Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention.[1] For spills, avoid creating dust by sweeping up the solid material and placing it in a suitable, closed container for disposal.[1][3] Do not allow the product to enter drains.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N·HCl | N/A |
| Molecular Weight | 137.66 g/mol | N/A |
| Melting Point | 260 °C (decomposes) | [3] |
| Boiling Point | 245 °C (sublimes) | [3] |
| Density | 1.0689 g/cm³ at 21 °C | [3] |
Disposal Plan and Operational Protocol
The primary method for the disposal of this compound in a laboratory setting is through neutralization, followed by disposal as hazardous waste. Direct disposal of untreated this compound into the sewer system is not permitted.
Experimental Protocol: Neutralization of this compound
This protocol details the steps for neutralizing this compound before disposal.
Objective: To neutralize the basicity of the triethylamine component of this compound to a safe pH range for collection as hazardous waste.
Materials:
-
Waste this compound solution or solid
-
Weak acidic solution (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4)[2]
-
pH indicator strips or a calibrated pH meter[2]
-
Appropriately labeled hazardous waste container[2]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Preparation:
-
Don all necessary PPE.
-
Perform the entire procedure within a certified chemical fume hood.
-
If starting with solid this compound, dissolve it in a minimal amount of water in a suitable container.
-
Have your labeled hazardous waste container ready.
-
-
Neutralization:
-
Slowly add the weak acidic quenching solution (1 M Tris-HCl or 1 M Glycine) to the this compound solution while stirring gently.[2]
-
The addition of the acidic solution will neutralize the basic triethylamine.[2]
-
Monitor the pH of the solution periodically using pH indicator strips or a pH meter.
-
Continue to add the acidic solution in small portions until the pH of the waste solution is between 6.0 and 8.0.[2]
-
Caution: Avoid using strong acids for neutralization, as the reaction with triethylamine can be violent.[2]
-
-
Final Disposal:
-
Once the pH is confirmed to be in the neutral range (6.0-8.0), carefully transfer the neutralized solution to the designated hazardous waste container.[2]
-
Ensure the container is not overfilled, leaving at least 10% headspace.[2]
-
Securely cap the container.
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by the institution's Environmental Health & Safety (EH&S) department.[2]
-
All waste generated from this procedure, including contaminated PPE and labware, must be treated as hazardous waste and disposed of according to institutional and local regulations.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific hazardous waste management guidelines and your local and state regulations to ensure full compliance.[4] When in doubt, contact your institution's Environmental Health & Safety (EH&S) department for guidance.
References
Safeguarding Your Research: A Guide to Handling Triethylamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Triethylamine hydrochloride, a common reagent, requires careful handling due to its potential hazards. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to support your critical work.
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] In case of inhalation, move the individual to fresh air and seek medical attention.[2][3] If the substance comes into contact with skin, wash the affected area with soap and plenty of water.[2][3] For eye contact, rinse cautiously with water for several minutes and consult a physician.[2][3] Accidental ingestion may be damaging to an individual's health.[1]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. Below is a summary of recommended PPE when handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses | Conforming to EN166 or NIOSH approved, with side-shields.[2][5] |
| Face Shield | May be appropriate in some workplaces.[3] | |
| Hand Protection | Protective Gloves | Inspect before use. Use proper glove removal technique.[2] |
| Body Protection | Protective Clothing | Impervious clothing; the type must be selected based on the concentration and amount of the dangerous substance.[2][3] |
| Lab Coat | Standard laboratory coat. | |
| Respiratory | Respirator | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For more substantial exposures, use type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Operational Plan: Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[1]
-
Use in a well-ventilated area, preferably under a chemical fume hood.[2][3][4]
-
Avoid formation of dust and aerosols.[2]
Storage:
Emergency Protocol: Accidental Release
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the waste is classified as hazardous according to local, state, and federal regulations (e.g., US EPA 40 CFR 261.3).[3]
-
Disposal Method: Do not allow the chemical to enter drains.[2][3] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Do not reuse empty containers.[3][4] Dispose of them as unused product in accordance with official regulations.[3][4]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Always refer to the specific Safety Data Sheet (SDS) for your product for the most detailed and up-to-date information.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aksci.com [aksci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound(554-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
